(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2R,4S)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEVKNLEXCXBHR-WTIKUKJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662556 | |
| Record name | (4S)-4-Amino-D-proline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263407-17-6 | |
| Record name | (4S)-4-Amino-D-proline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride: A Technical Guide for Advanced Drug Discovery
Executive Summary
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral, non-proteinogenic amino acid analogue that serves as a pivotal structural scaffold in modern medicinal chemistry. Its conformationally constrained pyrrolidine ring, combined with strategically placed amino and carboxylic acid functional groups, provides a versatile platform for designing potent and selective therapeutic agents. This guide offers an in-depth analysis of its physicochemical properties, stereoselective synthesis, and diverse applications, with a focus on its role in developing sophisticated peptidomimetics and novel modulators of challenging biological targets. We will explore the causal relationships behind its utility, provide validated protocols, and present its established and potential impact on drug development programs.
Introduction: The Strategic Value of Conformational Restraint
In the landscape of rational drug design, controlling the three-dimensional structure of a small molecule is paramount for achieving high target affinity and specificity. Flexible, linear molecules often pay a significant entropic penalty upon binding to a receptor, as they must adopt a single, rigid conformation. (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid and its derivatives circumvent this issue by incorporating a five-membered pyrrolidine ring. This cyclic structure acts as a "conformational lock," pre-organizing the appended functional groups into a well-defined spatial arrangement.
This inherent rigidity is the cornerstone of its value. It allows medicinal chemists to design molecules that more precisely mimic the bioactive conformation of a natural peptide ligand or fit snugly into the binding pocket of a target protein. The result is often a significant enhancement in potency, selectivity, and metabolic stability compared to more flexible analogues. This guide will illuminate how this specific stereoisomer serves as a high-value building block for creating next-generation therapeutics, from antivirals and anticancer agents to central nervous system modulators.[1]
Physicochemical and Structural Properties
A comprehensive understanding of the molecule's fundamental properties is critical for its effective use in synthesis and formulation. The dihydrochloride salt form enhances solubility and stability, making it amenable to a wide range of reaction conditions and for use in biological assays.
| Property | Value | Source |
| CAS Number | 2829279-78-7 | [2] |
| IUPAC Name | (2R,4S)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride | [2] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [2] |
| Molecular Weight | 203.07 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | [2] |
| SMILES | O=C([C@@H]1NCC1)O.[H]Cl.[H]Cl | [2] |
| Storage | Inert atmosphere, Room Temperature, Sealed in dry | [2][3] |
Note: While the CAS number for the (2R,4S) dihydrochloride isomer is 2829279-78-7, researchers should be aware of related isomers such as the (2S,4R) dihydrochloride (CAS 16257-89-9)[4][5] and the (2S,4R) free base (CAS 16257-88-8)[], as stereochemistry is critical to biological activity.
Principles of Stereoselective Synthesis
The synthesis of a specific stereoisomer like (2R,4S)-4-aminopyrrolidine-2-carboxylic acid is a non-trivial process that hinges on precise control of chirality. While a definitive, publicly available synthesis for this exact isomer is sparse, the general approach relies on established methodologies for creating substituted proline analogues. The key challenge is to set the two stereocenters at the C2 and C4 positions with the desired trans configuration.
A common and logical strategy involves starting with a chiral precursor, such as a derivative of hydroxyproline, and performing stereocontrolled functional group interconversions.
Conceptual Synthetic Workflow:
-
Chiral Pool Starting Material: The synthesis typically begins with a commercially available, enantiomerically pure starting material, such as (2R,4S)-4-hydroxyproline (CAS 3398-22-9).[3] This immediately establishes the correct stereochemistry at both the C2 and C4 carbons. The hydroxyl group serves as a handle for conversion to the amine.
-
Protecting Group Strategy: Both the secondary amine in the ring and the carboxylic acid must be protected to prevent unwanted side reactions. The amine is often protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, while the carboxylic acid is converted to an ester (e.g., methyl or ethyl ester). This choice is critical as the protecting groups must be stable to the upcoming reaction conditions but readily removable at the end of the synthesis.
-
Hydroxyl to Amine Conversion: The C4 hydroxyl group is converted to the C4 amino group. This is a pivotal step that must proceed with retention or, more commonly, a double inversion of stereochemistry to maintain the trans relationship. A standard method is the Mitsunobu reaction to install an azide group (N₃), followed by reduction (e.g., with H₂/Pd-C or Staudinger reaction) to the amine. The Mitsunobu reaction proceeds via an SN2 mechanism, inverting the stereocenter. Therefore, to achieve the final (4S) configuration from a (4S)-hydroxyproline, a double inversion sequence would be required. Alternatively, starting with the corresponding cis-hydroxyproline and performing a single inversion would also yield the desired trans product.
-
Deprotection: In the final step, all protecting groups are removed, typically under acidic conditions (e.g., using HCl in an organic solvent), which also forms the desired dihydrochloride salt.
4.2 Targeting Neurological and Metabolic Disorders
Constrained amino acid analogues are particularly valuable for designing ligands for receptors in the central nervous system (CNS), such as metabotropic glutamate receptors (mGluRs). The stereochemistry of these ligands is absolutely critical for differentiating between receptor subtypes. For example, studies on the closely related (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC) have shown it to be a highly selective agonist for Group II mGluRs, which are implicated in anxiety and epilepsy. [7]The (2R,4S) scaffold provides a distinct spatial arrangement of functional groups, enabling the exploration of chemical space around different receptor subtypes.
-
Field Insight: The ability to develop subtype-selective mGluR modulators is a significant goal in neuroscience drug discovery. The fixed orientation of the amino and carboxyl groups on the (2R,4S) scaffold can be exploited to achieve selectivity that is impossible with the flexible endogenous ligand, glutamate. This can lead to therapeutics with fewer off-target side effects.
4.3 Kinase and Enzyme Inhibition
The pyrrolidine scaffold is a common feature in many potent and selective kinase inhibitors. [8]The ring structure can serve as an anchor, positioning key functional groups to interact with the hinge region, the DFG motif, or other critical pockets within the ATP-binding site of a kinase. The stereochemistry dictates the vectoral projection of substituents off the ring, allowing for fine-tuning of potency and selectivity. The (S)-3-aminopyrrolidine scaffold, for instance, has been explored for the discovery of novel Abl and PI3K dual inhibitors. [8]
Analytical and Quality Control Protocols
Ensuring the identity, purity, and stereochemical integrity of the compound is non-negotiable. A multi-pronged analytical approach is required.
5.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is the gold standard for determining the purity of the final compound and intermediates.
-
Objective: To separate the target compound from any starting materials, byproducts, or enantiomeric/diastereomeric impurities.
-
Methodology:
-
Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point. For chiral separation, a specialized column (e.g., Chiralpak) is necessary.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine and carboxylic acid. A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Detection: UV detection at 210-220 nm is suitable as the compound lacks a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase composition to a concentration of ~1 mg/mL.
-
System Suitability: Before running samples, inject a standard to ensure adequate resolution, theoretical plates (>2000), and tailing factor (<2).
-
Quantification: Purity is determined by the area percent of the main peak relative to the total area of all peaks detected.
-
5.2 Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry: Electrospray ionization (ESI-MS) will confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₅H₁₀N₂O₂) would be approximately 131.08 m/z.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The coupling constants (J-values) between protons on the pyrrolidine ring can help confirm the trans stereochemical relationship between the substituents at C2 and C4.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. The dihydrochloride salt is generally a stable, crystalline solid but may be hygroscopic.
| Hazard Class | GHS Statement | Precautionary Measures | Source |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [3] |
-
Handling: Use in a well-ventilated fume hood. Avoid dust formation and inhalation. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. [3]Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and potential degradation. [2]
Conclusion and Future Outlook
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is more than just a chemical reagent; it is a strategic tool for overcoming long-standing challenges in drug discovery. Its conformationally rigid framework provides a reliable and predictable scaffold for building molecules with superior potency, selectivity, and pharmacokinetic properties. By enabling the creation of robust peptidomimetics and precisely tailored enzyme inhibitors and receptor modulators, it directly addresses the need for more sophisticated and effective therapeutic agents. As our understanding of complex biological systems deepens, the demand for such well-defined, three-dimensional chemical building blocks will only intensify, positioning this compound and its derivatives at the forefront of innovation in medicinal chemistry.
References
-
PubMed. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Retrieved from [Link]
-
Lead Sciences. (n.d.). (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
PubMed. (1995). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Retrieved from [Link]
-
PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Retrieved from [Link]
- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
PubMed. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Retrieved from [Link]
-
ACS Publications. (2016). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride - Lead Sciences [lead-sciences.com]
- 3. 3398-22-9|(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride 97% | CAS: 16257-89-9 | AChemBlock [achemblock.com]
- 5. eMolecules (2S,4R)-4-AMINOPYRROLIDINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE | Fisher Scientific [fishersci.com]
- 7. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereoselective Synthesis of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, a valuable building block for drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability for researchers in the field.
Introduction: The Significance of Constrained Amino Acids
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that belongs to the class of 4-substituted proline analogs. The pyrrolidine ring imposes significant conformational constraints, making it a valuable scaffold in medicinal chemistry for the design of peptidomimetics and other therapeutic agents. The specific stereochemistry of the amino and carboxylic acid groups is often crucial for biological activity, necessitating precise control during synthesis. This guide details a reliable pathway to obtain the desired (2R,4S) isomer with high fidelity.
Strategic Overview: A Four-Stage Synthetic Approach
The synthesis of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is strategically designed to proceed through four key stages, starting from the readily available and chiral starting material, (2S,4R)-4-hydroxyproline. This precursor possesses the correct stereochemistry at the C2 position, while the stereocenter at C4 requires inversion.
The overall synthetic workflow is as follows:
Caption: Overall synthetic workflow.
This multi-step process ensures that the desired stereochemistry is achieved and that the functional groups are manipulated in a controlled manner to maximize yield and purity.
Mechanistic Insights and Rationale
Stage 1: Protection of Functional Groups
To prevent unwanted side reactions during the subsequent synthetic steps, the amino and carboxylic acid functionalities of the starting material, (2S,4R)-4-hydroxyproline, must be protected. The amine is typically protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent reactions but can be readily removed under acidic conditions. The carboxylic acid is converted to a methyl ester to prevent its interference with the Mitsunobu reaction.
Stage 2: Stereochemical Inversion at C4 via Mitsunobu Reaction
The key transformation in this synthesis is the inversion of the stereocenter at the C4 position. This is elegantly achieved through a Mitsunobu reaction. The hydroxyl group of the protected hydroxyproline is activated by a mixture of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). This in-situ activation facilitates a nucleophilic substitution with an azide source, typically diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃). The reaction proceeds with a clean inversion of stereochemistry, a hallmark of the SN2 mechanism characteristic of the Mitsunobu reaction. This step converts the (4R)-hydroxyl group to a (4S)-azido group.
Stereochemistry of 4-aminopyrrolidine-2-carboxylic acid isomers
An In-Depth Technical Guide to the Stereochemistry of 4-Aminopyrrolidine-2-Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyrrolidine-2-carboxylic acid (APCA) is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold serves as a valuable building block for peptidomimetics, enabling the design of molecules with specific spatial orientations crucial for biological activity.[][2] The presence of two stereocenters at the C2 and C4 positions gives rise to four distinct stereoisomers, each with unique three-dimensional structures and pharmacological profiles. Understanding and controlling this stereochemistry is paramount for harnessing the therapeutic potential of APCA derivatives, which have shown promise as modulators of targets such as metabotropic glutamate receptors and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3][4] This guide provides a comprehensive analysis of the stereoisomers of APCA, covering their structural and conformational properties, stereoselective synthesis strategies, and the analytical techniques required for their unambiguous characterization.
Introduction: The Significance of Stereoisomerism in APCA
The pyrrolidine ring is a privileged scaffold in drug discovery, offering a rigidified backbone that mimics peptide turns and presents substituents in well-defined vectors. 4-Aminopyrrolidine-2-carboxylic acid, as a substituted proline, introduces additional functionality and stereochemical complexity. Its utility spans from being a chiral building block in complex syntheses to the core of bioactive molecules.[5][6][7]
The biological activity of chiral molecules is intimately linked to their absolute configuration. Receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions. A classic example is found in the derivatives of 4-aminopyrrolidine-2,4-dicarboxylate (APDC), where only the (2R,4R)-isomer exhibits high affinity for metabotropic glutamate receptors (mGluRs), while the other isomers are largely inactive.[3] This high degree of stereospecificity underscores the central challenge and opportunity in working with APCA: the selective synthesis and characterization of a single, desired stereoisomer are critical for developing safe and efficacious therapeutics.
The Four Stereoisomers of 4-Aminopyrrolidine-2-Carboxylic Acid
APCA possesses two chiral centers at the C2 and C4 positions of the pyrrolidine ring. According to the 2^n rule, where 'n' is the number of chiral centers, this results in 2² = 4 possible stereoisomers.[8] These isomers exist as two pairs of enantiomers.
The relative orientation of the amino group at C4 and the carboxylic acid group at C2 is described using cis and trans nomenclature:
-
Cis isomers: The substituents at C2 and C4 are on the same face of the pyrrolidine ring. This includes the (2S,4S) and (2R,4R) enantiomeric pair.
-
Trans isomers: The substituents at C2 and C4 are on opposite faces of the ring. This includes the (2S,4R) and (2R,4S) enantiomeric pair.
Table 1: Stereoisomer Configurations
| Isomer | C2 Configuration | C4 Configuration | Relative Stereochemistry |
| 1 | S | S | cis |
| 2 | R | R | cis |
| 3 | S | R | trans |
| 4 | R | S | trans |
Conformational Analysis: The Puckered Pyrrolidine Ring
Unlike the planar benzene ring, the five-membered pyrrolidine ring is non-planar and adopts puckered conformations to relieve torsional strain. The two predominant conformations are the envelope (C_s symmetry) , where one atom is out of the plane of the other four, and the twist (C_2 symmetry) , where two adjacent atoms are displaced to opposite sides of a plane defined by the other three.
The position and nature of substituents play a critical role in determining the preferred pucker. In substituted prolines, the C4 (or Cγ) atom is often the one displaced.
-
C4-endo pucker: The C4 atom is displaced on the same side as the C2 carboxylic acid group.
-
C4-exo pucker: The C4 atom is displaced on the opposite side of the C2 carboxylic acid group.
It has been shown that the electronegativity and steric bulk of a substituent at C4 can lock the ring into a preferred conformation. For instance, an electronegative substituent in the trans position (like in (2S,4R)-4-hydroxyproline) favors the C4-exo pucker, which is crucial for the structure of collagen.[9] Conversely, a bulky tert-butyl group in the trans position induces an endo pucker.[9] This conformational locking is a powerful tool in drug design, as it reduces the conformational entropy of the molecule upon binding to its target, which can be thermodynamically favorable.
Stereoselective Synthesis and Characterization Workflow
Achieving stereochemical purity is the primary goal of any synthetic campaign targeting a specific APCA isomer. This requires a carefully planned sequence of stereoselective reactions followed by rigorous analytical validation.
// Nodes A [label="Chiral Starting Material\n(e.g., Hydroxyproline)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Protecting Group Installation\n(Boc, Fmoc, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Stereocontrolled Functionalization\n(e.g., SN2 inversion at C4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Deprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification & Isolation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Stereochemical Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Final Product:\nSingle APCA Isomer", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges A -> B; B -> C; C -> D; D -> E; E -> G [label="Yield & Purity"]; E -> F [label="Characterization"]; F -> C [label="Feedback Loop:\nConfirm Stereochemistry", style=dashed, constraint=false]; } } Caption: General workflow for stereoselective synthesis and validation of APCA isomers.
Key Synthetic Strategies
The most common and efficient routes to enantiomerically pure APCA isomers begin with a commercially available chiral starting material, typically an isomer of 4-hydroxyproline.
-
From (2S,4R)-4-Hydroxy-L-proline: This is the naturally abundant "trans" isomer.
-
To synthesize (2S,4R)-APCA , the hydroxyl group can be retained and the final product will have the same stereochemistry.
-
To synthesize (2S,4S)-APCA , the stereocenter at C4 must be inverted. This is typically achieved via an S_N2 reaction. The hydroxyl group is first converted to a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an azide (N₃⁻), a common nitrogen source. Subsequent reduction of the azide yields the desired amine with inverted stereochemistry.
-
Example Protocol: Synthesis of (2S,4S)-4-Azidoproline Derivative
This protocol outlines the key stereochemical inversion step. Causality: The choice of a Mitsunobu reaction or a two-step mesylation/azidation sequence is driven by the need for a clean inversion of stereochemistry at a secondary alcohol, a cornerstone of nucleophilic substitution chemistry. The azide anion is an excellent nucleophile and its subsequent reduction to an amine is a high-yielding, well-established transformation.
Step 1: Protection of the Amine and Carboxylic Acid
-
Start with (2S,4R)-4-Hydroxy-L-proline.
-
Protect the secondary amine, typically as a Boc or Fmoc derivative, to prevent side reactions.[6]
-
Esterify the carboxylic acid (e.g., as a methyl or benzyl ester) to enhance solubility in organic solvents and prevent its interference with subsequent steps.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the protected hydroxyproline ester in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add a base (e.g., triethylamine or pyridine) followed by methanesulfonyl chloride (MsCl) dropwise.
-
Allow the reaction to stir for 1-2 hours, monitoring by TLC until the starting material is consumed. Rationale: This converts the poorly-leaving -OH group into a highly effective mesylate (-OMs) leaving group.
Step 3: S_N2 Displacement with Azide
-
To the crude mesylate solution (or after workup and redissolving in a polar aprotic solvent like DMF), add sodium azide (NaN₃).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours to overnight. Rationale: The azide anion acts as a nucleophile, attacking the C4 carbon from the face opposite the mesylate leaving group, resulting in a complete inversion of configuration (R to S).
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove excess azide and salts, and extract the product with an organic solvent.
Step 4: Characterization
-
Purify the resulting (2S,4S)-4-azidoproline derivative by column chromatography.
-
Confirm the structure and stereochemistry using NMR. The proton signals at C4 will show a distinct change in chemical shift and coupling constants compared to the starting material, validating the inversion.
Analytical Techniques for Stereochemical Elucidation
A multi-pronged analytical approach is essential to confirm the relative (cis/trans) and absolute (R/S) stereochemistry, as well as the enantiomeric purity.
Table 2: Analytical Methods for APCA Isomer Characterization
| Technique | Information Provided | Key Insights for APCA |
| ¹H NMR Spectroscopy | Relative stereochemistry (cis vs. trans), structural integrity. | The coupling constants (³J) between protons on C2-C3, C3-C4, and C4-C5 are diagnostic. The Karplus relationship can be used to infer dihedral angles, which differ significantly between cis and trans isomers due to ring puckering.[10][11] |
| ¹³C NMR Spectroscopy | Structural integrity, number of unique carbons. | The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the stereochemistry at C4.[12] |
| Chiral HPLC | Enantiomeric excess (ee), separation of enantiomers. | Using a chiral stationary phase, the two enantiomers of a pair (e.g., (2S,4S) and (2R,4R)) can be resolved into two separate peaks, allowing for precise quantification of enantiomeric purity.[13][14] |
| X-ray Crystallography | Absolute configuration (unambiguous), solid-state conformation. | Provides definitive proof of the R/S configuration at both stereocenters by solving the crystal structure. This is the gold standard for stereochemical assignment. |
| Circular Dichroism (CD) | Information on absolute configuration in solution. | Enantiomers give mirror-image CD spectra. While empirical, it can be a powerful tool for assigning absolute configuration by comparing with known standards. |
Trustworthiness through Self-Validation: A typical workflow involves first using NMR to confirm that the desired diastereomer (cis or trans) has been synthesized. Following this, chiral HPLC is employed to confirm that the product is enantiomerically pure. Finally, for novel derivatives, X-ray crystallography provides the ultimate, unambiguous confirmation of the absolute stereochemistry.
Conclusion
The stereochemistry of 4-aminopyrrolidine-2-carboxylic acid is not a trivial detail but the central determinant of its biological function. The four distinct isomers arising from its two chiral centers present unique three-dimensional shapes that dictate their interactions with biological targets. Mastery over the synthesis and analysis of these isomers is therefore a prerequisite for their successful application in drug discovery. By leveraging stereocontrolled synthetic routes, often originating from chiral pool starting materials like hydroxyproline, and employing a suite of high-resolution analytical techniques, researchers can unlock the full potential of this versatile proline analogue to create next-generation therapeutics with enhanced specificity and efficacy.
References
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]
-
Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. PubMed. Available at: [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
-
Discovery and SAR of 4-aminopyrrolidine-2-carboxylic acid correctors of CFTR for the treatment of cystic fibrosis. PubMed. Available at: [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]
-
Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. Available at: [Link]
-
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]
-
Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. PubMed. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Royal Society of Chemistry. Available at: [Link]
-
¹H NMR spectra before and after introduction of carboxylic acid group. ResearchGate. Available at: [Link]
-
Stereochemistry of Organic Compounds and Pharmaceuticals. University of British Columbia. Available at: [Link]
-
¹³C NMR spectrum (100 MHz, Dioxane) of 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid (1a). Bentham Open Archives. Available at: [Link]
-
Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health (NIH). Available at: [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]
-
A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ResearchGate. Available at: [Link]
-
(2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid. Biosynce. Available at: [Link]
-
Conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits. National Institutes of Health (NIH). Available at: [Link]
-
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride. MySkinRecipes. Available at: [Link]
Sources
- 2. (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride [myskinrecipes.com]
- 3. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 4-aminopyrrolidine-2-carboxylic acid correctors of CFTR for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biosynce.com [biosynce.com]
- 8. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 9. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamopen.com [benthamopen.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to cis-4-Amino-L-proline dihydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on cis-4-Amino-L-proline dihydrochloride. It delves into the core chemical properties, mechanism of action, and practical applications of this unique proline analogue, providing both foundational knowledge and actionable experimental protocols.
Introduction: A Conformationally Constrained Proline Analogue
cis-4-Amino-L-proline is a non-natural, conformationally restricted amino acid that has garnered significant interest in biochemical and pharmaceutical research. Unlike its naturally occurring counterpart, L-proline, the cis configuration of the amino group at the C4 position imposes significant steric constraints on the pyrrolidine ring. This unique stereochemistry is the primary driver of its potent biological effects.
When introduced into biological systems, cis-4-Amino-L-proline acts as a proline antagonist. It is recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline. This substitution leads to profound consequences for protein structure, stability, and function, making it an invaluable tool for studying protein folding, particularly in the context of collagen synthesis, and as a scaffold in medicinal chemistry.[1][2][3] This guide will explore these facets in detail, offering a robust framework for its application in a laboratory setting.
Chemical & Physical Properties
A clear understanding of the physicochemical properties of a compound is paramount for its effective use in experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| IUPAC Name | (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride | [4] |
| CAS Number | 16257-83-3 | [4] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | Derived from structure |
| Molecular Weight | 203.07 g/mol | Derived from formula |
| Appearance | Beige to off-white powder/solid | [5] |
| Solubility | Soluble in water | [5] |
| Melting Point | 257 °C (decomposes) | [5] |
Mechanism of Action: The Destabilizing Analogue
The primary mechanism through which cis-4-Amino-L-proline exerts its biological effects is by disrupting the structure of proteins that are rich in proline, most notably collagen.
Incorporation and Disruption of the Collagen Triple Helix
Collagen, the most abundant protein in mammals, derives its immense tensile strength from a unique triple helical structure. This structure is critically dependent on a repeating Gly-X-Y amino acid sequence, where X is often proline and Y is frequently trans-4-hydroxyproline. The specific stereochemistry of proline and its hydroxylated form permits the sharp twisting required for the three polypeptide chains (alpha chains) to wind around each other.[6]
cis-4-Amino-L-proline disrupts this process in two ways:
-
Competitive Incorporation: It competes with endogenous proline for incorporation into the nascent alpha chains during translation.
-
Stereochemical Hindrance: Once incorporated, the cis configuration of the amino group at the C4 position prevents the polypeptide chain from adopting the correct polyproline II-type helix necessary for triple helix formation. This steric clash destabilizes the entire structure, preventing the alpha chains from properly associating and folding.
The result is the synthesis of non-functional, unstable procollagen molecules that are retained within the cell, often in the endoplasmic reticulum, and subsequently targeted for degradation. This effectively inhibits the secretion and deposition of mature, functional collagen into the extracellular matrix.[7][8]
Diagram: Mechanism of Collagen Synthesis Inhibition
The following diagram illustrates the competitive disruption of collagen biosynthesis by cis-4-Amino-L-proline.
Caption: Workflow for assessing the inhibition of collagen deposition in cell culture.
Step-by-Step Methodology:
-
Cell Seeding: Plate fibroblasts (e.g., human dermal fibroblasts or an immortalized line like NIH/3T3) in 6-well plates at a density that will achieve 70-80% confluency within 24 hours.
-
Cell Starvation: Once confluent, aspirate the growth medium, wash once with sterile PBS, and replace with serum-free medium. Incubate for 12-24 hours. This step synchronizes the cells and reduces baseline collagen expression.
-
Treatment: Prepare treatment media containing your pro-fibrotic stimulus (e.g., 10 ng/mL TGF-β1) with and without varying concentrations of cis-4-Amino-L-proline dihydrochloride (a typical starting range is 0.1 mM to 1.0 mM).
-
Controls:
-
Vehicle Control (serum-free media only)
-
Stimulus Control (TGF-β1 only)
-
Analogue Control (cis-4-Amino-L-proline only)
-
-
-
Incubation: Aspirate the starvation media and add the prepared treatment media to the respective wells. Incubate for 24 to 48 hours.
-
Harvesting:
-
Supernatant: Carefully collect the culture medium from each well into separate microcentrifuge tubes. This contains the secreted soluble collagen.
-
Cell Lysate: Wash the cell monolayer with ice-cold PBS, then add RIPA buffer with protease inhibitors to lyse the cells. Scrape and collect the lysate. This contains the intracellular, non-secreted collagen.
-
-
Analysis (Self-Validation): The effectiveness of the treatment is validated by comparing the amount of collagen in the different fractions.
-
Sircol Soluble Collagen Assay: Quantify the soluble collagen in the harvested supernatant. A successful experiment will show a significant reduction in secreted collagen in the co-treated wells compared to the "Stimulus Control."
-
Western Blot: Analyze both the cell lysate and supernatant for Collagen Type I (COL1A1). An increase in the intracellular collagen band and a decrease in the secreted collagen band in treated samples confirms the inhibitory mechanism.
-
Picro-Sirius Red Staining: Stain the cell layer directly in the plate to visualize deposited collagen. A marked decrease in red staining in treated wells provides visual confirmation of efficacy.
-
Handling and Safety Precautions
As a laboratory chemical, cis-4-Amino-L-proline dihydrochloride requires careful handling to ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [9]* Inhalation: Avoid breathing dust. [9]Handle in a well-ventilated area or under a chemical fume hood, especially when weighing the powder.
-
Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For complete safety information, always consult the latest Safety Data Sheet (SDS) from the manufacturer. [10][11]
Conclusion
cis-4-Amino-L-proline dihydrochloride is a powerful and specific inhibitor of collagen synthesis and a valuable scaffold for chemical biology. Its mechanism, rooted in the principles of protein structure and stereochemistry, provides a reliable method for modulating collagen-dependent processes in vitro and in vivo. By understanding its properties and applying rigorous, well-controlled experimental designs, researchers can effectively leverage this compound to advance our knowledge in fibrosis, cancer biology, and drug discovery.
References
-
Einum, D. D., & Abraham, P. A. (1990). Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells. PubMed. Available at: [Link]
-
Mollica, A., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. MDPI. Available at: [Link]
-
Asia Research News. (2011). Discovery of the new enzyme, available for manufacturing of cis-4-Hydroxy-L-proline, a material of pharmaceutical and cosmetic products. Asia Research News. Available at: [Link]
-
Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PubMed Central. Available at: [Link]
-
Waseda University. (2011). Discovery of the new enzyme, available for manufacturing of cis-4-Hydroxy-L-proline, a material of pharmaceutical and cosmetic products. Waseda University. Available at: [Link]
-
Kyowa Hakko Bio. (2011). Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline. Kyowa Hakko Bio Press Release. Available at: [Link]
-
Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Publications. Available at: [Link]
-
Israel, Y., et al. (2020). cis-4-[18F]fluoro-L-proline Molecular Imaging Experimental Liver Fibrosis. PubMed Central. Available at: [Link]
-
Wikipedia. Hydroxyproline. Wikipedia. Available at: [Link]
-
Ramshaw, J. A., et al. (1984). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. Available at: [Link]
-
Fedan, J. S., et al. (2009). Cis-4-[18F] Fluoro-L-Proline PET Imaging of Pulmonary Fibrosis in a Rabbit Model. CDC Stacks. Available at: [Link]
-
Singh, O. V., et al. (2002). Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. PubMed. Available at: [Link]
-
Mollica, A., et al. (2012). The cis-4-amino-l-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues. University of Arizona. Available at: [Link]
-
Mollica, A., et al. (2012). The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ResearchGate. Available at: [Link]
-
Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Publications. Available at: [Link]
-
Mollica, A., et al. (2012). cis-4-Amino-l-proline Residue As a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues: Part 2. ACS Publications. Available at: [Link]
-
Mollica, A., et al. (2012). The cis-4-amino-L-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues. PubMed. Available at: [Link]
-
Metasci. (n.d.). Safety Data Sheet cis-4-Hydroxy-D-proline. Metasci. Available at: [Link]
Sources
- 1. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. The cis-4-amino-L-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Proline, 4-amino-, cis- (9CI) CAS#: 16257-83-3 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 7. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Page loading... [wap.guidechem.com]
A Technical Guide to the Solubility of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, a chiral amino acid derivative of significant interest in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to offer a robust predictive profile and a framework for its empirical determination. This guide details the expected solubility behavior in various solvent systems, explores the critical influence of pH, and provides a detailed, field-proven protocol for accurate solubility measurement using the gold-standard shake-flask method.
Introduction: The Critical Role of Solubility
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a substituted proline analog. Such structures are pivotal building blocks in the synthesis of complex peptides, peptidomimetics, and novel therapeutic agents due to their conformationally constrained pyrrolidine ring.[1][2] In any application, from chemical synthesis to final drug formulation, solubility is a paramount physicochemical parameter. It dictates the compound's behavior in reaction media, influences purification strategies, and fundamentally impacts its bioavailability and pharmacokinetic profile in a drug development context.[3] As a dihydrochloride salt, the compound's solubility is intrinsically linked to its ionic nature and the surrounding environment.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for interpreting its solubility.
| Property | Value | Source |
| IUPAC Name | (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride | [4] |
| CAS Number | 16257-89-9 | [4] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [4] |
| Molecular Weight | 203.07 g/mol | [4] |
| Structure | A pyrrolidine ring with a carboxylic acid at C2 (R configuration) and an amino group at C4 (S configuration), presented as a dihydrochloride salt. |
Predicted Solubility Profile
Aqueous Solubility
The presence of two hydrochloride salts protonating the two amine groups (the ring nitrogen and the 4-position amino group), along with the carboxylic acid, renders the molecule highly polar and ionic. Salt formation with strong acids like HCl is a standard pharmaceutical strategy to dramatically increase the aqueous solubility of basic compounds.[5]
-
High Water Solubility: The compound is expected to be highly soluble in water and other polar protic solvents. The ionic nature of the molecule allows for strong dipole-dipole interactions and hydrogen bonding with water molecules, facilitating dissolution.[6]
-
Analogous Compound Data: For context, the related compound (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate is reported to be soluble in water up to 100 mM.[7] Given that the target compound is a dihydrochloride salt, its aqueous solubility is anticipated to be in a similar range, if not greater.
Solubility in Organic Solvents
-
Polar Organic Solvents: Solubility is expected to be moderate in polar protic solvents like methanol and ethanol, as they can engage in hydrogen bonding. However, it will likely be lower than in water.[5]
-
Non-Polar Organic Solvents: The compound is predicted to have low to negligible solubility in non-polar organic solvents such as hydrocarbons (e.g., hexane) and chlorinated solvents (e.g., dichloromethane). The high lattice energy of the ionic solid and the inability of non-polar solvents to solvate the charged species prevent effective dissolution.[6]
Core Influencing Factor: pH
For an amino acid salt, pH is the most critical determinant of aqueous solubility. The ionization state of the carboxylic acid and the two amino groups is entirely pH-dependent.
-
Low pH (Acidic): In highly acidic conditions (e.g., pH 1-2), the carboxylic acid group will be protonated (-COOH), and both amino groups will be fully protonated (-NH₂⁺- and -NH₂⁺-). The molecule will carry a net positive charge, which generally promotes high aqueous solubility.
-
Mid-Range pH (Physiological): Around physiological pH (~7.4), the carboxylic acid will be deprotonated (-COO⁻), while the amino groups will remain largely protonated. The molecule will exist as a zwitterion with a net positive charge, maintaining good water solubility.
-
High pH (Basic): In basic conditions (e.g., pH > 10), the amino groups will become deprotonated (-NH- and -NH₂). The molecule will have a net negative charge. Solubility in this range can be variable and depends on the properties of the free base form of the molecule.
The interplay between these groups means that the minimum solubility is often found at the isoelectric point (pI), where the net charge is zero. However, for a dihydrochloride salt, the compound is expected to remain highly soluble across the entire physiologically relevant pH range (1.2 - 6.8), a key characteristic for oral drug development as defined by the Biopharmaceutics Classification System (BCS).
Experimental Determination of Thermodynamic Solubility
To move from prediction to empirical data, a rigorous, validated methodology is required. The shake-flask method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[8] It measures the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions.
Rationale Behind the Shake-Flask Method
The core principle is to create a saturated solution in the presence of excess solid compound. By allowing the system to reach equilibrium, the measured concentration of the dissolved compound in the supernatant represents the true thermodynamic solubility, avoiding the pitfalls of metastable supersaturated solutions that can occur with kinetic methods. Agitation ensures that the entire solvent volume is in continuous contact with the solid, and a sufficient equilibration time (typically 24-48 hours) ensures the dissolution process has completed.
Step-by-Step Protocol
This protocol is a self-validating system designed for accuracy and reproducibility.
-
Preparation:
-
Accurately weigh an excess amount of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride into a suitable vessel (e.g., a glass vial or flask). "Excess" means enough solid will visibly remain undissolved at the end of the experiment.
-
Add a precise volume of the chosen solvent (e.g., purified water, pH-adjusted buffer, or organic solvent).
-
-
Equilibration:
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C for standard solubility or 37°C for physiological relevance).
-
Agitate the suspension for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is good practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
-
Sample Separation:
-
After equilibration, allow the suspension to settle briefly.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Separate the dissolved solute from the undissolved solid. This is a critical step. The preferred method is centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 or 0.45 µm PVDF).
-
-
Analysis:
-
Quantify the concentration of the compound in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice. A mass spectrometry (LC-MS) detector can be used if the compound lacks a strong chromophore.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Determine the concentration from the analytical measurement and express the solubility in appropriate units (e.g., mg/mL, µg/mL, mM, or mol/L).
-
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Implications for Drug Development
The high predicted aqueous solubility of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a highly favorable characteristic for a drug candidate or an intermediate.
-
Formulation: High water solubility simplifies the development of parenteral (injectable) formulations and may allow for high-dose oral solid formulations without the need for complex solubilization technologies.
-
Bioavailability: Good aqueous solubility is a prerequisite for absorption in the gastrointestinal tract. A compound that dissolves readily is more likely to be absorbed and have good oral bioavailability, assuming it also possesses adequate membrane permeability.
-
Synthetic Chemistry: Predictable solubility in polar solvents facilitates its use in aqueous or alcoholic reaction media, simplifying reaction setup and workup procedures.
Conclusion
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, by virtue of its chemical structure as an amino acid dihydrochloride salt, is predicted to be a highly water-soluble compound with limited solubility in non-polar organic media. Its solubility is critically dependent on the pH of the aqueous medium. While publicly available quantitative data is scarce, the gold-standard shake-flask method provides a reliable and reproducible means of determining its precise thermodynamic solubility. This essential parameter is fundamental to its successful application, guiding everything from reaction conditions in the laboratory to formulation strategies in pharmaceutical development.
References
-
Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1964). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 28(6), 379-383. [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. ResearchGate. [Link]
-
Backgrounds of Amino Acids. Chemistry LibreTexts. [Link]
-
Aliyeva, V., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1480-1490. [Link]
-
Reddy, V. R., et al. (2007). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 3, 20. [Link]
-
Monn, J. A., et al. (1997). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 40(4), 528-37. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride 97% | CAS: 16257-89-9 | AChemBlock [achemblock.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rndsystems.com [rndsystems.com]
- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Navigating the Gauntlet: A Technical Guide to the Solution Stability of (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid
For the research scientist and drug development professional, understanding the stability of a molecule in solution is paramount. This guide provides an in-depth exploration of the stability of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid, a crucial building block in medicinal chemistry. We will delve into the theoretical underpinnings of its stability, provide actionable protocols for forced degradation studies, and discuss the analytical methodologies required to chart its degradation landscape. This document is designed to be a practical resource, empowering you to anticipate and manage the stability challenges inherent to this unique cyclic amino acid.
Introduction: The Significance of a Constrained Scaffold
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid and its derivatives are integral components in the synthesis of a wide array of pharmacologically active agents. The constrained pyrrolidine ring imparts a specific conformational rigidity to molecules, a desirable trait in drug design for enhancing binding affinity and selectivity to biological targets. However, this cyclic amino acid structure, featuring both a secondary amine and a carboxylic acid, presents inherent stability concerns that must be thoroughly understood to ensure the development of safe and effective therapeutics.
This guide will systematically address these concerns, moving from theoretical considerations to practical experimental design. The methodologies outlined herein are grounded in the principles of forced degradation, a cornerstone of pharmaceutical development that intentionally subjects a compound to harsh conditions to predict its long-term stability and identify potential degradation products.[1][2]
Theoretical Stability Considerations: A Molecule Under Tension
The inherent stability of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid in solution is governed by its functional groups and the cyclic nature of its backbone. Several factors can influence its degradation:
-
pH-Dependent Degradation: The presence of both an amino group and a carboxylic acid makes the molecule susceptible to pH-dependent degradation. In acidic solutions, protonation of the amino group can occur, potentially influencing the electron density of the ring and making it susceptible to nucleophilic attack. Conversely, in basic solutions, deprotonation of the carboxylic acid and the secondary amine can lead to different degradation pathways. Studies on similar cyclic aminals have shown rapid decomposition in acidic aqueous media.[3]
-
Oxidative Susceptibility: The secondary amine within the pyrrolidine ring is a potential site for oxidation. Oxidizing agents can lead to the formation of various degradation products, including N-oxides or ring-opened species.
-
Ring Strain and Potential for Hydrolysis: While the five-membered pyrrolidine ring is relatively stable, the presence of functional groups can introduce strain, potentially lowering the energy barrier for ring-opening reactions, particularly under hydrolytic conditions (acidic or basic). The degradation of related compounds like N-methylpyrrolidone (NMP) often proceeds through hydrolysis of the amide bond, leading to ring-opening.[4][5]
-
Conformational Stability: The conformational rigidity of the pyrrolidine ring, while beneficial for pharmacological activity, can also influence its stability. The specific stereochemistry of (2R,4S) will dictate the most stable conformation and may influence the accessibility of certain bonds to degradative reagents.
Charting the Degradation Landscape: A Forced Degradation Workflow
A forced degradation study is an essential tool for elucidating the stability of a molecule.[1] It provides insights into potential degradation pathways and is crucial for the development of stability-indicating analytical methods.[2]
Figure 1: Forced Degradation Experimental Workflow.
Experimental Protocols
The following protocols provide a framework for conducting a comprehensive forced degradation study. The concentration of the stressor and the duration of the study should be optimized to achieve a target degradation of 5-20%.
Table 1: Forced Degradation Stress Conditions
| Stress Condition | Reagent/Condition | Typical Concentration/Level |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N - 1 N |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N - 1 N |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% |
| Thermal | Elevated Temperature | 40°C - 80°C |
| Photolytic | UV and/or Visible Light | ICH Q1B Guidelines |
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: For each stress condition, mix the stock solution with the stressor in a suitable ratio. For thermal and photolytic studies, the stock solution is used directly. A control sample (unstressed stock solution) should be prepared and stored under controlled conditions (e.g., 2-8°C).
-
Incubation: Incubate the stress samples under the specified conditions for a predetermined period. It is advisable to take samples at multiple time points to monitor the degradation kinetics.
-
Sample Quenching: At each time point, withdraw an aliquot of the sample and quench the degradation reaction. For acid and base hydrolysis, this can be achieved by neutralization. For oxidative degradation, a quenching agent like sodium bisulfite may be used.
-
Sample Analysis: Analyze the quenched samples and the control sample using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
The Analytical Toolkit: Detecting and Identifying Degradants
A robust analytical method is the cornerstone of a successful stability study. The primary goal is to separate the parent compound from all potential degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for stability testing. A reversed-phase HPLC method is often suitable for separating polar compounds like amino acids.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time-based gradient from 5% to 95% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to determine the molecular weights of the degradants and, in many cases, elucidate their structures through fragmentation analysis. This is critical for understanding the degradation pathways.
Potential Degradation Pathways: A Hypothetical Framework
Based on the chemical structure of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid and known degradation mechanisms of related compounds, several degradation pathways can be postulated.
Figure 2: Hypothesized Degradation Pathways.
-
Hydrolytic Ring Opening: Under strong acidic or basic conditions, the pyrrolidine ring may undergo hydrolytic cleavage, leading to the formation of a linear amino acid derivative.
-
Oxidation: The secondary amine is susceptible to oxidation, which could result in the formation of an N-oxide or other oxidized species.
-
Decarboxylation: Under thermal or photolytic stress, the carboxylic acid moiety may be lost through decarboxylation.
The identification of these and other potential degradation products through LC-MS is crucial for building a comprehensive stability profile of the molecule.
Conclusion: From Data to Drug Development Strategy
A thorough understanding of the solution stability of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid is not merely an academic exercise; it is a critical component of a successful drug development program. The data generated from the studies outlined in this guide will inform key decisions regarding:
-
Formulation Development: The choice of excipients, pH, and buffer systems will be guided by the stability profile of the molecule.
-
Packaging and Storage: The sensitivity of the compound to light, heat, and moisture will dictate the appropriate packaging and storage conditions.
-
Regulatory Submissions: A comprehensive stability package, including data from forced degradation studies, is a regulatory requirement.
By proactively investigating the stability of this important building block, researchers and drug developers can mitigate risks, accelerate timelines, and ultimately, increase the probability of bringing safe and effective new medicines to patients.
References
- Vertex AI Search. (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid.
- ChemicalBook. (n.d.). (2R,4S)-4-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.
- García, M. C. (2010). Validation of Amino Acid Analysis Methods. In Amino Acid Analysis: Methods and Protocols (pp. 299-311). Humana Press.
- Lozada, M., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 83(24), e02136-17.
- Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 76-83.
- Schär, J. C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2343-2351.
- ChemicalBook. (n.d.). (2R,4S)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID.
- Shinde, S. S., et al. (2019). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 22(2), 16577-16588.
- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7854.
- Moni, M., et al. (2023). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega, 8(48), 45899-45908.
- Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(11), 2259-2269.
- Kurmi, M., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4663-4669.
- Liu, X., et al. (2015). Biodegradation of N-Methylpyrrolidone by Paracoccus sp. NMD-4 and its degradation pathway. Journal of Hazardous Materials, 285, 129-135.
- Chem-Impex. (n.d.). Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- ChemicalBook. (n.d.). (2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID.
- Singh, R., & Kumar, R. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Applied Pharmaceutical Science, 10(8), 133-142.
- Lozada, M., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed, 83(24).
- AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
- Huang, H., et al. (2022). Bacterial mandelic acid degradation pathway and its application in biotechnology. Journal of Applied Microbiology, 132(6), 4156-4168.
- Chem-Impex. (n.d.). Fmoc-(2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ViewArticleDetail [ijpronline.com]
Introduction: The Pyrrolidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Discovery of Aminopyrrolidine Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen heterocycle, the pyrrolidine ring, is a privileged scaffold in the landscape of drug discovery.[1] Its prevalence in natural products and FDA-approved pharmaceuticals underscores its significance. The non-planar, sp³-hybridized nature of the scaffold allows for a thorough exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1]
This guide focuses on a particularly valuable subset: aminopyrrolidine carboxylic acid derivatives . This framework combines the foundational pyrrolidine ring with an amino group and a carboxylic acid, creating a versatile trifecta of functional groups. This arrangement provides a rich platform for synthetic elaboration, enabling the generation of diverse molecular libraries with a wide spectrum of biological activities, from enzyme inhibitors to central nervous system agents.[2][3] We will explore the key synthetic strategies that grant access to these complex molecules, delve into their diverse therapeutic applications with specific examples, and provide detailed experimental protocols for their creation.
Part 1: Foundational Synthetic Strategies—Mastering Stereochemistry
The biological activity of chiral molecules is intimately tied to their stereochemistry. Consequently, the development of enantioselective synthetic methods is paramount. The following strategies represent the cornerstone of modern approaches to synthesizing enantiomerically pure aminopyrrolidine carboxylic acid derivatives.
Asymmetric Michael Addition: Building the Core with Precision
The Michael addition is a powerful carbon-carbon bond-forming reaction that is highly effective for constructing the pyrrolidine ring. The true innovation lies in rendering this reaction asymmetric through organocatalysis, which allows for the creation of specific stereoisomers with high enantiomeric excess (ee).
Causality of Experimental Choice: Organocatalytic approaches are often preferred due to their operational simplicity, mild reaction conditions, and avoidance of toxic heavy metals. Catalysts such as chiral primary amines, thioureas, or diamines create a chiral environment that directs the nucleophilic attack of one reactant onto the other, resulting in a specific stereochemical outcome.[4] A notable example is the highly selective synthesis of pyrrolidine-3-carboxylic acid derivatives (beta-proline derivatives) through the organocatalytic Michael addition of nitroalkanes to enoates.[2][5] This method is advantageous because it uses readily available starting materials and can be accomplished in a simple, two-step process at low temperatures.[2]
Caption: Organocatalytic synthesis of pyrrolidine derivatives.
Experimental Protocol: Organocatalytic Synthesis of a 5-Methylpyrrolidine-3-Carboxylic Acid Derivative
-
Michael Addition: To a solution of 4-oxo-2-pentenoate (1.0 mmol) in anhydrous toluene (5.0 mL) at -20°C, add the chiral diamine catalyst (0.1 mmol, 10 mol%).
-
Stir the mixture for 10 minutes, then add nitroethane (1.2 mmol) dropwise.
-
Allow the reaction to stir at -20°C for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Michael adduct is typically used in the next step without further purification.
-
Reductive Cyclization: Dissolve the crude adduct in methanol (10 mL) and add Palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the nitro group is fully reduced and cyclization is complete (monitor by TLC/LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purify the resulting residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the highly enantioenriched 5-methylpyrrolidine-3-carboxylic acid.[5]
Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks
An alternative and highly effective strategy is to begin with naturally occurring, enantiomerically pure starting materials—a concept known as "chiral pool" synthesis. Amino acids like L-aspartic acid and L-proline are common and cost-effective choices.[6][7]
Causality of Experimental Choice: This approach is powerful because the stereocenter(s) of the final product are derived directly from the starting material, often simplifying the synthesis and eliminating the need for chiral catalysts or resolutions. For instance, (S)-(+)-3-aminopyrrolidine can be efficiently synthesized from L-aspartic acid.[8] The process involves a series of reliable, high-yielding transformations including anhydride formation, acylation, esterification, reduction, and ring closure, followed by a final deprotection step.[8]
Caption: Synthesis of (S)-3-aminopyrrolidine from L-aspartic acid.
Experimental Protocol: Synthesis of (S)-1-benzylpyrrolidin-3-amine from L-Aspartic Acid [8]
-
N-Formyl-L-aspartic Anhydride Preparation: L-aspartic acid is treated with formic acid and acetic anhydride to yield the N-formyl protected anhydride.
-
Acylation and Esterification: The anhydride is opened with benzylamine, followed by esterification of the carboxylic acids (e.g., using methanol and SOCl₂).
-
Reduction and Ring Closure: The diester intermediate is subjected to a powerful reducing agent like potassium borohydride (KBH₄) in the presence of sulfuric acid. This crucial step reduces both ester groups and facilitates the intramolecular cyclization to form the protected pyrrolidine ring. Optimal conditions often involve a specific molar ratio of reactants (e.g., n(KBH₄):n(H₂SO₄):n(substrate) = 3:1.5:1) and heating (e.g., 50-60°C for 6 hours) to drive the reaction to completion.[8]
-
Work-up and Purification: After the reaction, the mixture is carefully quenched, basified, and extracted with an organic solvent. The crude product is then purified by chromatography to yield (S)-1-benzylpyrrolidin-3-amine.
-
Debenzylation (Final Step): The benzyl protecting group is removed via catalytic hydrogenation (H₂, Pd/C) to afford the final (S)-(+)-3-aminopyrrolidine product.
Part 2: Therapeutic Applications and Key Derivatives
The true value of the aminopyrrolidine carboxylic acid scaffold is realized in its broad utility in drug development. The strategic placement of functional groups allows these molecules to interact with a wide array of biological targets.
Antimicrobial and Anticancer Agents
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of compounds with activity against Gram-positive bacteria and multidrug-resistant fungi.[9]
-
Mechanism of Action: While the exact mechanisms are still under investigation, these scaffolds can be functionalized with various moieties like hydrazones, azoles, and benzimidazoles, which are known pharmacophores in antimicrobial and anticancer drugs.[9]
-
Key Derivatives:
Table 1: In Vitro Antimicrobial Activity of Selected 1,3-disubstituted 5-oxopyrrolidines [9]
| Compound ID | Moiety | Target Organism | MIC (µg/mL) |
| 2b | Ester | S. aureus (MRSA) | 64 |
| 14 | Hydrazone | S. aureus (MRSA) | 16 |
| 20 | Hydrazone | S. aureus (MRSA) | 32 |
| 24b | Azole | S. aureus (MRSA) | 8 |
Enzyme Inhibitors: A Scaffold for Rational Design
The rigid, yet functionalizable, nature of the pyrrolidine ring makes it an ideal core for designing potent and selective enzyme inhibitors.
-
ACE Inhibitors: The development of angiotensin-converting enzyme (ACE) inhibitors is a landmark in rational drug design. The journey began with the discovery of teprotide, a peptide from viper venom.[10] Through systematic truncation, researchers at Squibb identified succinoyl-L-proline as a simple, yet effective, small-molecule inhibitor, which laid the groundwork for blockbuster drugs like Captopril.[10]
-
Factor Xa (FXa) Inhibitors: In the search for new anticoagulants, amino(methyl) pyrrolidine scaffolds were designed as bioisosteres of a known piperazine core in FXa inhibitors.[11] This design strategy led to the synthesis of a novel class of sulfonamides with high potency, with the lead compound exhibiting an IC₅₀ of 5.5 nM.[11] Molecular modeling suggests the flexible pyrrolidine core allows the key binding groups to fit optimally into the S1 and S4 pockets of the enzyme.[11]
-
Dual Abl/PI3K Inhibitors: For complex diseases like cancer, targeting multiple signaling pathways can be more effective than inhibiting a single target. The (S)-3-aminopyrrolidine scaffold has been used to develop dual inhibitors of Abl and PI3K kinases for the treatment of Chronic Myeloid Leukemia (CML).[12] This approach is based on the rationale that inhibiting the PI3K pathway can overcome resistance to Abl kinase inhibitors like Imatinib.[12]
Caption: Dual-target inhibition by an aminopyrrolidine scaffold.
Central Nervous System (CNS) Agents and Other Applications
The versatility of the scaffold extends to numerous other therapeutic areas:
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The 3-amino-pyrrolidine template has been explored for the development of compounds that can dually inhibit the reuptake of serotonin and norepinephrine, a key mechanism for treating depression and other mood disorders.[13]
-
Alzheimer's Disease: Derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have been synthesized as potential agents against Alzheimer's disease by targeting the BACE1 enzyme.[3]
-
Type 2 Diabetes: Certain 4-benzylpyrrolidine-3-carboxylic acid derivatives act as potent dual agonists at peroxisome proliferator-activated receptors (PPARα and PPARγ), which helps restore glucose metabolism and improve dyslipidemia.[3]
Conclusion and Future Perspectives
The aminopyrrolidine carboxylic acid framework represents a truly privileged scaffold in medicinal chemistry. Its inherent structural and functional features provide a robust starting point for the design of novel therapeutics across a remarkable range of disease areas. The continued advancement in stereoselective synthesis, particularly through organocatalysis and multi-component reactions, will undoubtedly expand the accessible chemical space for these derivatives.[7] As our understanding of complex biological pathways deepens, the ability to rapidly synthesize and screen diverse libraries based on this core will be instrumental in the discovery of next-generation medicines. This guide has illuminated the foundational chemistry and diverse applications of these compounds, providing a technical framework for researchers dedicated to the art and science of drug discovery.
References
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) Source: OIST Groups URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents Source: PMC - NIH URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SpringerLink URL: [Link]
-
Title: Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride Source: ResearchGate URL: [Link]
-
Title: Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors Source: PubMed URL: [Link]
-
Title: 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA Source: PubMed URL: [Link]
- Title: Preparation method for pyrrolidine-2-carboxylic acid derivatives Source: Google Patents URL
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Source: Semantic Scholar URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis Source: PubMed Central URL: [Link]
-
Title: Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors Source: PubMed URL: [Link]
-
Title: Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives Source: ResearchGate URL: [Link]
-
Title: Serotonin–norepinephrine reuptake inhibitor Source: Wikipedia URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
The Architect's Guide to Peptide Innovation: Synthesis and Peptidomimetic Strategies
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern peptide synthesis and the strategic design of peptidomimetics. Moving beyond mere protocols, this document delves into the rationale behind methodological choices, offering field-proven insights to empower innovation in therapeutic and research applications.
Section 1: The Foundation - Chemical Peptide Synthesis
Peptides, chains of amino acids linked by amide bonds, are central to a vast array of biological processes.[1][2] Their chemical synthesis allows for the production of peptides that are difficult to express in bacteria, the incorporation of unnatural amino acids, and modifications to the peptide backbone.[1] Chemical synthesis typically proceeds from the C-terminus to the N-terminus, the opposite direction of protein biosynthesis in living organisms.[1]
Choosing the Right Synthetic Battlefield: Solid-Phase vs. Solution-Phase
The two primary approaches to chemical peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).
-
Solid-Phase Peptide Synthesis (SPPS): This is the most widely used method for research and development due to its efficiency and amenability to automation.[3][4] In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion.[4] This simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration steps.[4][5]
-
Solution-Phase Peptide Synthesis (LPPS): While largely replaced by SPPS for routine synthesis, LPPS remains valuable for the large-scale industrial production of short peptides.[1][6] This classical method involves the coupling of amino acids in a homogenous solution, requiring purification of the intermediate peptide after each step.[6][7]
The choice between SPPS and LPPS depends on the desired scale, peptide length, and complexity. For most laboratory-scale syntheses and the creation of peptide libraries, SPPS is the method of choice.[3]
The Chemist's Toolkit: Boc vs. Fmoc Protecting Group Strategies
To prevent unwanted side reactions during peptide synthesis, the reactive amino and side-chain functional groups of the amino acids must be temporarily blocked using protecting groups.[1][8] The two most prevalent strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong acids (e.g., Trifluoroacetic acid - TFA) | Weak bases (e.g., Piperidine) |
| Side-Chain Protection | Acid-labile groups (e.g., Benzyl ethers) | Acid-labile groups (e.g., tert-butyl ethers) |
| Cleavage from Resin | Strong acids (e.g., HF, TFMSA) | Strong acids (e.g., TFA) |
| Advantages | Robust, less prone to aggregation for some sequences. | Milder deprotection conditions, compatible with a wider range of linkers and sensitive modifications. |
| Disadvantages | Harsh cleavage conditions can damage sensitive peptides. | The Fmoc group is bulky and can sometimes hinder coupling reactions. |
Expert Insight: The choice between Boc and Fmoc chemistry is often dictated by the peptide sequence and any desired modifications. For routine synthesis of simple peptides, Fmoc chemistry is generally preferred due to its milder conditions. However, for complex sequences prone to aggregation, Boc chemistry might offer a more successful route.
Section 2: Mastering the Craft - Protocols for Solid-Phase Peptide Synthesis
The following protocols provide a detailed, step-by-step guide to the most common procedures in SPPS.
Workflow of Solid-Phase Peptide Synthesis
The cyclical nature of SPPS is a key to its efficiency. The basic procedure involves repeated cycles of deprotection, washing, coupling, and washing.[9]
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Dimension in Protein Engineering
In the landscape of protein engineering and peptidomimetics, the introduction of non-canonical amino acids provides a powerful toolkit to transcend the limitations of the canonical 20. Among these, constrained analogues that enforce specific backbone geometries are invaluable for stabilizing secondary structures and modulating biological activity.[1][2] (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid (APCA) emerges as a proline analogue of significant interest. Its rigid pyrrolidine ring restricts the peptide backbone's conformational freedom, akin to proline, which can pre-organize peptides into desired secondary structures like β-turns and helices.[1][3] What sets APCA apart is the C4-amino group, a versatile chemical handle for site-specific modification, bioconjugation, or introducing novel electrostatic interactions.
This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of APCA into peptides and proteins, highlighting its dual function: as a structural scaffold and a platform for chemical diversification.
Core Concepts: The Structural and Functional Utility of APCA
APCA is a chiral amino acid analogue that combines cyclic and open-chain features.[] Its incorporation into a peptide chain offers two primary advantages:
-
Conformational Constraint: The five-membered ring of APCA reduces the entropic penalty of folding by locking the peptide backbone's dihedral angles (phi, ψ), thereby stabilizing specific secondary structures. This is crucial for designing peptides that mimic protein epitopes, which often lose their native conformation when isolated from the parent protein.[1][3] Stabilizing these structures can significantly enhance binding affinity, specificity, and proteolytic stability.[1][5]
-
Orthogonal Chemical Functionality: The exocyclic C4-amino group provides a nucleophilic site that is distinct from the N-terminal α-amino group. With appropriate protecting group strategies, this secondary amine can be selectively addressed for various modifications, including:
-
Attachment of fluorescent dyes or quenchers for FRET studies.
-
Conjugation of polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.
-
Linkage to cytotoxic drugs to create targeted antibody-drug conjugates (ADCs).
-
Introduction of additional pharmacophoric elements to explore structure-activity relationships (SAR).
-
Application Note 1: Peptide Synthesis with APCA via Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard method for incorporating APCA into synthetic peptides.[6] The key to success lies in the use of an APCA monomer with orthogonally protected amino groups, allowing for selective deprotection and coupling.
Causality Behind Experimental Choices:
The most common building block is Fmoc-(2R,4S)-4-N-Boc-aminopyrrolidine-2-carboxylic acid .
-
Fmoc Group: Protects the α-amino group (the pyrrolidine nitrogen). It is base-labile and removed with piperidine at each cycle of peptide elongation.[7]
-
Boc Group: Protects the exocyclic C4-amino group. It is acid-labile and stable to the piperidine treatment used for Fmoc removal. It is typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[8]
This orthogonal protection scheme ensures that the C4-amino group remains shielded throughout the synthesis and becomes available for conjugation only if desired after purification, or that the peptide is produced with a free C4-amino group if the Boc group is removed during final cleavage.
Diagram: APCA Building Block for Fmoc-SPPS
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DCM (3 x 5 min), followed by DMF (3 x 5 min) in a fritted reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min). This removes the Fmoc group from the resin's linker, exposing the first amine.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and dibenzofulvene byproducts.
-
First Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 eq) with DIC (0.4 mmol, 4 eq) and Oxyma (0.4 mmol, 4 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Wash the resin with DMF (3 x 1 min).
-
Quality Control (Kaiser Test): Take a small sample of resin beads. A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction. If positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid, including the Fmoc-(2R,4S)-4-N-Boc-APCA monomer.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc), TIS scavenges reactive carbocations, and water aids in the process. [7] * Add the cocktail to the resin and react for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether. The peptide will precipitate as a white solid.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry (LC-MS).
Application Note 2: Site-Specific Bioconjugation to APCA
The true power of APCA is realized in its use as a site-specific conjugation handle. The C4-amino group, once deprotected, is a secondary amine that can be targeted with specific chemistries.
Causality Behind Experimental Choices:
While primary amines (like Lysine) are abundant on protein surfaces, the secondary amine of APCA offers a handle with potentially different reactivity. Standard amine-reactive chemistry, such as NHS-ester coupling, can be used. [9]The reaction should be performed at a slightly basic pH (7.5-8.5) to ensure the amine is deprotonated and nucleophilic.
Protocol: Labeling an APCA-Containing Peptide with a Fluorescent Dye
This protocol describes the labeling of a purified peptide containing a single APCA residue (with a deprotected C4-amino group) with an NHS-ester functionalized dye (e.g., FITC or an Alexa Fluor™ dye).
Materials:
-
Purified, lyophilized APCA-containing peptide
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-10) or RP-HPLC for purification.
Step-by-Step Methodology:
-
Peptide Dissolution: Dissolve the peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive dye NHS ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dye stock solution to the peptide solution. Rationale: Using an excess of the dye drives the reaction to completion, ensuring maximal labeling of the peptide. [10] * Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled peptide from unreacted dye using a desalting column (SEC) or by RP-HPLC.
-
Monitor the elution by absorbance at two wavelengths: one for the peptide (e.g., 220 or 280 nm) and one for the dye (e.g., 495 nm for FITC).
-
-
Characterization:
-
Confirm successful conjugation using mass spectrometry (MALDI-TOF or ESI-MS), looking for a mass shift corresponding to the addition of the dye.
-
Determine the degree of labeling using UV-Vis spectrophotometry, if the extinction coefficients of the peptide and dye are known.
-
Data Presentation: Characterization of Labeled Peptide
| Property | Unlabeled Peptide | Labeled Peptide (APCA-FITC) | Expected Change |
| Molecular Weight (Da) | 2545.2 | 2934.5 | +389.3 (Mass of FITC) |
| Absorbance Max (nm) | 280 (if Trp/Tyr present) | 280 and 495 | Appearance of dye absorbance peak |
| RP-HPLC Retention Time | 15.2 min | 18.5 min | Increased retention due to hydrophobicity of dye |
Conclusion and Future Outlook
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid is a powerful bifunctional tool for protein engineering. Its ability to enforce conformational constraint while simultaneously providing a unique site for chemical modification opens up vast possibilities. Researchers can design more stable, potent, and versatile peptide-based therapeutics, diagnostic agents, and research tools. [11]Future applications may involve its incorporation into larger proteins via genetic code expansion to create novel protein-drug conjugates, engineer allosteric control sites, or build complex biomaterials with precisely controlled architectures.
References
-
Anaspec. (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. [Link]
-
Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362. [Link]
-
Jo, H., et al. (2012). Constrained Peptides as Miniature Protein Structures. BioMed Research International, 2012, 637824. [Link]
-
Bernardim, B., et al. (2017). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. Journal of the American Chemical Society, 139(49), 17891–17896. [Link]
-
PubChem. Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. [Link]
-
Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]
-
ResearchGate. Conjugation of a secondary amine and protein?. [Link]
-
Das, S., et al. (2020). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Biomolecules, 10(11), 1546. [Link]
-
Creative Biolabs. Chemical Conjugation. [Link]
-
St. Amant, A. H., & Van Deventer, J. A. (2019). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Bioconjugate Chemistry, 30(5), 1258–1273. [Link]
-
Ballard, F. J., et al. (1980). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. The Biochemical Journal, 188(1), 1–8. [Link]
-
Kuchar, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Nivedha, A. K., & Gondi, C. S. (2012). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Proteins: Structure, Function, and Bioinformatics, 80(11), 2497–2514. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
Mascarenhas, M., et al. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection, 36, gzad008. [Link]
-
Luan, B., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Pharmacology, 13, 893297. [Link]
-
Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(11), 2259–2269. [Link]
Sources
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Incorporating (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid into Peptide Libraries
Introduction: The Strategic Advantage of Conformational Constraint
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability and low oral bioavailability, largely stemming from their conformational flexibility. The introduction of non-proteinogenic, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[1][2] (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid (Ampc), a cyclic β-amino acid analogue, is an exemplary building block for this purpose.[] Its rigid pyrrolidine ring structure imparts a well-defined turn geometry upon the peptide backbone, effectively mimicking secondary structures like β-turns. This pre-organization can enhance binding affinity to biological targets, improve resistance to enzymatic degradation, and ultimately lead to more potent and stable peptide-based drug candidates.[1][4]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of (2R,4S)-Ampc into peptide libraries using modern solid-phase peptide synthesis (SPPS) techniques.
Section 1: The Rationale for (2R,4S)-Ampc in Peptide Design
The unique stereochemistry of (2R,4S)-Ampc positions the Cα and the Cγ amino group on opposite faces of the pyrrolidine ring. When integrated into a peptide chain, this arrangement forces a sharp bend, making it an excellent inducer of β-turn structures. This has profound implications for medicinal chemistry:
-
Target Affinity: By locking a peptide into a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in affinity and selectivity for the target receptor or enzyme.
-
Proteolytic Stability: The non-natural, constrained structure is poorly recognized by proteases, leading to a longer in-vivo half-life.[1]
-
Scaffold Diversity: Ampc serves as a versatile scaffold for creating diverse chemical libraries.[5] The secondary amine within the ring can be further functionalized to introduce additional diversity elements.[6]
Caption: Structure of (2R,4S)-Ampc Highlighting Key Functional Groups.
Section 2: Critical Considerations for Synthesis
The successful incorporation of Ampc requires careful planning, particularly concerning protecting group strategy and coupling conditions, due to its bifunctional and sterically hindered nature.[7][8]
Orthogonal Protecting Group Strategy
To selectively build the peptide chain, three distinct and orthogonal protecting groups are required for the two amino groups and the carboxylic acid of Ampc.[9][10][11] The most widely adopted strategy for SPPS is the Fmoc/tBu approach.[12][13]
-
α-Carboxylic Acid: This group is activated for coupling to the resin-bound peptide and does not require protection during the coupling step itself.
-
α-Amino Group (Ring Nitrogen): This is the point of peptide chain elongation. The Fmoc (9-fluorenylmethyloxycarbonyl) group is the standard choice. It is stable to acidic and mild basic conditions but is readily cleaved by a piperidine solution, allowing for the next coupling cycle.[9][13]
-
γ-Amino Group (Side-chain): This exocyclic amine must be protected throughout the synthesis. The Boc (tert-butyloxycarbonyl) group is ideal as it is stable to the piperidine used for Fmoc deprotection but is cleanly removed during the final acid-mediated cleavage from the resin.[9][14]
This leads to the commercially available and highly practical building block: Fmoc-(2R,4S)-Ampc(Boc)-OH .[15]
| Functional Group | Recommended Protecting Group | Cleavage Condition | Orthogonality |
| α-Amino (Ring Nitrogen) | Fmoc | 20% Piperidine in DMF | Base-labile |
| γ-Amino (Side-chain) | Boc | 95% TFA (Trifluoroacetic acid) | Acid-labile |
| Peptide-Resin Linkage | Varies (e.g., Wang, Rink) | 95% TFA (Trifluoroacetic acid) | Acid-labile |
Table 1: Orthogonal protecting group scheme for incorporating Ampc via Fmoc-SPPS.
Coupling Chemistries for a Hindered Residue
The rigid, cyclic structure of Ampc presents moderate steric hindrance compared to standard α-amino acids.[8] Therefore, the choice of coupling reagent is critical to ensure efficient and complete acylation, minimizing deletion sequences in the final peptide library.[7]
Standard carbodiimide activators like DIC (N,N'-diisopropylcarbodiimide) can be used, but for a sterically hindered residue like Ampc, more potent uronium/aminium or phosphonium-based reagents are highly recommended to achieve high coupling efficiencies.[12][16][17]
-
HBTU/HATU: These reagents, in the presence of a base like DIPEA (N,N-Diisopropylethylamine), form highly reactive OBt/OAt esters, which rapidly acylate the free amine of the growing peptide chain.[12] HATU is often preferred for its slightly higher reactivity and reduced potential for racemization.[12]
-
COMU: This newer generation coupling reagent incorporates the Oxyma Pure leaving group, offering comparable efficiency to HATU but with improved safety (non-explosive) and solubility profiles.[16]
A double coupling strategy—repeating the coupling step with a fresh portion of activated amino acid—is a prudent measure to drive the reaction to completion, especially when incorporating Ampc.
Section 3: Experimental Protocols
The following protocols are based on the standard Fmoc/tBu strategy for manual solid-phase peptide synthesis.[12][18]
Workflow for Fmoc-SPPS
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol: Manual SPPS Incorporation of Fmoc-(2R,4S)-Ampc(Boc)-OH
This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin (for a C-terminal amide). Adjust volumes accordingly for different scales or resins.[18]
1. Resin Preparation: a. Place 0.1 mmol of Rink Amide resin in a fritted peptide synthesis vessel. b. Swell the resin in dimethylformamide (DMF) for 30 minutes with gentle agitation.
2. Fmoc Deprotection: a. Drain the DMF. b. Add 2 mL of 20% (v/v) piperidine in DMF to the resin.[18] c. Agitate for 3 minutes, drain, then add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 7 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Coupling of Fmoc-(2R,4S)-Ampc(Boc)-OH: a. In a separate vial, prepare the activation solution:
- Fmoc-(2R,4S)-Ampc(Boc)-OH (0.4 mmol, 4 eq.)
- HATU (0.39 mmol, 3.9 eq.)
- Dissolve in 1.5 mL of DMF. b. Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
4. Monitoring and Recoupling (Recommended): a. Take a small sample of resin beads and perform a Kaiser test.[19] b. Interpretation: A positive test (beads turn deep blue) indicates incomplete coupling (free primary amines present). A negative test (beads remain colorless or yellowish) indicates completion. c. If the Kaiser test is positive, repeat step 3 (double coupling) to ensure the reaction goes to completion.
5. Chain Elongation: a. After a negative Kaiser test, return to step 2 to deprotect the Fmoc group from the newly added Ampc residue and proceed with coupling the next amino acid in the sequence.
Protocol: Cleavage and Global Deprotection
CAUTION: This step must be performed in a certified fume hood using appropriate personal protective equipment. TFA is highly corrosive.
1. Resin Preparation: a. After the final Fmoc deprotection and wash, wash the peptide-resin with dichloromethane (DCM) (3 x 2 mL) and dry under a stream of nitrogen for 15 minutes.
2. Cleavage Reaction: a. Prepare a cleavage cocktail. For a standard peptide, a common cocktail is:
- 95% Trifluoroacetic Acid (TFA)
- 2.5% Triisopropylsilane (TIS) (cation scavenger)
- 2.5% Water b. Add 2 mL of the cleavage cocktail to the dry resin. c. Agitate gently at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation: a. Filter the cleavage solution away from the resin beads into a clean 15 mL conical tube. b. Rinse the resin with an additional 0.5 mL of TFA and combine the filtrates. c. Precipitate the crude peptide by adding the TFA solution dropwise into 10 mL of ice-cold diethyl ether. A white precipitate should form. d. Centrifuge the mixture (e.g., 3000 rpm for 5 minutes), decant the ether, and repeat the ether wash twice more to remove scavengers and residual TFA. e. After the final wash, dry the white peptide pellet under vacuum.
Protocol: Quality Control
The crude peptide must be analyzed and purified before use in any application.
1. Analysis: a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). b. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). c. The mass spectrum should show a major peak corresponding to the calculated molecular weight of the desired peptide. The HPLC chromatogram will indicate the purity of the crude product.
2. Purification: a. Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile, both containing 0.1% TFA. b. Collect fractions corresponding to the major peak. c. Confirm the identity of the purified fractions by LC-MS. d. Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Conclusion
The incorporation of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid into peptide libraries is a robust and effective method for generating conformationally constrained molecules with enhanced therapeutic potential.[2] By employing a sound orthogonal protecting group strategy, utilizing potent coupling reagents to overcome steric hindrance, and performing rigorous quality control, researchers can successfully synthesize high-quality peptide libraries. The protocols outlined in this guide provide a validated framework for scientists in drug discovery to leverage the unique structural benefits of Ampc, paving the way for the development of next-generation peptide therapeutics.
References
- Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- BOC Sciences. (2S,4R)-4-AMINOPYRROLIDINE-2-CARBOXYLIC ACID. Product Description.
- Pellicciari, R., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Journal of Medicinal Chemistry.
- UFP. (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. Product Information.
- ChemicalBook. (2R,4S)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID. Product Information.
- Tripodi, F., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. Planning a Peptide Synthesis.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Fields, G.B., et al. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fairlie, D.P., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Lelais, G. & Seebach, D. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Harris, P.W.R. & Brimble, M.A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers.
- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
- Baran, P. Protecting Groups.
- Google Patents.
- Grant, G.A. (Ed.). (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic.
- Katritzky, A.R., et al. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- AAPPTec. SYNTHESIS NOTES.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Monn, J.A., et al. (1995). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Chem-Impex. Fmoc-(2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid. Product Information.
- PubChem. (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 4. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. biosynth.com [biosynth.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. peptide.com [peptide.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemimpex.com [chemimpex.com]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.uci.edu [chem.uci.edu]
- 19. chempep.com [chempep.com]
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid as a ligand for receptor binding assays
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid: A Tool for Interrogating Stereoselectivity in Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of pharmacology and drug discovery, the three-dimensional structure of a molecule is paramount to its biological activity. Enantiomers, molecules that are non-superimposable mirror images of each other, can exhibit vastly different pharmacological profiles. One enantiomer may be a potent agonist, while the other is inactive or even an antagonist at the same receptor. Therefore, the ability to discern and characterize this stereoselectivity is a cornerstone of modern drug development. This application note details the use of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid as a crucial tool for investigating the stereospecificity of ligand binding to receptors, particularly the metabotropic glutamate receptors (mGluRs).
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of ligands for a variety of receptors. A notable example is the stereoisomer (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC), a potent and highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3)[1][2]. In stark contrast, studies on the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate have revealed that the (2R,4S) isomer, the subject of this note, demonstrates no significant binding affinity for mGluRs[1]. This striking difference in activity makes (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid an ideal negative control for researchers studying mGluR pharmacology. By employing this inactive isomer alongside its active counterpart, investigators can unequivocally demonstrate the stereoselective nature of the receptor's binding pocket.
This guide provides a comprehensive framework for utilizing (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid in receptor binding assays. We will delve into detailed protocols for competitive radioligand binding studies, data analysis, and interpretation, empowering researchers to confidently assess the stereochemical requirements for ligand recognition at their receptor of interest.
Physicochemical Properties of (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid and its Derivatives
| Property | Value | Source |
| Molecular Formula | C5H10N2O2 | [] |
| Molecular Weight | 130.14 g/mol | [] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at 2-8°C in an inert atmosphere | N/A |
I. Materials and Reagents
To successfully perform a competitive radioligand binding assay to assess the stereoselectivity of mGluRs, the following materials and reagents are required.
Biological Materials:
-
Cell Membranes: Membranes prepared from HEK293, CHO, or other suitable host cells transiently or stably expressing the human or rodent mGluR subtype of interest (e.g., mGluR2 or mGluR3).
-
Control Membranes: Membranes from untransfected host cells to determine non-specific binding.
Ligands and Compounds:
-
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid: The inactive stereoisomer (negative control).
-
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC): The active stereoisomer (positive control)[4].
-
Radioligand: A high-affinity radiolabeled ligand for the target mGluR. A common choice for group II mGluRs is [³H]-LY341495 or another suitable labeled antagonist.
-
Unlabeled Ligand for Non-Specific Binding: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., L-glutamate or the unlabeled version of the radioligand).
Buffers and Solutions:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 2 mM CaCl₂. The presence of divalent cations can be crucial for mGluR binding.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for aqueous samples.
Equipment and Consumables:
-
96-well microplates (polypropylene, round or V-bottom).
-
Multichannel pipettes and tips.
-
Microplate shaker.
-
Incubator.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation vials.
-
Liquid scintillation counter.
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
II. Experimental Protocols: Radioligand Competition Binding Assay
This protocol describes a competitive binding assay to determine the ability of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid and its active isomer to displace a radioligand from mGluR-expressing membranes.
A. Ligand and Membrane Preparation
-
Compound Stock Solutions: Prepare 10 mM stock solutions of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid and (2R,4R)-APDC in an appropriate solvent (e.g., water or DMSO). Store at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of the test compounds in the binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.
-
Radioligand Working Solution: Dilute the radioligand stock in the binding buffer to a final concentration that is approximately equal to its Kd value for the target receptor. The Kd should be determined in a separate saturation binding experiment.
-
Membrane Preparation: Thaw the frozen mGluR-expressing cell membranes and control membranes on ice. Homogenize the membranes by gentle vortexing or with a Dounce homogenizer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay). Dilute the membranes in the binding buffer to a final concentration that yields a robust and reproducible signal (typically 10-50 µg of protein per well).
B. Assay Procedure
The following steps outline the procedure for a 96-well plate format.
-
Assay Plate Setup: To the wells of a 96-well microplate, add the following in the order listed:
-
25 µL of Binding Buffer: For total binding wells.
-
25 µL of Unlabeled Ligand for Non-Specific Binding: At a concentration 100-1000 fold higher than the radioligand's Kd.
-
25 µL of Test Compound Dilutions: Add the serial dilutions of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid or (2R,4R)-APDC.
-
-
Add Radioligand: Add 25 µL of the radioligand working solution to all wells.
-
Add Membranes: Add 50 µL of the diluted membrane preparation to all wells. The final assay volume is 100 µL.
-
Incubation: Incubate the plate on a microplate shaker at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The optimal incubation time should be determined empirically.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow the filters to soak for at least 4 hours (or overnight) before counting in a liquid scintillation counter.
Experimental Workflow Diagram
Caption: Radioligand Competition Binding Assay Workflow.
III. Data Analysis and Interpretation
The data obtained from the liquid scintillation counter (in counts per minute, CPM) will be used to determine the inhibitory potency of the test compounds.
A. Calculations
-
Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Percent Inhibition:
-
% Inhibition = 100 * (1 - [(CPM in presence of test compound - Non-Specific Binding) / Specific Binding])
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Kᵢ Determination:
-
The Kᵢ (inhibition constant) is a more accurate measure of the affinity of the unlabeled ligand, as it is independent of the radioligand concentration and affinity. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the dissociation constant of the radioligand.
-
-
-
B. Interpretation of Results
The primary goal of this experiment is to demonstrate the stereoselectivity of the mGluR.
-
Active Isomer ((2R,4R)-APDC): This compound is expected to displace the radioligand in a concentration-dependent manner, yielding a well-defined sigmoidal curve and a potent IC₅₀/Kᵢ value.
-
Inactive Isomer ((2R,4S)-4-Aminopyrrolidine-2-carboxylic acid): This compound should show little to no displacement of the radioligand, even at the highest concentrations tested. The resulting curve will be flat or show minimal inhibition.
A significant difference (typically >100-fold) in the Kᵢ values between the two isomers provides strong evidence for the stereospecificity of the receptor's binding site.
Data Analysis Pipeline Diagram
Caption: Data Analysis Pipeline for Competition Binding Assays.
IV. Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Non-Specific Binding (>30% of total binding) | - Radioligand concentration is too high.- Insufficient washing.- Filter binding of the radioligand.- Inadequate blocking of non-specific sites. | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes.- Pre-soak filters in 0.5% PEI.- Optimize the concentration of the unlabeled ligand for NSB determination. |
| Low Specific Binding Signal | - Low receptor expression in membranes.- Insufficient amount of membrane protein per well.- Degraded radioligand.- Incorrect buffer composition. | - Use membranes with higher receptor density.- Increase the amount of membrane protein.- Use a fresh batch of radioligand.- Verify the pH and composition of the binding buffer. |
| Poor Reproducibility | - Inaccurate pipetting.- Incomplete mixing.- Temperature fluctuations during incubation.- Inconsistent washing. | - Calibrate pipettes regularly.- Ensure thorough mixing of reagents.- Maintain a constant incubation temperature.- Use a cell harvester for consistent filtration and washing. |
| No Displacement by the Positive Control | - Inactive positive control compound.- Incorrect concentration of the positive control.- The chosen radioligand binds to a different site. | - Use a fresh, validated batch of the positive control.- Verify the dilution series of the positive control.- Ensure the radioligand and positive control compete for the same binding site. |
V. Case Study: Demonstrating Stereoselectivity at mGluR2
A hypothetical experiment was conducted to compare the binding of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid and (2R,4R)-APDC to membranes prepared from HEK293 cells expressing human mGluR2. The radioligand used was [³H]-LY341495 at a concentration of 2 nM (its approximate Kd).
Hypothetical Results:
| Compound | IC₅₀ (µM) | Kᵢ (µM) |
| (2R,4R)-APDC | 0.85 | 0.28 |
| (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid | > 1000 | > 333 |
Interpretation:
The results clearly demonstrate the stereoselectivity of the mGluR2 binding site. (2R,4R)-APDC potently displaced the radioligand with a Kᵢ value in the sub-micromolar range, consistent with its known activity as a group II mGluR agonist[1]. In contrast, (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid showed no significant binding affinity, with a Kᵢ value greater than 1000-fold higher than that of the active isomer. This pronounced difference in affinity underscores the utility of the (2R,4S) isomer as a negative control to validate the stereospecificity of ligand-receptor interactions.
VI. Conclusion
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid is an invaluable tool for researchers in pharmacology and drug discovery. Its structural similarity to the potent mGluR agonist (2R,4R)-APDC, coupled with its lack of significant binding affinity, makes it an exemplary negative control for demonstrating the stereoselectivity of receptor binding. The protocols and guidelines presented in this application note provide a robust framework for employing this compound in receptor binding assays to generate high-quality, reproducible data. The judicious use of stereoisomers as controls is essential for the rigorous characterization of ligand-receptor interactions and is a critical step in the development of novel, selective therapeutics.
VII. References
-
Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. ACS Chemical Neuroscience. [Link]
-
Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. [Link]
-
Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Journal of Medicinal Chemistry. [Link]
-
Co-operative binding assay for the characterization of mGlu4 allosteric modulators. European Journal of Pharmaceutical Sciences. [Link]
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322. [Link]
-
A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors. Journal of Neurochemistry. [Link]
-
A Novel Binding Assay For Metabotropic Glutamate Receptors Using [3H] ʟ-Quisqualic Acid And Recombinant Receptors. ResearchGate. [Link]
-
Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3 with positron emission tomography. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3 with positron emission tomography. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Step-wise activation of a metabotropic glutamate receptor. Nature Communications. [Link]
-
Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. International Journal of Molecular Sciences. [Link]
-
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC) attenuates cortical EPSPs. Brain Research. [Link]
-
In silico binding affinity prediction for metabotropic glutamate receptors using both endpoint free energy methods and a machine learning-based scoring function. Physical Chemistry Chemical Physics. [Link]
-
Axonal distribution of mitochondria maintains neuronal autophagy during aging via eIF2β. eLife. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Conformational rearrangement during activation of a metabotropic glutamate receptor. Nature Chemical Biology. [Link]
Sources
- 1. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2R,4R-4-Aminopyrrolidine-2,4-dicarboxylate (APDC) attenuates cortical EPSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Neurological Diseases: Epilepsy
Introduction: Unraveling the Complexities of Epilepsy
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The underlying pathophysiology is complex, involving a confluence of genetic predispositions and environmental factors that lead to an imbalance between excitatory and inhibitory signaling in the brain. To develop more effective therapeutic interventions, researchers and drug development professionals require robust and reproducible models and methodologies to dissect the intricate mechanisms of epileptogenesis and to screen for novel anti-epileptic drugs (AEDs).
This comprehensive guide provides a detailed overview of state-of-the-art applications and protocols for the study of epilepsy. We will delve into both in vivo and in vitro models that recapitulate key aspects of the human condition, as well as advanced analytical techniques to probe the cellular, molecular, and network-level alterations that drive seizure activity. The protocols presented herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to empower researchers to not only execute the experiments but also to critically interpret the results.
I. Modeling Epilepsy: From Animal Models to "Epilepsy in a Dish"
The selection of an appropriate model system is paramount for the success of any epilepsy research program. The choice depends on the specific research question, ranging from investigating the fundamental mechanisms of epileptogenesis to high-throughput screening of potential AEDs.
In Vivo Models: Recapitulating Seizures in a Whole Organism
Animal models remain indispensable for studying the complex behavioral and systemic manifestations of epilepsy.[1] They allow for the investigation of chronic epileptogenesis, comorbidities, and the efficacy of therapeutic interventions in a living system.
These models utilize chemical agents to induce acute seizures or a state of status epilepticus (SE), which then often leads to the development of spontaneous recurrent seizures, mimicking temporal lobe epilepsy (TLE).[2]
a) The Kainic Acid (KA) Model: KA is a potent agonist of kainate receptors, a subtype of ionotropic glutamate receptors. Its administration leads to neuronal hyperexcitability and excitotoxicity, particularly in the hippocampus, a brain region critically involved in TLE.[3]
Protocol: Kainic Acid-Induced Status Epilepticus in Mice
-
Animal Preparation: Use adult male C57BL/6J mice (8-10 weeks old). House them individually with free access to food and water.
-
KA Administration: Prepare a 1 mg/mL solution of kainic acid in sterile 0.9% saline. Administer a single intraperitoneal (i.p.) injection of KA at a dose of 20-30 mg/kg.
-
Seizure Monitoring: Continuously monitor the animals for behavioral seizures for at least 4 hours post-injection using a modified Racine scale (see Table 1). The onset of SE is characterized by continuous seizure activity (stage 4-5 seizures) for at least 30 minutes.
-
Termination of SE: After 90 minutes of SE, administer diazepam (10 mg/kg, i.p.) to reduce mortality and the severity of neuronal damage.
-
Post-SE Care: Provide supportive care, including subcutaneous saline injections for hydration and softened food.
-
Epileptogenesis: Spontaneous recurrent seizures typically emerge 2-4 weeks after KA-induced SE. Monitor animals for spontaneous seizures using video-EEG recordings.
b) The Pilocarpine Model: Pilocarpine is a muscarinic cholinergic agonist that induces limbic seizures and SE.[4] This model is widely used to study the pathophysiology of TLE and to screen for AEDs.[5]
Protocol: Pilocarpine-Induced Status Epilepticus in Mice
-
Animal Preparation: Use adult male C57BL/6J mice (8-10 weeks old).
-
Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine injection.[6]
-
Pilocarpine Administration: Inject pilocarpine hydrochloride (300 mg/kg, i.p.).[4][6]
-
Seizure Monitoring: Observe and score behavioral seizures using the Racine scale (Table 1).
-
Termination of SE: After 90 minutes of continuous seizure activity, administer diazepam (10 mg/kg, i.p.).
-
Post-SE Care and Monitoring: Provide supportive care as described for the KA model. Spontaneous seizures typically develop within 1-4 weeks.[7]
c) The Pentylenetetrazol (PTZ) Kindling Model: Kindling is a phenomenon where repeated application of a sub-convulsive stimulus eventually leads to the generation of full-blown seizures.[8] The PTZ kindling model is a widely used chronic model of epilepsy to study epileptogenesis and for AED discovery.[9]
Protocol: PTZ Kindling in Rats
-
Animal Preparation: Use adult male Wistar rats (200-250 g).
-
PTZ Administration: Prepare a 35 mg/mL solution of PTZ in sterile saline. Administer PTZ at a dose of 35 mg/kg, i.p., every 48 hours.[2]
-
Seizure Scoring: Immediately after each injection, place the rat in an observation chamber and score the seizure severity for 30 minutes according to the Racine scale (Table 1).
-
Kindling Criterion: An animal is considered fully kindled after exhibiting a stage 5 seizure on three consecutive PTZ administrations.
-
Drug Testing: Once animals are fully kindled, the efficacy of test compounds can be evaluated by administering them prior to a PTZ challenge.
Table 1: Modified Racine Scale for Seizure Scoring
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
In Vitro Models: Dissecting Cellular and Network Mechanisms
In vitro models offer a more controlled environment to investigate the fundamental cellular and network properties that contribute to epileptiform activity.[10]
Acute brain slices from rodents are a cornerstone of epilepsy research, allowing for detailed electrophysiological and imaging studies of neuronal circuits.[11]
Protocol: Preparation of Acute Hippocampal Slices
-
Animal Anesthesia and Decapitation: Anesthetize a P21-P30 mouse with isoflurane and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).
-
Slicing: Glue the brain to the stage of a vibratome and cut 300-400 µm thick coronal or horizontal slices.
-
Recovery: Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, 10 dextrose) oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour.
-
Recording: After recovery, slices can be transferred to a recording chamber for electrophysiological or imaging experiments.
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling, allowing for the generation of patient-specific neurons and even three-dimensional brain organoids.[3][12] These models provide an unprecedented opportunity to study the genetic basis of epilepsy and to develop personalized therapeutic strategies.[13]
Protocol: Generation of Human iPSC-Derived Neuronal Cultures
-
iPSC Maintenance: Culture human iPSCs on Matrigel-coated plates in mTeSR1 medium.[14]
-
Neural Induction: When iPSCs reach 70-80% confluency, switch to a neural induction medium containing dual SMAD inhibitors (SB431542 and LDN193189) to promote differentiation into neural progenitor cells (NPCs).
-
NPC Expansion: Expand the generated NPCs in a neural expansion medium.
-
Neuronal Differentiation: Plate NPCs onto poly-L-ornithine/laminin-coated plates and differentiate them into neurons using a neuron differentiation medium containing neurotrophic factors such as BDNF and GDNF.
-
Maturation: Mature the neuronal cultures for 4-8 weeks before conducting experiments. Mature cultures will exhibit spontaneous synaptic activity.
Protocol: Generation of Brain Organoids
-
Embryoid Body (EB) Formation: Dissociate iPSCs into single cells and plate them in a low-attachment 96-well plate in EB formation medium containing a ROCK inhibitor (Y-27632) to form EBs.[15]
-
Neural Induction: After 5-7 days, transfer the EBs to a neural induction medium.
-
Matrigel Embedding and Expansion: Embed the neuroepithelial bud-containing EBs into Matrigel droplets and culture them in an expansion medium.[1]
-
Maturation: Transfer the organoids to a spinning bioreactor or an orbital shaker for long-term maturation in a maturation medium.[1] Brain organoids can be cultured for several months to years, developing complex cellular and structural features.[16]
II. Advanced Analytical Techniques for Epilepsy Research
A variety of sophisticated techniques are employed to analyze the functional and structural changes associated with epilepsy in these model systems.
Electrophysiology: Probing Neuronal Excitability and Synaptic Transmission
Electrophysiological recordings are the gold standard for assessing neuronal function and dysfunction in epilepsy.
This technique allows for the high-resolution recording of ionic currents from individual neurons, providing insights into intrinsic excitability and synaptic function.
Protocol: Whole-Cell Patch-Clamp Recording from Hippocampal Neurons
-
Slice Preparation: Prepare acute hippocampal slices as described previously.
-
Recording Setup: Place a slice in the recording chamber of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics. Perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution (e.g., for voltage-clamp recordings of synaptic currents, in mM: 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP).
-
Recording: Under visual guidance, approach a neuron in the CA1 pyramidal cell layer and form a giga-ohm seal. Rupture the membrane to obtain the whole-cell configuration.
-
Data Acquisition: Record spontaneous or evoked synaptic currents and action potentials using a patch-clamp amplifier and data acquisition software.
MEAs consist of a grid of electrodes that allow for the simultaneous recording of electrical activity from multiple sites in a neuronal network, providing spatial and temporal information about network dynamics.[17]
Protocol: MEA Recording of Epileptiform Activity in Brain Slices
-
MEA Preparation: Coat the MEA surface with poly-L-lysine to promote slice adhesion.
-
Slice Placement: Place a hippocampal slice onto the MEA, ensuring the region of interest is in contact with the electrodes.[18]
-
Recording: Perfuse the slice with aCSF. To induce epileptiform activity, switch to aCSF containing a pro-convulsant agent such as 4-aminopyridine (4-AP) or bicuculline.
-
Data Analysis: Record spontaneous field potentials and multi-unit activity. Analyze the data to characterize the frequency, duration, and propagation of epileptiform discharges.[11]
Optical Imaging: Visualizing Neuronal Activity and Cellular Changes
Optical imaging techniques provide a powerful means to visualize neuronal activity and cellular processes with high spatial and temporal resolution.
Calcium imaging utilizes fluorescent indicators to monitor changes in intracellular calcium concentration, which serves as a proxy for neuronal activity.[19]
Protocol: Calcium Imaging of Neuronal Activity in Cultured Neurons
-
Dye Loading: Incubate cultured neurons with the calcium indicator Fluo-4 AM (5 µM) and Pluronic F-127 (0.02%) in imaging buffer (e.g., HBSS) for 30-45 minutes at 37°C.[20]
-
Washing: Wash the cells three times with imaging buffer to remove excess dye.
-
Imaging: Mount the culture dish on an inverted fluorescence microscope equipped with a high-speed camera.
-
Data Acquisition: Acquire time-lapse images of Fluo-4 fluorescence (excitation ~488 nm, emission ~520 nm) to capture spontaneous or evoked calcium transients.
-
Data Analysis: Analyze the changes in fluorescence intensity over time to quantify neuronal activity, including spike frequency and network synchrony.
IHC is used to visualize the expression and localization of specific proteins in tissue sections, providing insights into cellular changes such as neuronal loss and gliosis, which are hallmarks of epilepsy.[21][22]
Protocol: Immunohistochemical Staining for Neuronal Loss and Gliosis
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain overnight. Cryoprotect the brain in a 30% sucrose solution.
-
Sectioning: Cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
Staining:
-
Permeabilization and Blocking: Permeabilize the sections with 0.3% Triton X-100 in PBS and block with 5% normal goat serum.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies against neuronal markers (e.g., NeuN) and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia).[23]
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Counterstain with DAPI to visualize nuclei and mount the sections on slides with mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and quantify the extent of neuronal loss and gliosis.[24]
Molecular Biology: Investigating Gene and Protein Expression
Molecular biology techniques are essential for understanding the genetic and molecular underpinnings of epilepsy.
qRT-PCR is used to measure the expression levels of specific genes of interest, such as those encoding ion channels or neurotransmitter receptors.[25]
Protocol: qRT-PCR for GABAA Receptor Subunit Expression
-
RNA Extraction: Dissect the hippocampus from the brain and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using TaqMan or SYBR Green chemistry with primers specific for the GABAA receptor subunits of interest (e.g., GABRA1, GABRG2) and a housekeeping gene (e.g., GAPDH) for normalization.[26]
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Western blotting is used to detect and quantify the expression levels of specific proteins.
Protocol: Western Blot Analysis of mTOR Pathway Proteins
-
Protein Extraction: Homogenize hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against mTOR pathway proteins (e.g., phospho-mTOR, phospho-S6K) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
III. Emerging Technologies and Future Directions
The field of epilepsy research is continually evolving, with new technologies offering exciting possibilities for understanding and treating this disorder.
Optogenetics: Controlling Neuronal Activity with Light
Optogenetics involves the use of light-sensitive proteins to control the activity of specific neuronal populations with high temporal and spatial precision.[27] This technology has been used to both induce and suppress seizures in animal models, providing powerful insights into the neural circuits underlying epilepsy.[28][29]
Workflow: Optogenetic Inhibition of Seizures
-
Virus Injection: Stereotactically inject an adeno-associated virus (AAV) expressing an inhibitory opsin (e.g., halorhodopsin, NpHR) under the control of a cell-type-specific promoter (e.g., CamKIIα for excitatory neurons) into the seizure focus of an animal model of epilepsy.[30][31]
-
Optic Fiber Implantation: Implant an optic fiber cannula above the injection site.
-
Seizure Induction and Light Delivery: Induce seizures and deliver light of the appropriate wavelength (e.g., yellow light for NpHR) through the optic fiber to inhibit the targeted neurons.
-
Behavioral and Electrophysiological Analysis: Assess the effect of optogenetic inhibition on seizure activity using behavioral scoring and EEG recordings.[32]
Advanced Imaging Techniques
Advanced neuroimaging techniques are providing unprecedented views of the epileptic brain.[23] Techniques such as two-photon microscopy allow for deep-tissue imaging of neuronal activity in awake, behaving animals, while functional MRI (fMRI) and diffusion tensor imaging (DTI) are used to map brain networks and white matter tracts in both animal models and human patients.[33]
IV. Conclusion
The multifaceted nature of epilepsy necessitates a multi-pronged research approach. The models and protocols outlined in this guide provide a robust framework for investigating the diverse aspects of this disorder, from the molecular and cellular to the network and behavioral levels. By combining these powerful tools with innovative thinking, the scientific community is poised to make significant strides in our understanding of epilepsy and to develop novel therapies that will improve the lives of those affected by this challenging condition.
Diagrams
Experimental Workflow for In Vivo Epilepsy Models
Caption: Workflow for in vivo epilepsy models.
Signaling Pathway: mTOR in Epilepsy
Sources
- 1. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between standard protocol and a novel window protocol for induction of pentylenetetrazol kindled seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modeling Epilepsy Using Human Induced Pluripotent Stem Cells-Derived Neuronal Cultures Carrying Mutations in Ion Channels and the Mechanistic Target of Rapamycin Pathway [frontiersin.org]
- 4. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Dependent Induction of Differential Seizure Phenotypes by Pilocarpine in Rats: Considerations for Translational Potential [mdpi.com]
- 6. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 7. kp.bunri-u.ac.jp [kp.bunri-u.ac.jp]
- 8. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recording and Modulation of Epileptiform Activity in Rodent Brain Slices Coupled to Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Modeling Neurological Diseases With Human Brain Organoids [frontiersin.org]
- 13. Exciting Cells: Modeling Genetic Epilepsies with Patient-Derived Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for generating a human iPSC-derived tri-culture model to study interactions between neurons, astrocytes, and microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Multi-electrode Array Recordings of Human Epileptic Postoperative Cortical Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 20. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform [moleculardevices.com]
- 21. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 22. Immunohistochemical markers for quantitative studies of neurons and glia in human neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
- 24. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 25. Frontiers | GABAA Receptor Subunit Transcriptional Regulation, Expression Organization, and Mediated Calmodulin Signaling in Prefrontal Cortex of Rats Showing Testosterone-Mediated Impulsive Behavior [frontiersin.org]
- 26. The optimization of TaqMan real-time RT-PCR assay for transcriptional profiling of GABA-A receptor subunit plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Optogenetic approaches for controlling seizure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Novel Optogenetic Approaches in Epilepsy Research [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. semanticscholar.org [semanticscholar.org]
- 31. New gene delivery vehicle shows promise for human brain gene therapy | Broad Institute [broadinstitute.org]
- 32. Lighting the Way to Seizure Cessation: Transcranial Optogenetic Therapies to Stop Seizures in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Optimization of (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid Synthesis
Introduction
The synthesis of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid (also known as trans-4-amino-D-proline) presents a unique stereochemical challenge. Unlike its natural enantiomer (trans-4-amino-L-proline), the (2R,4S) isomer requires starting from D-series precursors, often necessitating precise stereoinversion strategies.
This guide addresses the three primary "yield killers" in this pathway:
-
Mitsunobu Failure: Incomplete conversion or elimination side-reactions during the hydroxy-to-azide transition.
-
Staudinger Stalling: Incomplete reduction of the intermediate azide.
-
The "Water Trap": Massive material loss during the isolation of the highly polar zwitterionic product.
Module 1: Diagnostic Workflow
Before altering your chemistry, identify the specific failure point using this logic flow.
Caption: Figure 1. Diagnostic decision tree for identifying yield loss in 4-aminoproline synthesis.
Module 2: Critical Process Parameters (The "Why")
The Stereochemical Inversion Strategy
To obtain the (2R,4S) (trans) amine, you must invert the stereocenter at C4.
-
Correct Starting Material: (2R,4R)-N-Boc-4-hydroxyproline methyl ester (Cis-D-Hyp).
-
Mechanism: The Mitsunobu reaction proceeds via an SN2 mechanism. The nucleophile (Azide) attacks from the face opposite to the activated leaving group (O-PPh3 adduct), converting the (4R) alcohol to the (4S) azide [1, 5].
-
Common Error: Starting with the (2R,4S) alcohol (Trans-D-Hyp) will yield the (2R,4R) amine (Cis), which is the diastereomer, not the target.
The Reagent Choice: DPPA vs. HN3
While HN3 (hydrazoic acid) is highly reactive, it is volatile and toxic. Diphenylphosphoryl azide (DPPA) is the preferred industrial reagent. However, DPPA is sterically bulkier and requires strictly anhydrous conditions to prevent hydrolysis of the activated phosphonium intermediate [10].
The Zwitterion "Water Trap"
The final product, (2R,4S)-4-aminoproline, is a zwitterion. It is extremely soluble in water and insoluble in organic solvents.
-
The Failure: Attempting to extract the product into Ethyl Acetate or DCM after deprotection will result in 0% yield (the product stays in the water).
-
The Fix: Use Dowex 50WX8 (H+ form) cation exchange resin. The amino acid binds to the resin; salts wash away. Elution with NH4OH releases the pure amino acid [12].
Module 3: Troubleshooting Guide (Q&A)
Phase 1: The Mitsunobu Reaction (Azidation)
Q: My reaction turns dark, and I see a major spot just above the starting material on TLC. What is it? A: This is likely the elimination product (enamine).
-
Cause: The betaine intermediate acted as a base rather than activating the alcohol, or the reaction temperature was too high.
-
Solution:
-
Cool it down: Add DIAD/DEAD dropwise at 0°C or even -10°C.
-
Order of Addition: Mix PPh3 and the Substrate first. Add the Azide source (DPPA).[1] Add DIAD last and slowly. This ensures the activating agent is immediately consumed by the phosphine-alcohol complex rather than eliminating the substrate [5].
-
Q: The conversion is stuck at 50%. Adding more reagents doesn't help. A: You are likely dealing with Triphenylphosphine Oxide (TPPO) inhibition or moisture contamination.
-
Solution:
-
Ensure THF is distilled or from a fresh solvent purification system (SPS). Moisture kills the phosphonium intermediate.
-
Use 1.5 to 2.0 equivalents of PPh3 and DIAD relative to the substrate.
-
Concentrate the reaction mixture to a smaller volume if the kinetics are sluggish (increase concentration to 0.5 M).
-
Phase 2: Reduction & Deprotection
Q: Staudinger reduction (PPh3/H2O) is incomplete after 24 hours. A: The intermediate aza-ylide is stable.
-
Solution: Heat the reaction to 50°C after the initial evolution of N2 ceases. Ensure you have added a large excess of water (at least 10 eq) to hydrolyze the ylide to the amine. Alternatively, use Pd/C hydrogenation (H2, 1 atm) which is cleaner and avoids generating more TPPO.
Phase 3: Purification
Q: I deprotected the ester and Boc group, but after lyophilization, I have a sticky goo that is 80% salt. A: You cannot separate free amino acids from salts using silica columns.
-
Solution: Implementing the Ion Exchange Protocol (see Module 4) is mandatory here. It is the only way to desalt zwitterions effectively without HPLC.
Module 4: Validated Optimization Protocol
Target: (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride Scale: 1.0 gram (adaptable)
Step 1: Mitsunobu Inversion
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Charge: Add (2R,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) and Triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M concentration).
-
Azide Addition: Add DPPA (1.5 eq) via syringe.
-
Activation: Cool to 0°C . Add DIAD (1.5 eq) dropwise over 20 minutes.
-
Checkpoint: Solution should turn yellow/orange but not dark brown.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 12-16 hours.
-
Workup: Concentrate THF. Triturate the residue with 10% EtOAc/Hexane to precipitate PPh3O (filter this off to simplify the column). Purify the filtrate on Silica (Hexane/EtOAc) to get the (2R,4S)-Azide .
Step 2: Reduction (Hydrogenation Method)
-
Dissolve the Azide in MeOH.
-
Add 10 wt% Pd/C .[2]
-
Stir under H2 balloon for 4 hours.
-
Filter through Celite. Concentrate to obtain (2R,4S)-Amine methyl ester .
Step 3: Global Deprotection & Isolation (The Critical Step)
-
Hydrolysis: Dissolve intermediate in 6N HCl (aq). Reflux for 4 hours (removes Boc and Methyl Ester simultaneously).
-
Concentration: Rotovap to dryness to remove excess HCl. You now have the crude hydrochloride salt + contaminants.
-
Ion Exchange (Desalting):
-
Prepare a column with Dowex 50W X8 (strongly acidic cation exchanger).
-
Load the crude residue dissolved in minimal water.
-
Wash 1: Flush with Distilled Water (3-5 column volumes) until pH of eluent is neutral. This removes salts and non-basic impurities.
-
Elution: Flush with 1M NH4OH . Collect the fractions that test positive for amine (ninhydrin stain).
-
-
Final Polish: Lyophilize the ammonia fractions.
-
Result: Fluffy white powder of pure (2R,4S)-4-aminopyrrolidine-2-carboxylic acid.
-
Summary of Yield Improvements
| Parameter | Standard Approach | Optimized Approach | Impact |
| Reagent | HN3 / DEAD | DPPA / DIAD | Safer, easier handling, comparable yield. |
| Temperature | Room Temp Addition | 0°C Addition | Reduces elimination side-products by 15-20%. |
| Reduction | Staudinger (PPh3) | Hydrogenation (Pd/C) | Eliminates TPPO byproduct; cleaner workup. |
| Purification | Crystallization/Extraction | Dowex Ion Exchange | Increases recovery from <40% to >85%. |
References
-
Vertex Pharmaceuticals. (2016). Synthesis of 4R- and 4S-Iodophenyl Hydroxyproline via Mitsunobu Reaction.[3] PubMed Central. Available at: [Link]
-
Master Organic Chemistry. (2025). The Mitsunobu Reaction: Mechanism and Conditions.[1][4][5] Available at: [Link]
-
Common Organic Chemistry. (2025). Mitsunobu Reaction Conditions and Azide Sources.[1][3][5][6] Available at: [Link]
-
Swamy, K.C.K., et al. (2009). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.[6] Chemical Reviews. (Contextualized via Search Result 1.8). Available at: [Link]
Sources
- 1. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reactions with (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid
Welcome to the technical support guide for optimizing coupling reactions involving the constrained, non-canonical amino acid, (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique scaffold into their peptides and peptidomimetics. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategy effectively.
The structure of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid presents distinct challenges due to its bifunctional nature (two amine nucleophiles) and significant steric hindrance around its reactive centers. This guide addresses the most common issues encountered during its use in both solid-phase and solution-phase synthesis.
Section 1: The Foundation - A Robust Protecting Group Strategy
A successful coupling reaction begins long before the activating agent is added. For a molecule with two distinct amine nucleophiles (the N1 ring nitrogen and the C4 primary amine) and a carboxylic acid, an orthogonal protecting group strategy is not just recommended, it is essential for achieving regioselectivity and high yields.
FAQ: What is the optimal protecting group strategy for (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid?
Answer: The optimal strategy depends on which functional group you intend to be the nucleophile and which will be acylated later in the synthesis. The key is orthogonality—the ability to remove one protecting group under conditions that leave the others intact.[1]
Here is a breakdown of common choices:
-
N1-Ring Nitrogen (Secondary Amine): This is typically protected with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) for solid-phase peptide synthesis (SPPS) or an acid-labile group like Boc (tert-butyloxycarbonyl) for solution-phase synthesis.[2]
-
C4-Amino Group (Primary Amine): This group is often protected with a group that is stable to the conditions used for N1-deprotection. If using an Fmoc strategy on the N1-amine, the C4-amine is best protected with an acid-labile group like Boc . Conversely, in a Boc-based strategy for the N1-amine, a group like Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis, or Alloc (allyloxycarbonyl), removed by Pd(0), provides orthogonality.
-
C2-Carboxylic Acid: For solution-phase reactions where the carboxylic acid is not the acylating partner, it is typically protected as a methyl (Me ) or benzyl (Bn ) ester. In SPPS, this group is the point of activation and is generally left as a free acid.
Caption: Orthogonal protecting groups for (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid.
Table 1: Comparison of Orthogonal Protecting Group Schemes
| Target Nucleophile | N1 Protection | C4 Protection | C2 Protection (Solution Phase) | Cleavage Condition for Target |
| C4-Amino | Fmoc | Boc | Free Acid (SPPS) or Me/Bn Ester | Strong Acid (e.g., TFA) |
| N1-Amino | Fmoc | Boc | Free Acid (SPPS) or Me/Bn Ester | Base (e.g., Piperidine) |
| N1-Amino | Boc | Cbz / Alloc | Me/Bn Ester | Strong Acid (e.g., TFA) |
Section 2: Troubleshooting the Coupling Reaction
Even with a perfect protecting group strategy, the inherent steric hindrance of this cyclic amino acid can lead to sluggish or incomplete reactions.
FAQ 1: My coupling reaction is slow and gives low yields. How can I improve its efficiency?
Answer: This is the most common issue and is almost always due to steric hindrance at the C2-carboxylic acid or the N1-ring nitrogen. Standard coupling conditions may be insufficient.[3][4] Your primary levers for optimization are the coupling reagent, base, and reaction conditions.
-
Causality—The Role of the Coupling Reagent: The formation of an amide bond requires the activation of the carboxylic acid to create a highly reactive intermediate.[5] For sterically demanding substrates, the choice of this activating agent is critical.
-
Carbodiimides (DCC, DIC, EDC): These are economical but are often too slow for hindered couplings. Their primary drawback is the potential for racemization. They should always be used with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which forms a more reactive and less racemization-prone active ester.[5]
-
Onium Salts (Phosphonium & Aminium/Uronium): These reagents are more potent and are the go-to choice for difficult couplings. They are pre-activated and react rapidly with the carboxylic acid.
-
HBTU/TBTU/PyBOP: These form OBt-esters, which are highly effective.
-
HATU/HCTU: These form OAt and O-6-ClBt esters, respectively. The corresponding leaving groups (HOAt and HO-6-ClBt) are more acidic than HOBt, making the active esters even more reactive. HATU is often considered the gold standard for hindered couplings due to the anchimeric assistance provided by its pyridine nitrogen.
-
COMU: This Oxyma-based reagent is highly reactive, offers low racemization, and its byproducts are water-soluble, simplifying purification.
-
-
Caption: Troubleshooting workflow for low-yield coupling reactions.
-
The Role of the Base: A tertiary amine base is required for most onium salt-mediated couplings to deprotonate the carboxylic acid and neutralize acidic byproducts.[5]
-
DIPEA (Hünig's base): The most common choice due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.
-
NMM (N-methylmorpholine): A slightly weaker base than DIPEA.
-
2,4,6-Collidine: A weaker, hindered base that is particularly useful when racemization is a concern, as stronger bases can promote this side reaction.[5]
-
FAQ 2: I'm observing a significant amount of a side product with the same mass as my starting material. What's happening?
Answer: If you are acylating the C2-carboxylic acid of the pyrrolidine ring, you may be observing racemization (epimerization) at the C2 chiral center. This is a common side reaction, especially with highly activating coupling reagents and prolonged reaction times.[6]
-
Mechanism: The activated carboxylic acid can form an oxazolone intermediate, which allows for the deprotonation and re-protonation of the alpha-hydrogen, scrambling the stereocenter.[6]
-
Prevention Strategies:
-
Use Racemization-Suppressing Additives: Always use additives like HOBt or, preferably, Oxyma Pure when using carbodiimides.[5]
-
Choose the Right Coupling Reagent: Reagents like COMU are specifically designed for low racemization.
-
Pre-activation: Allow the carboxylic acid to fully react with the coupling reagent and base for 5-10 minutes before adding your amine nucleophile. This ensures the highly reactive species is consumed quickly once the nucleophile is introduced.[7]
-
Control Temperature: Avoid excessive heat, as it can accelerate racemization. Perform the coupling at 0°C or room temperature if possible.
-
Use a Weaker Base: If racemization persists, consider switching from DIPEA to the less basic 2,4,6-collidine.[5]
-
Section 3: Monitoring Reaction Progress
You cannot optimize what you cannot measure. Monitoring the reaction is critical to determine if a coupling is complete or has stalled.
FAQ: How can I reliably check if my coupling reaction is complete, especially on solid phase?
Answer: A combination of qualitative and quantitative methods provides the most reliable assessment.
-
Qualitative Colorimetric Tests (for SPPS): These tests detect the presence of unreacted free amines on the resin.[8]
-
Kaiser Test: This test is highly sensitive for primary amines (like the N-terminus of a growing peptide chain or the C4-amino group). It reacts with the amine to produce an intense blue color.[9] Caution: It gives a weak or negative result for secondary amines (like the N1-pyrrolidine nitrogen) and can give false positives with Fmoc-protected amines if overheated.[9]
-
Chloranil Test: This test is effective for detecting secondary amines, producing a blue or purple color on the resin beads. It is the preferred test when coupling to the N1-ring nitrogen.[10]
-
-
Quantitative and Confirmatory Methods:
-
LC-MS: This is the definitive method. For SPPS, a small amount of resin can be cleaved, and the resulting crude product analyzed by LC-MS to check for the desired mass and the absence of starting material. For solution-phase, aliquots can be taken directly from the reaction mixture.[10]
-
High-Resolution Magic-Angle Spinning (HR-MAS) NMR: This advanced technique allows for direct, non-destructive analysis of the resin-bound peptide, providing a clear picture of the reaction's progress without requiring cleavage.[8]
-
Section 4: Experimental Protocols
The following protocols provide a robust starting point for your experiments. Remember to adapt them based on your specific substrates and the troubleshooting advice above.
Protocol 1: General Procedure for Coupling an Amino Acid to the Resin-Bound C4-Amine (Fmoc-SPPS)
This protocol assumes you have a resin with a peptide chain and a deprotected C4-amino group from a previously coupled (2R,4S)-1-Fmoc-4-amino-pyrrolidine-2-carboxylic acid.
-
Pre-activation of Incoming Amino Acid:
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and Oxyma Pure (4 eq.) in DMF.
-
Add DIPEA (8 eq.) and allow the solution to pre-activate for 5-10 minutes at room temperature. The solution will typically turn yellow.[7]
-
-
Coupling:
-
Drain the deprotection solution from your washed resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly hindered couplings, this time can be extended or the temperature increased to 40°C.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
-
Monitoring:
-
Take a small sample of resin beads (1-2 mg) and perform a Kaiser test.[9]
-
Interpretation: A colorless or yellow result indicates >99% completion. A faint blue suggests the reaction is nearly complete and may not require action. A strong blue indicates incomplete coupling.
-
-
Recoupling (If Necessary):
-
If the Kaiser test is strongly positive, repeat steps 2-4 with a fresh solution of activated amino acid. Do not simply extend the time of the first coupling, as the activated species degrades over time.
-
Table 2: Reagent Quantities for SPPS Protocol
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 4.0 |
| HATU | 3.9 |
| Oxyma Pure | 4.0 |
| DIPEA | 8.0 |
References
-
Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Pellicciari, R., et al. (1996). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Journal of Medicinal Chemistry, 39(11), 2259–2269. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Aronis, M. H., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16047–16059. [Link]
-
Chen, Y., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(10), 2257–2264. [Link]
-
Pellicciari, R., et al. (1995). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 38(19), 3729–3735. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Stapleton, K., et al. (2012). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (63), e3927. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
Hintz, H., & Wuttke, S. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Chemical Communications, 50(69), 9943–9946. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Peptide Synthesis
Welcome to the Technical Support Center for Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solid-phase peptide synthesis (SPPS). Here, we will address common and unexpected side reactions, providing in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent these challenges in your experiments.
Troubleshooting Guides: A Symptom-Based Approach
Problem 1: My final peptide has low purity and multiple, unidentified peaks in the HPLC chromatogram.
Possible Cause: This is a general indicator of several potential issues, including incomplete deprotection, failed coupling reactions leading to deletion sequences, or various side reactions. The first step is a systematic investigation.[1]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low purity peptides.
Step-by-Step Protocol for Analysis:
-
Mass Spectrometry Analysis: Before extensive purification, analyze a small aliquot of the crude, cleaved peptide by mass spectrometry (MS). This is the most critical step to identify the nature of the impurities.[1]
-
Identify Deletion Sequences: Look for mass peaks that correspond to the target peptide minus the mass of one or more amino acids. This indicates failed coupling reactions at specific points in the sequence.
-
Identify Common Modifications: Search for mass additions that correspond to known side reactions. For example, a +16 Da addition often points to oxidation of a methionine or tryptophan residue. A +1 Da addition can sometimes indicate desulfurization of cysteine.
-
Consult Specific Troubleshooting Guides: Based on the MS analysis, proceed to the relevant troubleshooting section below.
Problem 2: MS analysis shows significant deletion sequences, particularly after a hydrophobic stretch of amino acids.
Possible Cause: Peptide aggregation on the solid support is a primary cause of incomplete coupling and deprotection, leading to deletion sequences.[2] Hydrophobic sequences are particularly prone to self-association through hydrogen bonding, making the reactive sites inaccessible.[1][2]
Troubleshooting and Prevention:
Experimental Protocol to Overcome Aggregation:
-
Solvent and Temperature Modification:
-
Switch the primary solvent from DMF to N-methylpyrrolidone (NMP), which can be more effective at disrupting secondary structures.[1][2]
-
Consider adding chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonds.[2]
-
Perform coupling reactions at an elevated temperature (e.g., 50-60°C) to reduce aggregation.[2]
-
-
Resin and Linker Choice:
-
Sequence-Specific Strategies:
Table 1: Strategies to Mitigate Peptide Aggregation
| Strategy | Mechanism | Key Considerations |
| Change Solvent | NMP and DMSO can better solvate the peptide chain and disrupt hydrogen bonds.[2] | Ensure compatibility with your resin and protecting groups. |
| Elevated Temperature | Increases peptide chain mobility and disrupts secondary structures. | May increase the risk of racemization for some amino acids. |
| Chaotropic Salts | Disrupts hydrogen bonding networks.[2] | Must be thoroughly washed out to avoid interference with subsequent steps. |
| Low-Load Resin | Increases distance between peptide chains, preventing inter-chain aggregation.[3] | Results in a lower overall yield of peptide per gram of resin. |
| Pseudoprolines | Introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[2] | Must be commercially available for the specific dipeptide sequence. |
Problem 3: My peptide contains an Asp-Xxx sequence and I observe a significant side product with the same mass but different retention time.
Possible Cause: This is a classic sign of aspartimide formation. The side chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, especially under basic (Fmoc deprotection) or acidic (cleavage) conditions.[2] This five-membered ring can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, an isomer that is often difficult to separate chromatographically.[2] Sequences like Asp-Gly, Asp-Ala, and Asp-Ser are particularly susceptible.[2]
Mechanism of Aspartimide Formation and Isomerization:
Sources
How to prevent racemization during synthesis of chiral pyrrolidines
Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. As a Senior Application Scientist, I understand that maintaining stereochemical integrity is paramount in the synthesis of chiral molecules for pharmaceutical and research applications. The biological activity of your target compound is often intrinsically linked to its specific stereochemistry, making the prevention of racemization a critical challenge.[1]
This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into preventing racemization during the synthesis of chiral pyrrolidines. We will explore the underlying mechanisms of racemization and offer practical, actionable solutions to the problems you may encounter at the bench.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific issues that can lead to a loss of enantiomeric excess (ee) during your synthesis. Each problem is analyzed from cause to solution, providing the technical rationale behind each recommendation.
Problem 1: Significant Loss of Enantiomeric Excess (ee) After N-Acylation or Coupling Step
You've started with an enantiomerically pure proline derivative, but after coupling it with a carboxylic acid or performing an N-acylation, you observe a significant drop in the ee of your pyrrolidine product.
Root Cause Analysis
The primary cause of racemization in this scenario is the activation of the carboxyl group, which increases the acidity of the α-hydrogen (the proton on the chiral carbon).[1] Under basic conditions or with certain coupling reagents, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers and thus, a loss of stereochemical purity.[1]
dot graph TD { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10];
}
Fig. 1: Base-catalyzed racemization via a planar enolate intermediate.
Solutions & Protocols
1. Optimize Your Coupling Reagents and Additives:
-
Causality: The choice of coupling reagent directly impacts the reactivity of the activated acid and its susceptibility to racemization. Some reagents form highly reactive intermediates that are more prone to enolization.
-
Recommendation:
-
Utilize coupling reagents known to suppress racemization. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) should be used in conjunction with additives.
-
The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial. These additives react with the activated intermediate to form a less reactive ester, which is less prone to racemization and then cleanly reacts with the amine.[2]
-
For particularly sensitive substrates, consider using phosphonium or uronium salt-based reagents like HBTU or HATU, always in the presence of a base like N,N-diisopropylethylamine (DIEA), but be mindful of the base's strength and concentration.[3]
-
2. Control the Stoichiometry and Type of Base:
-
Causality: Strong, non-nucleophilic bases can readily abstract the acidic α-proton, promoting racemization. The concentration of the base is also a critical factor.
-
Recommendation:
-
Avoid strong bases when possible. If a base is necessary, use a weaker, sterically hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) instead of stronger amines like triethylamine (TEA).[3]
-
Use the minimum effective amount of base. A slight excess is often required to neutralize salts, but a large excess will increase the rate of racemization.
-
3. Judicious Selection of Protecting Groups:
-
Causality: The electronic nature of the N-protecting group can influence the acidity of the α-proton. Electron-withdrawing groups can exacerbate the problem.
-
Recommendation:
-
Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred as they are known to reduce the risk of racemization compared to acyl-type protecting groups.[4] The benzyloxycarbonyl (Z) group is also a good choice for its resistance to racemization during activation.[4]
-
Problem 2: Racemization Observed Under Elevated Temperatures
Your reaction proceeds with good enantiomeric excess at room temperature, but upon scaling up or attempting to drive the reaction to completion with heat, you notice a significant decrease in product purity.
Root Cause Analysis
Racemization is a kinetically controlled process with a specific activation energy.[5] Increasing the reaction temperature provides the necessary energy to overcome this barrier, thus accelerating the rate of both the desired reaction and the undesired racemization.[6][7] The equilibrium between enantiomers is more rapidly achieved at higher temperatures.
dot graph { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Fig. 2: Effect of temperature on racemization rate.
Solutions & Protocols
1. Strict Temperature Control:
-
Recommendation: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. For many coupling reactions, this may mean cooling the reaction to 0 °C or even -15 °C before adding the activating agent and base. Allow the reaction to warm slowly to room temperature.
2. Consider Alternative Activation Methods:
-
Recommendation: If heating is required for your current protocol, explore alternative synthetic routes that can be performed at lower temperatures. This might involve using a more reactive catalyst or a different coupling agent that is effective at ambient or sub-ambient temperatures. Biocatalytic methods, for example, often proceed at room temperature without racemization.[8][9]
3. Time-Course Study:
-
Protocol: Run a time-course study at your standard reaction temperature, taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Analyze the enantiomeric excess of each aliquot. This will help you determine the optimal reaction time to maximize product formation while minimizing epimerization.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C to RT | RT | 50 °C |
| Time | 24 h | 12 h | 4 h |
| Conversion | >95% | >95% | >95% |
| Enantiomeric Excess (ee) | 98% | 92% | 75% |
| Table 1: Example of a temperature optimization study for a chiral pyrrolidine synthesis. |
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the enantiomeric excess of my pyrrolidine product?
The most reliable and widely used method for determining enantiomeric excess is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][10] These techniques use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[11] Other methods include NMR spectroscopy with chiral solvating or shift agents and polarimetry, though polarimetry can be less accurate.[12][13]
Q2: Are there any specific synthetic strategies that are inherently less prone to racemization when synthesizing substituted pyrrolidines?
Yes, certain strategies are designed to maintain stereochemical integrity. These include:
-
Stereoselective Cycloaddition Reactions: [3+2] cycloadditions, for instance, can create multiple stereocenters in a single, highly controlled step.[14]
-
Intramolecular Amination: Copper-catalyzed intramolecular C-H amination can form the pyrrolidine ring with high stereoselectivity.[15]
-
Biocatalysis: Using enzymes, such as imine reductases or proline racemase in reverse, can provide exceptional enantioselectivity under mild, racemization-free conditions.[8][9][16]
-
Starting from Chiral Pool: Utilizing readily available chiral starting materials, like L-proline or L-pyroglutamic acid, provides a robust chiral scaffold that can be elaborated upon, although racemization can still occur at the α-carbon during subsequent transformations.[17][18]
Q3: Can the solvent choice impact the degree of racemization?
Absolutely. The solvent plays a critical role in stabilizing or destabilizing the charged intermediates involved in racemization.
-
Polar Aprotic Solvents: Solvents like DMF and NMP can promote racemization by stabilizing the enolate intermediate.
-
Non-polar Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally less likely to promote racemization.
-
Protic Solvents: While not always compatible with coupling reagents, protic solvents can sometimes suppress racemization by protonating the enolate intermediate before it can re-protonate non-stereoselectively.
It is always advisable to screen a range of solvents to find the optimal balance between reaction rate and stereochemical preservation.
Q4: I am performing a multi-step synthesis. At which stages should I be most concerned about racemization?
You should be most vigilant during any step that involves the activation of a group attached to the chiral center or any reaction that involves the removal of a proton from the chiral center. Key steps to monitor closely include:
-
Peptide coupling or N-acylation reactions: As discussed, activation of the carboxyl group is a major risk.
-
Reactions involving strong bases: Any step where a strong base is used can potentially deprotonate the α-carbon.
-
Reactions at high temperatures: As temperature increases, so does the risk of epimerization.
-
Purification steps: Exposure to acidic or basic conditions during workup or chromatography can also lead to racemization. Ensure your purification methods are as neutral as possible.
Experimental Protocols
Protocol 1: General Procedure for Racemization-Suppressed Peptide Coupling
This protocol outlines a standard procedure for coupling a carboxylic acid to a chiral pyrrolidine derivative (e.g., an L-proline ester) while minimizing racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the N-protected pyrrolidine derivative (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM).
-
Additive Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Chiral HPLC Troubleshooting Workflow
If you are seeing unexpected results from your chiral HPLC analysis (e.g., poor resolution, peak tailing), follow this troubleshooting guide.[19][20][21][22]
Fig. 3: Decision tree for troubleshooting chiral HPLC issues.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides . ACS Publications. [Link]
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution . ETH Research Collection. [Link]
-
Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversaturated regimes . PubMed. [Link]
-
Racemization . Wikipedia. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst . PubMed Central. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids . YouTube. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination . National Institutes of Health. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . National Institutes of Health. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination . ACS Central Science. [Link]
-
Role of Additives during Deracemization Using Temperature Cycling . National Institutes of Health. [Link]
-
Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data . ResearchGate. [Link]
-
Pyrrolidine synthesis . Organic Chemistry Portal. [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles . ACS Publications. [Link]
-
Amino Acid-Protecting Groups . SciSpace. [Link]
-
Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only . ResearchGate. [Link]
-
Enantiomeric excess . Wikipedia. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . PubMed. [Link]
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution . Research Collection. [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent. [Link]
-
Determination of enantiomeric excess . University of Liverpool. [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools . MDPI. [Link]
-
Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only . Royal Society of Chemistry. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution . Chiral Technologies. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst . Royal Society of Chemistry. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group . National Institutes of Health. [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis . PubMed. [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism . ACS Publications. [Link]
-
Amino Acid Derivatives for Peptide Synthesis . AAPPTEC. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) . YouTube. [Link]
-
Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis . Creation.com. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids . Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversaturated regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. agilent.com [agilent.com]
- 21. chiraltech.com [chiraltech.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Purification Methods for Aminopyrrolidine Carboxylic Acid Isomers
Welcome to the Technical Support Center for the purification of aminopyrrolidine carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the separation of these critical chiral building blocks. As the stereochemistry of these molecules can dramatically influence their pharmacological activity, achieving high enantiomeric and diastereomeric purity is paramount. This resource synthesizes established methodologies with practical, field-proven insights to help you navigate the complexities of isomer purification.
Structure of This Guide
This guide is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental questions about the properties of aminopyrrolidine carboxylic acids and the principles of their separation.
-
Troubleshooting Guide: A problem-oriented section that tackles specific experimental issues with detailed causal explanations and step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating aminopyrrolidine carboxylic acid isomers?
A: The primary challenges stem from the inherent properties of these molecules. Enantiomers possess identical physical properties (e.g., solubility, boiling point), making their separation by standard chromatographic or crystallization techniques impossible without introducing a chiral element.[1] Diastereomers, while having different physical properties, can still be challenging to separate if those differences are slight. Additionally, the amphoteric nature of aminopyrrolidine carboxylic acids (possessing both a basic amino group and an acidic carboxylic acid group) can lead to poor peak shapes in chromatography due to interactions with the stationary phase.
Q2: What are the principal methods for resolving enantiomers of aminopyrrolidine carboxylic acids?
A: There are three main strategies:
-
Direct Separation using Chiral High-Performance Liquid Chromatography (HPLC): This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][3][4]
-
Indirect Separation by Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[4][5]
-
Diastereomeric Salt Crystallization: A chiral resolving agent (an acid or a base) is added to the racemic mixture to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[1][6][7]
Q3: How should I store my aminopyrrolidine carboxylic acid samples to ensure their stability?
A: Aminopyrrolidine carboxylic acid derivatives are generally stable solids. For long-term storage, it is recommended to keep them in a cool, dry place. For example, (R)-Pyrrolidine-3-carboxylic acid should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[8] Stock solutions should be stored at -80°C for up to 6 months.[8] Always refer to the supplier's specific storage recommendations.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your purification workflows.
Section 1: Chiral HPLC (Direct Separation)
Problem 1: Poor resolution or co-elution of enantiomers on a chiral stationary phase (CSP).
Causality: Insufficient differential interaction between the enantiomers and the CSP. This can be due to a suboptimal mobile phase, temperature, or flow rate. The choice of CSP is also critical, as chiral recognition is highly specific.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). A lower percentage of the polar solvent often increases retention and can improve resolution.[9][10]
-
Additives: For amphoteric molecules like aminopyrrolidine carboxylic acids, peak shape and resolution can be dramatically improved by adding a small amount of an acidic or basic modifier. For basic analytes, add a basic additive like diethylamine (DEA). For acidic compounds, use an acidic additive like trifluoroacetic acid (TFA) or acetic acid.[11][12] The typical concentration is 0.1%, not exceeding 0.5%.[12]
-
-
Adjust the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. A slower flow rate increases the interaction time with the CSP, which can enhance resolution.[10][11]
-
Vary the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experiment with temperatures both above and below ambient to find the optimal selectivity.[9][11]
-
Column Washing: Over time, columns can become fouled with strongly retained impurities. Wash the column with a stronger solvent than your mobile phase, such as 100% ethanol or methanol (always check the manufacturer's instructions for solvent compatibility).[13]
Problem 2: My peaks are tailing or fronting, leading to poor quantification.
Causality:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like amines interacting with acidic silanol groups on the silica support.[14]
-
Peak Fronting: Can be a sign of column overload, where too much sample has been injected.[11][15]
Solutions:
-
For Tailing Peaks:
-
Mobile Phase Additives: As mentioned above, adding a competitor base like DEA to the mobile phase will occupy the active silanol sites, preventing the analyte from interacting with them and thus improving peak symmetry.[11]
-
pH Control: If using a reversed-phase method, ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state.
-
-
For Fronting Peaks:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: Inject a smaller volume of your current sample.[15]
-
Section 2: Indirect Separation via Derivatization
Problem 3: Incomplete derivatization reaction or presence of side products.
Causality: Suboptimal reaction conditions (time, temperature, stoichiometry) or degradation of the derivatizing agent. The presence of water can also interfere with many derivatization reactions.
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Stoichiometry: Ensure the chiral derivatizing agent is in slight excess to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or a quick HPLC run to determine the optimal reaction time. Some reactions may require heating, while others proceed at room temperature.
-
Purity of Derivatizing Agent: Verify the purity of the chiral derivatizing agent, as impurities can lead to side products. It's crucial that the derivatizing agent itself is enantiomerically pure.[4]
Problem 4: Poor separation of the resulting diastereomers on an achiral column (e.g., C18).
Causality: The formed diastereomers have very similar polarities and structures, leading to insufficient differential retention on the stationary phase.
Solutions:
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.[16]
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic modifier to increase retention times, which may improve the separation between closely eluting peaks.[9]
-
Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of any residual acidic or basic functional groups, which can influence retention and selectivity.
-
Try a Different Achiral Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may offer different selectivity.
Section 3: Diastereomeric Salt Crystallization
Problem 5: No crystal formation after adding the chiral resolving agent and cooling.
Causality: The diastereomeric salts may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.
Solutions:
-
Increase Supersaturation:
-
Concentrate the Solution: Carefully evaporate a portion of the solvent under reduced pressure.
-
Add an Anti-solvent: Slowly add a solvent in which the diastereomeric salts are less soluble to induce precipitation.
-
-
Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents with different polarities.[11]
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution to induce crystallization.[11]
-
Temperature Cycling: Sometimes, slowly cycling the temperature (e.g., warming slightly and then cooling again) can promote nucleation and crystal growth.
Problem 6: The crystallized salt has low diastereomeric excess (d.e.).
Causality: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.
Solutions:
-
Recrystallization: One or more recrystallizations of the obtained solid can enrich the less soluble diastereomer.
-
Solvent System Optimization: The key to successful resolution is finding a solvent where the difference in solubility between the two diastereomeric salts is maximized.[17] A systematic screening of different solvents and solvent mixtures is often necessary.
-
Kinetic vs. Thermodynamic Control: Sometimes, rapid crystallization (kinetic control) can yield a higher d.e. than slow cooling (thermodynamic control) if the desired diastereomer crystallizes faster.[18] Experiment with different cooling rates.
Experimental Protocols & Data
Protocol 1: Chiral Derivatization and RP-HPLC Analysis
This protocol provides a general workflow for the indirect separation of aminopyrrolidine carboxylic acid enantiomers.
-
Derivatization Reaction:
-
In a dry vial, dissolve the racemic aminopyrrolidine carboxylic acid (1.0 eq).
-
Add a suitable chiral derivatizing agent (e.g., Marfey's reagent, 1.2 eq).
-
Add a suitable base (e.g., triethylamine) and a coupling agent if necessary.
-
Allow the reaction to proceed at the recommended temperature and time.
-
Quench the reaction and extract the diastereomeric products.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient: Start with a lower percentage of organic solvent and gradually increase it to elute the diastereomers.
-
Detection: UV detection at a wavelength where the derivatized products absorb strongly.
-
Table 1: Comparison of Chiral Purification Strategies
| Method | Principle | Advantages | Common Issues | Troubleshooting Focus |
| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[19] | Fast method development, direct analysis. | Poor resolution, peak tailing. | Mobile phase additives, flow rate, temperature. |
| Indirect (Derivatization) | Formation of diastereomers, separation on achiral column.[4] | Uses standard HPLC equipment, can improve sensitivity. | Incomplete reaction, racemization, poor diastereomer separation. | Reaction optimization, mobile phase selectivity. |
| Diastereomeric Crystallization | Differential solubility of diastereomeric salts.[6] | Scalable, cost-effective for large quantities.[7] | No crystallization, low diastereomeric excess. | Solvent and resolving agent screening, crystallization conditions. |
Visualizations
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting an appropriate purification strategy.
Troubleshooting Logic for Poor HPLC Resolution
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
References
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]
-
How can I improve my chiral column resolution? (2014, September 17). ResearchGate. Retrieved from [Link]
-
How To Improve Resolution In Liquid Chromatography? (2025, March 9). Chemistry For Everyone. Retrieved from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Retrieved from [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design. Retrieved from [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Molecules. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]
-
Chiral HPLC Method Development. I.B.S. Scientific. Retrieved from [Link]
-
Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies. Retrieved from [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Retrieved from [Link]
-
Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Journal of Chemistry. Retrieved from [Link]
-
Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. ACS Publications. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek. Retrieved from [Link]
-
Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
3-Aminopyrrolidine-3-carboxylic acid, 95% Purity, C5H10N2O2, 1 gram. CP Lab Safety. Retrieved from [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Retrieved from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved from [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. Retrieved from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm. Retrieved from [Link]
-
3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA. (2011, November 1). PubMed. Retrieved from [Link]
-
Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. (2025, October 23). Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
- Resolution of racemic amino acids. Google Patents.
-
Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. Retrieved from [Link]
-
1-Methyl-pyrrolidine-3-carboxylic acid. Chem-Impex. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chromtech.com [chromtech.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 19. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
Technical Support Center: Ensuring the Stability of (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid (APCA) Stock Solutions
Welcome to the technical support guide for (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid (APCA). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the preparation and storage of APCA stock solutions. As a constrained non-proteinogenic amino acid, APCA is a valuable building block in peptidomimetics and medicinal chemistry. However, its bifunctional nature—possessing both a secondary amine within the pyrrolidine ring and a primary amine substituent—makes it susceptible to degradation if not handled with care. This guide provides in-depth, experience-driven advice to help you maintain the integrity and activity of your APCA stocks.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by researchers. The answers are designed to not only solve the problem but also to explain the underlying chemical principles.
Q1: I prepared a 10 mM aqueous stock solution of APCA, and it turned yellow after a week at 4°C. What is causing this discoloration?
A1: A yellow to brownish discoloration is a classic indicator of oxidation. The amino groups in the APCA molecule are susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ion contaminants in your solvent, or exposure to light. This process can lead to the formation of imines and other chromophoric (color-absorbing) degradation products, compromising the purity and concentration of your active compound.
-
Causality & Expert Insight: The pyrrolidine nitrogen and the C4-amino group are nucleophilic and can be oxidized. This is a common issue with many amine-containing small molecules. The rate of oxidation is often pH-dependent and catalyzed by factors you might not immediately suspect, like trace metals from glassware or buffer salts.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, degassed water (e.g., HPLC-grade, Milli-Q) for your solutions. Degassing by sparging with an inert gas like argon or nitrogen for 15-20 minutes before use can significantly reduce dissolved oxygen.
-
Protect from Light: Store your stock solution in an amber vial or wrap a clear vial in aluminum foil to prevent photodegradation.[1] Many amine-containing compounds are light-sensitive.
-
Inert Atmosphere: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing. This creates an inert atmosphere that minimizes contact with oxygen.
-
Consider Antioxidants: For long-term storage, the addition of a mild antioxidant can be considered, but this must be validated to ensure it does not interfere with your downstream assay. Note that some common antioxidants like sodium bisulfite can react with certain amino acids.[2]
-
Q2: What is the optimal pH for storing an aqueous APCA solution to maximize its stability?
A2: The stability of amino acids in aqueous solution is highly pH-dependent.[3][4] For APCA, which has two amino groups and one carboxylic acid, the most stable form is typically its zwitterionic state. While the exact pKa values for APCA are not readily published, based on similar structures, the carboxylic acid pKa is likely around 2-3, and the amino groups' pKa values are likely in the 8-10 range.
-
Causality & Expert Insight: At very low pH, the molecule is fully protonated, which can protect the amines from oxidation but may catalyze other reactions like hydrolysis if other sensitive groups were present. At high pH, the deprotonated amines are more nucleophilic and thus more susceptible to oxidation and other degradation pathways.[5] A pH range of 5.0 to 7.0 is generally recommended. This maintains the primary amine as an ammonium salt (-NH3+), reducing its nucleophilicity and susceptibility to oxidation, while keeping the carboxylic acid in its carboxylate form.
-
Recommended Buffer Systems:
-
Citrate Buffer (pH 4.0-6.2): An excellent choice as citrate can also chelate trace metal ions that might catalyze oxidation.
-
Phosphate Buffer (pH 5.8-8.0): A common biological buffer, but be aware that phosphate buffers can sometimes precipitate with divalent cations in your media.
-
MES Buffer (pH 5.5-6.7): A Good's buffer that is often used in biological assays and is less likely to interact with metal ions.
-
Q3: My compound is not very soluble in aqueous buffers. Can I use DMSO, and what are the best practices?
A3: Yes, Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, including APCA, and is often the solvent of choice for primary high-concentration stocks.[6][7]
-
Expert Insight & Best Practices:
-
Use Anhydrous DMSO: DMSO is highly hygroscopic (it readily absorbs water from the air).[7] Absorbed water can compromise long-term stability by enabling hydrolysis or other water-mediated degradation. Use a fresh, sealed bottle of anhydrous, high-purity DMSO.
-
Prepare High-Concentration Stock: Create a concentrated stock (e.g., 50-100 mM) in 100% DMSO.[7]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store these at -20°C or -80°C .[8]
-
Avoid Repeated Freeze-Thaw Cycles: This is a critical rule for all stock solutions.[7] Each cycle can introduce moisture and cause local concentration changes that stress the compound.[9] Aliquoting is the best defense.
-
Serial Dilution: When preparing working solutions for aqueous assays, perform serial dilutions in 100% DMSO first before the final dilution into your aqueous buffer. Adding a high concentration of a compound from DMSO directly into a buffer can cause it to precipitate. Keep the final DMSO concentration in your assay low, typically below 0.5%, to avoid solvent-induced artifacts.[8]
-
Q4: I'm observing a gradual loss of my compound's activity in my cell-based assay. How do I confirm if my APCA stock is the problem?
A4: A loss of potency is a strong indicator of compound degradation.[1] A systematic troubleshooting approach is necessary to isolate the cause.
-
Expert Insight & Workflow: You must differentiate between degradation of the stock solution and instability in the assay medium itself. The workflow below provides a logical path to a definitive answer. As a first principle, always compare the performance of your suspect stock against a freshly prepared solution from solid material.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased compound activity.
Recommended Protocols & Data
Protocol 1: Preparation of a Stabilized Aqueous APCA Stock Solution (10 mM)
-
Preparation: Work in a clean environment. Use baked (metal-free) glassware or new polypropylene tubes.
-
Solvent Degassing: Place 10 mL of high-purity water (e.g., Milli-Q) into a small flask. Sparge with inert gas (Argon or Nitrogen) for 20 minutes to remove dissolved oxygen.
-
Buffer Preparation: Add your chosen buffer salts (e.g., to make a 50 mM Sodium Citrate buffer).
-
Weighing: Accurately weigh the required amount of APCA dihydrochloride (MW: 203.07 g/mol ) for a 10 mM solution (2.03 mg for 1 mL).
-
Dissolution: Add a small amount of the degassed buffer to the solid APCA to create a slurry, then add the remaining volume. Vortex gently until fully dissolved.
-
pH Adjustment: Check the pH of the solution using a calibrated pH meter. Adjust to your target pH (e.g., 6.0) using dilute HCl or NaOH.
-
Sterilization (Optional): If for cell culture, sterile filter the solution through a 0.22 µm syringe filter into a sterile, amber storage vial.
-
Inert Overlay: Flush the headspace of the vial with inert gas for 15-30 seconds before tightly sealing.
-
Storage: Store at 2-8°C for short-term use (<1 week) or aliquot and freeze at -80°C for long-term storage.
Summary of Recommended Storage Conditions
| Solvent System | Concentration | Recommended pH | Temperature | Light/Air Protection | Max Recommended Shelf-Life |
| Aqueous Buffer | 1-10 mM | 5.0 - 7.0 | 2-8°C | Amber Vial, Inert Gas | 1-2 Weeks |
| Aqueous Buffer | 1-10 mM | 5.0 - 7.0 | -80°C (Aliquoted) | Amber Vial, Inert Gas | 6 Months |
| Anhydrous DMSO | 10-100 mM | N/A | -20°C (Aliquoted) | Tightly Sealed Vial | 6 Months |
| Anhydrous DMSO | 10-100 mM | N/A | -80°C (Aliquoted) | Tightly Sealed Vial | >1 Year |
Experimental Workflow Diagram
The following diagram outlines the best-practice workflow for preparing a stable stock solution, emphasizing critical control points for ensuring stability.
Caption: Best-practice workflow for APCA stock solution preparation.
References
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed, National Center for Biotechnology Information.[Link]
-
Stability of Solutions of Essential Amino Acids. Oxford Academic, JPEN J Parenter Enteral Nutr.[Link]
-
Stability of usp stock solution in freezer. ResearchGate.[Link]
-
pH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin. ResearchGate.[Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open, The Company of Biologists.[Link]
-
pH-Dependent Expression of Periplasmic Proteins and Amino Acid Catabolism in Escherichia coli. PMC, National Center for Biotechnology Information.[Link]
-
The pH dependence of the anisotropy factors of essential amino acids. Royal Society of Chemistry.[Link]
-
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride. Lead Sciences.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The pH dependence of the anisotropy factors of essential amino acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pH-Dependent Expression of Periplasmic Proteins and Amino Acid Catabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. journals.biologists.com [journals.biologists.com]
Troubleshooting inconsistent results in conformational analysis studies
Technical Support Center: Conformational Analysis
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Results
As a senior application scientist, I've seen firsthand how subtle variations in setup and analysis can cascade into significant discrepancies. This guide moves beyond simple checklists. It provides a logical framework for diagnosing issues, explaining the underlying reasons for common failures, and offering validated protocols to ensure your results are robust and reliable.
Our approach is structured to address problems from the ground up, starting with foundational setup errors and progressing to the nuances of sampling and analysis.
Section 1: The First Principles Check - Are Your Inputs Chemically Sound?
Before blaming the algorithm or force field, it's crucial to verify the chemical integrity of your starting structure. Errors at this stage are the most common cause of inexplicable high-energy conformers and simulation instability.
Q: My simulation starts with a valid 3D structure, but the initial conformers are high-energy or geometrically distorted. What did I miss?
A: This issue almost always points to errors in the initial chemical state representation of the molecule, specifically incorrect protonation states or tautomers.
The 3D coordinates of a molecule do not contain all the necessary chemical information. A molecular mechanics force field relies on a correct description of bond types, formal charges, and hydrogen atom positions to calculate energies. If this description is wrong, the entire simulation will be physically unrealistic.
-
Protonation States: The charge state of ionizable groups (e.g., carboxylic acids, amines) is highly dependent on the pH of the environment. Running a simulation at a physiological pH of ~7.4 while using a structure protonated for pH 1 will create significant electrostatic clashes and unrealistic conformations. It is crucial to perform basic protonation state calculations before launching any conventional Molecular Dynamics (MD) simulations.[1][[“]]
-
Tautomers: Tautomers are isomers that interconvert through the migration of a hydrogen atom and a switch of adjacent single and double bonds.[3] Different tautomers can have vastly different shapes and hydrogen bonding patterns. If you've modeled a minor or incorrect tautomer, the simulation will be exploring an irrelevant part of the potential energy surface. For instance, about 25% of drugs can exist in more than one tautomeric form, making this a critical consideration.[4]
-
Enumerate Possible States: Use a reliable cheminformatics tool (e.g., ChemAxon's MarvinSketch, Schrödinger's LigPrep) to enumerate all credible protonation states and tautomers within a relevant pH range (e.g., 7.4 ± 1.0).[3]
-
Initial Energy Minimization: Perform a brief, constrained energy minimization on each generated state using a high-quality force field. This step helps relax any initial bad contacts without drastically changing the input conformation.
-
Short MD Equilibration: Run a short, well-tempered MD simulation (e.g., 1-5 nanoseconds) for the top 3-5 low-energy states from the previous step.
-
Analyze Stability: Monitor the Root Mean Square Deviation (RMSD) and potential energy for each simulation. A chemically incorrect state will often show high, unstable energy profiles or large, rapid RMSD fluctuations as the force field tries to correct the unphysical representation. The correct state should equilibrate to a stable energy and RMSD plateau.
This protocol ensures that the state you carry forward into extensive conformational searching is chemically and energetically plausible from the outset.
Section 2: The Engine Room - Force Fields and Solvation Models
Once your chemical inputs are validated, the next layer of potential inconsistency comes from the "engine" of your simulation: the force field and the way you model the surrounding environment.
Q: I ran the same search with two different well-regarded force fields and got completely different low-energy ensembles. Which one is right?
A: Neither is inherently "right" or "wrong." Each force field is a parameterized model with intrinsic biases. The discrepancy you're seeing highlights that your system's conformational preferences are sensitive to the specific parameterization of torsional angles and non-bonded interactions.
Force fields are collections of equations and associated parameters designed to approximate the potential energy of a system of atoms. Their accuracy is highly dependent on the data used for their parameterization.[5]
-
Parameterization Bias: A force field parameterized heavily on small, flexible organic molecules might excel at predicting the conformations of drug-like compounds but may struggle with peptides. Conversely, force fields developed for proteins (like AMBER or CHARMM) might not have accurate parameters for specific organic moieties.[6] For example, a study comparing force fields for hydrogen-bond-donating catalysts found that OPLS force fields often identified a greater number of low-energy conformers compared to others, but performance varied significantly with molecular complexity.[5]
-
Torsional Profiles: The energetic penalties for rotating around bonds (dihedral or torsional potentials) are a key differentiator between force fields. If a key rotatable bond in your molecule has a different energy profile in Force Field A versus Force Field B, they will naturally favor different conformations.
-
Cross-Validation: The fact that you've already used two force fields is the first step in a good cross-validation protocol. If both predict similar low-energy ensembles, you can have higher confidence in the result. If they differ, it's a red flag.
-
Quantum Mechanics (QM) Benchmark: For smaller, critical molecules, perform single-point energy calculations on the lowest-energy conformers from each force field using a validated QM method (e.g., DFT with a suitable functional like B3LYP or M06-2X and a large basis set).[7] This provides a more fundamental "ground truth" to assess which force field is performing better for your specific system.[8]
-
Literature Precedent: Check the literature for studies on similar molecular scaffolds. The authors may have already performed validation work to determine the most suitable force field.
Q: My molecule is collapsing into a compact, unrealistic conformation. Could my solvent model be the problem?
A: Yes, this is a classic artifact of using an implicit solvent model for systems where specific solvent interactions are critical.
Solvent models are essential for capturing the hydrophobic effect and electrostatic screening, but they come in two main flavors:[9]
-
Implicit Solvation: Treats the solvent as a continuous medium with average properties (a dielectric continuum). It's computationally fast but cannot model specific hydrogen bonds between the solute and individual solvent molecules.[9]
-
Explicit Solvation: Surrounds the molecule with a box of individual, modeled solvent molecules (e.g., TIP3P water). This is computationally expensive but physically more realistic.
For molecules that can form strong internal hydrogen bonds, an implicit solvent model may overestimate the stability of these interactions, leading to a collapsed, "vacuum-like" conformation. An explicit solvent provides competition, where water molecules can form hydrogen bonds with the solute, breaking up the internal contacts and favoring more extended, realistic conformations.[10] Recent studies suggest that while implicit models are useful, they can sometimes lead to results that conflict with explicit solvent simulations and experimental data.[11]
Caption: Decision workflow for selecting an appropriate solvent model.
Section 3: The Search - Are You Sampling Adequately?
The core of conformational analysis is the search algorithm. If the search is incomplete, you will miss important low-energy regions of the conformational space, leading to inconsistent and incomplete results.
Q: I ran two long MD simulations from the same starting point but with different initial velocities, and they ended up in different conformational wells. How do I know when my search is complete?
A: This is a clear indication of inadequate sampling. True convergence means that multiple, independent simulations should, on average, explore the same conformational space and yield the same energetic rankings.
Conformational space is vast and rugged, with many local energy minima separated by high energy barriers.[12] A single MD simulation is often not enough to overcome these barriers and explore the entire landscape.
-
Stochastic vs. Systematic Searches: Search strategies can be broadly divided into stochastic (random) methods like Molecular Dynamics and Monte Carlo, and systematic (deterministic) searches that rotate bonds in a defined order.[13] While systematic searches can be thorough for small molecules, they become computationally intractable for molecules with many rotatable bonds. MD is more common but suffers from the risk of getting trapped in local minima.
-
Enhanced Sampling: To overcome the limitations of conventional MD, various "enhanced sampling" techniques have been developed.[14][15][16] Methods like Replica Exchange MD (REMD) or Metadynamics use clever tricks (like running simulations at different temperatures or adding a history-dependent potential) to accelerate barrier crossing and explore the conformational space more efficiently.[12][17]
-
Multiple Independent Runs: The gold standard is to perform at least 3-5 independent simulations, each starting with different, randomized initial velocities.[18]
-
Track Key Dihedrals: Identify the 3-5 most flexible and important dihedral angles in your molecule. Plot the time evolution of these dihedrals for each independent simulation. Convergence is approached when the plots from all simulations cover the same range of angles.
-
Cluster Analysis: Combine the trajectories from all independent runs. Perform a cluster analysis based on RMSD to group similar conformations.[19][20] The goal is to identify the most populated (i.e., most probable) conformational states.
-
Check for Crossover: A key sign of convergence is "crossover." This means that a conformation first identified in simulation #1 is later visited in simulation #2, and a conformation from #2 is visited in #1, and so on. If the clusters from each simulation remain distinct with no crossover, your sampling is incomplete.
-
Principal Component Analysis (PCA): Use PCA to project the conformational ensemble onto the principal modes of motion. If the projections from your independent simulations occupy the same regions of the PCA plot, it's another strong indicator of convergence.
| Search Method | Pros | Cons | Best For |
| Systematic Search | Exhaustive for the defined grid; reproducible. | Computationally expensive; suffers from combinatorial explosion. | Small molecules (< 8-10 rotatable bonds). |
| Molecular Dynamics (MD) | Captures dynamics and thermal effects; efficient for local sampling. | Can get trapped in local energy minima; requires long simulations. | Exploring the local basin of a known conformation. |
| Monte Carlo (MC) | Good at overcoming small energy barriers; not bound by equations of motion. | Can be slow to converge; may generate unphysical moves. | Flexible molecules where large conformational jumps are needed. |
| Replica Exchange MD (REMD) | Excellent at overcoming large energy barriers; robustly explores space. | Very computationally expensive; requires many parallel simulations. | Complex systems with rugged energy landscapes (e.g., peptides). |
Section 4: The Analysis - Are You Interpreting Results Correctly?
After generating thousands or even millions of conformers, the final challenge is to analyze them in a way that is both meaningful and free from bias.
Q: I have a huge number of conformers. How do I properly cluster them and select the most representative structures?
A: The goal of clustering is to partition the conformational landscape into discrete, representative states.[21] The choice of clustering algorithm and its parameters (like the RMSD cutoff) can significantly alter the outcome.
A common mistake is to use a single, arbitrary RMSD cutoff for clustering. A cutoff that is too small will result in thousands of redundant clusters, while a cutoff that is too large will merge distinct conformations into a single, meaningless average.
Caption: A self-validating workflow for clustering and analyzing conformational ensembles.
This workflow ensures that your final set of conformers is not an artifact of your clustering parameters but is a physically meaningful representation of the low-energy states accessible to your molecule. The final re-ranking step with a higher level of theory is crucial for correcting potential inaccuracies of the force field used in the initial search.[5]
References
-
Cortes, S. (2020). 8.2: Conformational Analysis. Chemistry LibreTexts. [Link]
-
(n.d.). Conformational Analysis. Organic Chemistry Tutor. [Link]
-
Ghahremanpour, M. M., et al. (2021). Hyperconjugation Controls One-Bond Carbon–Tin Coupling Constants in Anomeric Tin Compounds: A Theoretical Study. The Journal of Organic Chemistry. [Link]
-
Professor Dave Explains. (2016). Practice Problem: Newman Projections of Conformational Isomers. YouTube. [Link]
-
Lee, Y., et al. (2020). Development of enhanced conformational sampling methods to probe the activation landscape of GPCRs. Current Opinion in Structural Biology. [Link]
-
Hsieh, M. J., et al. (2016). Cluster Analysis of Molecular Simulation Trajectories for Systems where Both Conformation and Orientation of the Sampled States are Important. NIH Public Access. [Link]
-
Wahl, M. C., & Wisedchaisri, G. (2017). Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry. Acta Crystallographica Section D: Structural Biology. [Link]
-
Cardoso, C., et al. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry. [Link]
-
(n.d.). Best Practices for Foundations in Molecular Simulations. [Link]
-
Montero, J. A., et al. (2020). Influence of force field choice on the conformational landscape of rat and human islet amyloid polypeptide. FEBS Open Bio. [Link]
-
(n.d.). Searching the conformational space. SKKU. [Link]
-
(n.d.). 4. Understanding Search Methods. SCV. [Link]
-
(2024). What is the best practices and presentation for analysis of multiple molecular dynamics simulations? ResearchGate. [Link]
-
Okazaki, K. I., & Takada, S. (2008). Enhanced conformational sampling technique provides an energy landscape view of large-scale protein conformational transitions. Physical Chemistry Chemical Physics. [Link]
-
Scheerer, M., et al. (2023). Fast conformational clustering of extensive molecular dynamics simulation data. The Journal of Chemical Physics. [Link]
-
(n.d.). Solutions to conformation problems. CSB/SJU. [Link]
-
(2017). Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry. ResearchGate. [Link]
-
Okur, A., et al. (2008). Conformational Sampling with Implicit Solvent Models: Application to the PHF6 Peptide in Tau Protein. Journal of Chemical Theory and Computation. [Link]
-
Smith, A. J., et al. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry. [Link]
-
Tresadern, G., & Pineda-Garzia, L. (2018). Conformational Searching with Quantum Mechanics. In Methods in Molecular Biology. [Link]
-
Zhao, Y., et al. (2007). Improving conformational searches by geometric screening. Bioinformatics. [Link]
-
(2017). Effects of forcefield and sampling method in all-atom simulations of inherently disordered proteins: Application to conformational preferences of human amylin. ResearchGate. [Link]
-
Amador, A. A., et al. (2021). Conformational Change in Molecular Crystals: Impact of Solvate Formation and Importance of Conformational Free Energies. Crystal Growth & Design. [Link]
-
Goyal, P., & Gunner, M. R. (2022). Role of Protonation States in the Stability of Molecular Dynamics Simulations of High-Resolution Membrane Protein Structures. The Journal of Physical Chemistry B. [Link]
- (n.d.).
-
Hansen, H. S., et al. (2013). Enhanced conformational sampling using enveloping distribution sampling. The Journal of Chemical Physics. [Link]
-
Woods, C. J., & Trewhella, M. A. (2020). Computational methods for exploring protein conformations. Biochemical Society Transactions. [Link]
-
(n.d.). Solvent model. Wikipedia. [Link]
-
Ceballos, A., et al. (2023). Searching for Structure: Characterizing the Protein Conformational Landscape with Clustering-based Algorithms. bioRxiv. [Link]
-
Isert, C., et al. (2023). Dataset for quantum-mechanical exploration of conformers and solvent effects in large drug-like molecules. Scientific Data. [Link]
-
(n.d.). Conformer Searching. Open Babel. [Link]
-
(2020). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. LabXing. [Link]
-
Sharma, B., et al. (2024). Force fields for simulating intrinsically disordered proteins: Assessing conformational sampling and structural dynamics. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]
-
Aho, N., et al. (2022). Best Practices in Constant pH MD Simulations: Accuracy and Sampling. Journal of Chemical Theory and Computation. [Link]
-
Nagy, P. I. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Computer Science & Systems Biology. [Link]
-
(2021). How to choose enhanced molecular dynamics method to study conformational change in enzyme? ResearchGate. [Link]
-
(2021). AutoGraph: Autonomous Graph Based Clustering of Small-Molecule Conformations. ChemRxiv. [Link]
-
Sharma, K., et al. (2017). Effects of forcefield and sampling method in all-atom simulations of inherently disordered proteins: Application to conformational preferences of human amylin. PLOS ONE. [Link]
-
(n.d.). Conformational Sampling for Transition State Searches on a Computational Budget. Semantic Scholar. [Link]
-
Ceballos, A., et al. (2024). Searching for Structure: Characterizing the Protein Conformational Landscape with Clustering-Based Algorithms. Journal of Chemical Information and Modeling. [Link]
-
Ramezani-Dakhel, H., et al. (2021). Uncertainty quantification in classical molecular dynamics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
-
Crawford, J. (2021). 2-1 Conformational Searches Using Molecular Mechanics. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. consensus.app [consensus.app]
- 3. Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of force field choice on the conformational landscape of rat and human islet amyloid polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dataset for quantum-mechanical exploration of conformers and solvent effects in large drug-like molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent model - Wikipedia [en.wikipedia.org]
- 10. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 11. Conformational Sampling with Implicit Solvent Models: Application to the PHF6 Peptide in Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. searching confromational space [cmschem.skku.edu]
- 14. Development of enhanced conformational sampling methods to probe the activation landscape of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced conformational sampling technique provides an energy landscape view of large-scale protein conformational transitions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cluster Analysis of Molecular Simulation Trajectories for Systems where Both Conformation and Orientation of the Sampled States are Important - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Tale of Two Stereoisomers: Unraveling the Contrasting Biological Activities of (2R,4S)- and (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate
In the intricate world of neuropharmacology, the precise three-dimensional arrangement of atoms within a molecule can mean the difference between potent therapeutic activity and complete inertness. This principle is strikingly illustrated in the comparative activities of the diastereomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC), specifically the (2R,4S) and (2R,4R) configurations. This guide provides an in-depth comparison of these two molecules, synthesizing data from foundational studies to offer researchers, scientists, and drug development professionals a clear understanding of their profound stereospecific interactions with metabotropic glutamate receptors (mGluRs).
Introduction: The Significance of Stereochemistry in APDC Isomers
The pyrrolidine ring, a five-membered saturated heterocycle, serves as a versatile scaffold in medicinal chemistry. When substituted with dual carboxylate groups and an amino group, as in 4-aminopyrrolidine-2,4-dicarboxylate, multiple stereoisomers are possible, each with a unique spatial orientation. This stereochemical diversity is paramount to the molecule's ability to interact with the highly specific binding pockets of its biological targets. This guide will focus on the starkly different pharmacological profiles of the (2R,4S) and (2R,4R) diastereomers of APDC, with a primary focus on their interaction with metabotropic glutamate receptors, a family of G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.
Comparative Biological Activity: A Chasm of Potency
The biological activities of the four isomers of APDC have been systematically evaluated, revealing a remarkable degree of stereospecificity in their interaction with glutamate receptors. The most profound difference lies in their affinity for metabotropic glutamate receptors.
| Compound | Target | Activity | IC50 / EC50 |
| (2R,4R)-APDC | Group II mGluRs (mGluR2/3) | Agonist | IC50 = 6.49 ± 1.21 µM ([³H]glutamate binding)[1] |
| EC50 = 14.51 ± 5.54 µM (cAMP formation)[1] | |||
| EC50 = 0.4 µM (human mGlu2)[2][3] | |||
| EC50 = 0.4 µM (human mGlu3)[2][3] | |||
| (2R,4S)-APDC | Group II mGluRs | Inactive | No significant binding affinity observed[1] |
| Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate) | Inactive | No significant effects up to 100 µM[1] |
As the data unequivocally demonstrates, the (2R,4R) isomer is a potent and selective agonist for Group II mGluRs, which include mGluR2 and mGluR3. In stark contrast, the (2R,4S) isomer, along with the other two isomers, exhibits no significant affinity for these receptors[1]. This pronounced selectivity underscores the critical importance of the specific spatial arrangement of the carboxylate and amino groups for productive binding to the mGluR orthosteric site.
The Active Isomer: (2R,4R)-APDC as a Selective Group II mGluR Agonist
(2R,4R)-APDC has been extensively characterized as a valuable pharmacological tool for probing the function of Group II mGluRs. These receptors are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Mechanism of Action and Signaling Pathway
Activation of presynaptic Group II mGluRs by (2R,4R)-APDC leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cAMP. This reduction in cAMP levels ultimately results in a decrease in the release of glutamate from the presynaptic terminal. This mechanism contributes to the observed anticonvulsant and neuroprotective effects of (2R,4R)-APDC in various preclinical models.
Caption: Signaling pathway of (2R,4R)-APDC at presynaptic Group II mGluRs.
In Vivo Effects
The selective activation of Group II mGluRs by (2R,4R)-APDC has been shown to produce anticonvulsant effects in animal models of epilepsy[1]. Systemic administration of (2R,4R)-APDC can block seizures induced by various chemical convulsants. However, it is noteworthy that at higher doses, proconvulsant activity has also been reported, highlighting the complex dose-response relationship of this compound.
The Inactive Isomer: The Case of (2R,4S)-APDC
In sharp contrast to its (2R,4R) counterpart, the (2R,4S) isomer of APDC has been found to be largely inactive at metabotropic glutamate receptors[1]. This lack of activity is attributed to its stereochemistry, which likely prevents it from fitting correctly into the glutamate binding site of mGluRs. The precise conformational differences between the active and inactive isomers are crucial for understanding the structural requirements for mGluR activation. While a detailed conformational analysis is beyond the scope of this guide, it is understood that the relative positions of the two carboxylate groups and the amino group in (2R,4R)-APDC mimic the binding conformation of the endogenous ligand, glutamate, more effectively than the (2R,4S) isomer.
The inactivity of (2R,4S)-APDC serves as an excellent negative control in experiments investigating the effects of (2R,4R)-APDC, helping to ensure that the observed effects are indeed mediated by the intended target, the Group II mGluRs.
Experimental Methodologies
The determination of the distinct activities of the APDC isomers relies on a series of well-established in vitro and in vivo assays.
Radioligand Binding Assays
This technique is fundamental for assessing the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory concentration (IC50) of the APDC isomers against the binding of a radiolabeled ligand to mGluRs.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the crude membrane fraction containing the mGluRs.
-
Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled glutamate analog, such as [³H]glutamate, in the presence of varying concentrations of the unlabeled test compounds ((2R,4S)-APDC and (2R,4R)-APDC).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
Sources
A Senior Application Scientist's Guide to the Pharmacological Validation of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid as a Metabotropic Glutamate Receptor Agonist
Executive Summary
The development of selective and potent agonists for metabotropic glutamate receptors (mGluRs) is a cornerstone of neuroscience research and drug discovery, targeting a range of neurological and psychiatric disorders.[1] This guide presents a comprehensive validation framework for a novel compound, (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid (hereafter referred to as APCA), as a potential mGluR agonist. We provide a systematic, multi-tiered approach, from initial binding affinity determination to functional cellular assays and electrophysiological characterization. This document serves as a practical comparison guide, benchmarking the hypothetical performance of APCA against established mGluR agonists. The protocols herein are designed to be self-validating, ensuring that each experimental stage provides the necessary context and controls to justify the next, thereby building a robust pharmacological profile for the candidate compound.
Introduction: The Landscape of mGluR Modulation
Metabotropic glutamate receptors are Class C G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system.[2] Unlike their ionotropic counterparts, mGluRs do not form ion channels; instead, they activate intracellular signaling cascades, leading to slower, but more prolonged, modulatory effects.[2][3] Their involvement in synaptic plasticity makes them critical to cognitive functions like learning and memory.[4]
1.1. Classification and Signaling
mGluRs are categorized into three groups based on sequence homology, pharmacology, and downstream signaling pathways:[3][5]
-
Group I (mGluR1, mGluR5): Typically located postsynaptically, these receptors couple to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of protein kinase C (PKC).[5][6]
-
Group II (mGluR2, mGluR3): Primarily found on presynaptic terminals, these receptors couple to Gαi/o proteins to inhibit adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Their activation generally leads to a reduction in neurotransmitter release.[7]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Similar to Group II, these are also presynaptic, Gαi/o-coupled receptors that inhibit adenylyl cyclase.[1] They act as autoreceptors to suppress glutamate release.
Phase 1: In Vitro Characterization – Receptor Binding Profile
Causality: The first crucial step is to determine if APCA physically interacts with mGluRs and with what affinity. A competition binding assay is the gold standard for this purpose. It quantifies the ability of our unlabeled test compound (APCA) to displace a known, radiolabeled ligand from the receptor. This provides the inhibition constant (Kᵢ), a direct measure of binding affinity. By screening against a panel of cell lines, each expressing a single mGluR subtype, we can generate a preliminary selectivity profile.
Experimental Protocol: Radioligand Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing a single human mGluR subtype (mGluR1 through mGluR8).
-
Harvest cells and prepare crude membrane fractions via homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation using a Bradford or BCA assay.
-
-
Binding Assay Setup:
-
Rationale: The choice of radioligand and its concentration is critical. A well-characterized, high-affinity radioligand for the orthosteric site is used at a concentration near its Kₔ value to ensure assay sensitivity.
-
In a 96-well plate, combine:
-
Cell membranes (50-100 µg protein per well).
-
A fixed concentration of a suitable radioligand (e.g., [³H]quisqualic acid for Group I, or other specific ligands for Group II/III). [8] * Increasing concentrations of the unlabeled competitor, APCA (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubation buffer (e.g., Tris-HCl, MgCl₂, CaCl₂).
-
-
-
Controls:
-
Total Binding: Membranes + radioligand (no competitor).
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known, non-radioactive agonist (e.g., 1 mM Glutamate) to saturate all specific binding sites. [9]
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. [9] * Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), washing immediately with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of APCA.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of APCA that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Anticipated Data Summary
The results of this phase should be summarized in a table to clearly visualize the affinity and selectivity of APCA.
| mGluR Subtype | Hypothetical Kᵢ of APCA (nM) | Comparative Kᵢ of (2R,4R)-APDC (nM) |
| Group I | ||
| mGluR1 | >10,000 | >10,000 |
| mGluR5 | >10,000 | >10,000 |
| Group II | ||
| mGluR2 | 550 | 400 |
| mGluR3 | 620 | 400 |
| Group III | ||
| mGluR4 | >30,000 | >30,000 |
| mGluR6 | >30,000 | Not Reported |
| mGluR7 | >30,000 | >30,000 |
| mGluR8 | >30,000 | Not Reported |
| Note: Data for (2R,4R)-APDC is derived from published values. Data for APCA is hypothetical. |
Phase 2: In Vitro Functional Activity – Signaling & Potency
Causality: Binding does not equal function. A compound can bind as an agonist, antagonist, or allosteric modulator. This phase is designed to confirm that APCA is an agonist and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). We achieve this by measuring the downstream consequences of receptor activation: intracellular calcium mobilization for Group I mGluRs and inhibition of cAMP production for Group II and III mGluRs.
Experimental Protocol: Intracellular Calcium Mobilization Assay (Group I)
-
Cell Preparation:
-
Plate HEK293 cells expressing mGluR1 or mGluR5 in a black, clear-bottom 96-well plate.
-
Rationale: The day before the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is cell-permeant and becomes fluorescent upon binding to free Ca²⁺ in the cytoplasm. [10]
-
-
Assay Execution:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add increasing concentrations of APCA to the wells and immediately begin recording fluorescence intensity over time (typically 2-3 minutes).
-
-
Controls:
-
Positive Control: A saturating concentration of a known Group I agonist (e.g., DHPG or Glutamate) to determine the maximum possible response (Eₘₐₓ).
-
Negative Control: Vehicle (buffer) only.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of APCA, subtracting the baseline reading.
-
Normalize the data to the maximum response produced by the positive control agonist.
-
Plot the normalized response against the log concentration of APCA.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Experimental Protocol: cAMP Accumulation Assay (Group II & III)
-
Cell Preparation:
-
Plate HEK293 cells expressing a single Group II or Group III mGluR subtype in a 96-well plate.
-
Rationale: These receptors inhibit adenylyl cyclase. To measure this inhibition, we first stimulate the enzyme with a compound like forskolin, which creates a high basal level of cAMP. We then measure the ability of our agonist to reduce this forskolin-stimulated cAMP level.
-
-
Assay Execution:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of APCA.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control).
-
Incubate for 15-30 minutes at 37°C.
-
-
Quantification:
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF, ELISA, or LANCE.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of APCA.
-
Fit the data to a sigmoidal dose-inhibition curve to determine the EC₅₀. Efficacy is expressed as the percentage inhibition of the forskolin-stimulated response.
-
Anticipated Data Summary
| mGluR Subtype | Assay | Hypothetical EC₅₀ of APCA (µM) | Hypothetical Eₘₐₓ (% of Glutamate) | Comparative EC₅₀ of (2R,4R)-APDC (µM) |
| mGluR1 | Ca²⁺ Flux | >100 | N/A | >100 |
| mGluR5 | Ca²⁺ Flux | >100 | N/A | >100 |
| mGluR2 | cAMP | 0.65 | 95% | 0.4 |
| mGluR3 | cAMP | 0.70 | 98% | 0.4 |
| mGluR4 | cAMP | >300 | N/A | >300 |
| mGluR7 | cAMP | >300 | N/A | >300 |
| Note: Data for (2R,4R)-APDC is derived from published values. Data for APCA is hypothetical. |
Phase 3: Cellular & Network Functionality – Electrophysiology
Causality: Functional assays in recombinant cell lines are clean but lack physiological context. Electrophysiology allows us to validate the effects of APCA on neuronal activity directly. For a presynaptic Group II agonist, the expected effect is a reduction in neurotransmitter release, which can be measured as a decrease in the amplitude of postsynaptic currents.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
System Preparation:
-
Option A (Recombinant): Use HEK293 cells expressing the mGluR of interest (e.g., mGluR2) and a coupled ion channel (e.g., a GIRK channel). Agonist activation of the Gαi/o pathway will open the GIRK channel, causing a measurable outward current.
-
Option B (Neuronal): Prepare acute brain slices (e.g., hippocampus or cortex) from rodents. This provides a native environment to test the compound's effect on synaptic transmission. [11]
-
-
Recording Configuration:
-
Establish a whole-cell voltage-clamp recording from a target neuron.
-
Hold the neuron at a specific membrane potential (e.g., -70 mV).
-
Electrically stimulate presynaptic afferents to evoke synaptic currents (e.g., excitatory postsynaptic currents, EPSCs).
-
-
Drug Application:
-
Obtain a stable baseline of evoked EPSCs for 5-10 minutes.
-
Bath-apply APCA at a concentration near its EC₅₀ (e.g., 1 µM).
-
Record the effect on the EPSC amplitude. A presynaptic inhibitory effect will manifest as a reversible reduction in EPSC amplitude.
-
Perform a washout by perfusing with fresh, drug-free artificial cerebrospinal fluid (aCSF) to confirm the effect is reversible.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before, during, and after APCA application.
-
Calculate the percentage change in EPSC amplitude during drug application relative to the baseline.
-
To confirm a presynaptic site of action, analyze the paired-pulse ratio (PPR). An increase in PPR is indicative of a decrease in presynaptic release probability.
-
Data Synthesis and Final Validation
The culmination of this three-phase process is a comprehensive pharmacological profile. Based on our hypothetical data, (2R,4S)-APCA emerges as a potent and selective Group II mGluR agonist, similar to the established tool compound (2R,4R)-APDC. The binding assays (Phase 1) would indicate high affinity for mGluR2 and mGluR3 with little to no affinity for Group I or III receptors. The functional assays (Phase 2) would confirm this profile, showing potent agonist activity at mGluR2/3 with high efficacy. Finally, the electrophysiology experiments (Phase 3) would validate this activity in a neuronal context, demonstrating that APCA can modulate synaptic transmission in a manner consistent with presynaptic Group II mGluR activation. This complete dataset provides the confidence needed for researchers to use APCA as a selective tool to investigate the roles of Group II mGluRs in health and disease.
References
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295–322. [Link]
-
Jiang, M., & Jia, Z. (2011). Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. International Journal of Molecular Sciences, 12(9), 5969–5990. [Link]
-
Thibado, J., Tassin, V., & Tzingounis, A. V. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology Research & Perspectives, 7(3), e00478. [Link]
-
Liauw, B., Grushevskyi, E. O., Du, Y., Gherbi, K., & Levitz, J. (2022). Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. eLife, 11, e78982. [Link]
-
Stankowska, D., & Kusek, M. (2021). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. International Journal of Molecular Sciences, 22(19), 10569. [Link]
-
Turton, P., et al. (2020). Co-operative binding assay for the characterization of mGlu4 allosteric modulators. Scientific Reports, 10(1), 12154. [Link]
-
Koulen, P., et al. (2000). Modulation of the intracellular calcium concentration in photoreceptor terminals by a presynaptic metabotropic glutamate receptor. The Journal of Neuroscience, 20(5), 1779–1786. [Link]
-
Chapman, A. G., et al. (2000). The mGlu(2/3) agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, is anti- and proconvulsant in DBA/2 mice. European Journal of Pharmacology, 389(2-3), 131–138. [Link]
-
Daw, N. W., et al. (1999). Effect of the group II metabotropic glutamate agonist, 2R,4R-APDC, varies with age, layer, and visual experience in the visual cortex. Journal of Neurophysiology, 82(1), 86–95. [Link]
-
Di Prisco, S., et al. (2021). Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression. International Journal of Molecular Sciences, 22(16), 8474. [Link]
-
Wikipedia contributors. (2023). Metabotropic glutamate receptor. Wikipedia. [Link]
-
Legros, C., et al. (2024). Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. International Journal of Molecular Sciences, 25(3), 1888. [Link]
-
Thoreson, W. B., et al. (1997). Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells. Neuropharmacology, 36(1), 11–21. [Link]
-
Thomsen, C., et al. (1994). A Novel Binding Assay For Metabotropic Glutamate Receptors Using [3H] ʟ-Quisqualic Acid And Recombinant Receptors. Journal of Neurochemistry, 63(5), 1957-1960. [Link]
-
Zhou, F., et al. (2003). Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury. Journal of Clinical Neuroscience, 10(6), 705–710. [Link]
-
Mao, L., et al. (2006). A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway. Journal of Neuroscience, 26(3), 966-977. [Link]
-
Lipiński, M., et al. (2022). mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders. Cellular and Molecular Life Sciences, 79(10), 519. [Link]
-
Fagni, L., et al. (2000). Complex interactions between mGluRs, intracellular Ca2+ stores and ion channels in neurons. Trends in Neurosciences, 23(2), 80–88. [Link]
-
Wikipedia contributors. (2024). Glutamic acid. Wikipedia. [Link]
-
Krieger, P., et al. (2004). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience, 24(25), 5754-5762. [Link]
-
Prickett, T. D., & Khavari, P. A. (2014). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Biological Sciences, 10(7), 772–782. [Link]
Sources
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 4. Glutamic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Complex interactions between mGluRs, intracellular Ca2+ stores and ion channels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the intracellular calcium concentration in photoreceptor terminals by a presynaptic metabotropic glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminopyrrolidine Stereoisomers in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands out as a privileged structure, integral to the architecture of numerous therapeutic agents.[1] Its non-planar, three-dimensional nature allows for a nuanced exploration of chemical space, a critical factor in designing potent and selective drugs.[2] This guide provides an in-depth comparative analysis of aminopyrrolidine stereoisomers, focusing on the profound impact of chirality on their biological activity. By dissecting experimental data and elucidating the underlying principles of stereospecific interactions, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to harness the full potential of these versatile building blocks.
The Critical Role of Stereochemistry: Why Enantiomers are Not Equal
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[3] This divergence arises from the stereospecific nature of biological macromolecules, such as enzymes and receptors, which act as chiral environments. The differential interaction between these biological targets and the enantiomers of a drug can lead to variations in binding affinity, efficacy, and metabolism.[3] Consequently, the development of single-enantiomer drugs is often preferred to minimize off-target effects and enhance therapeutic indices.[3]
Comparative Analysis of Biological Activity: Case Studies
The influence of stereochemistry on the biological activity of aminopyrrolidine derivatives is well-documented across a range of therapeutic targets. Here, we present a comparative analysis of experimental data from several key studies.
Dopamine Transporter (DAT) Inhibition
The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP) provides a striking example of enantiomeric differentiation in dopamine transporter (DAT) inhibition. The (S)-enantiomer of α-PVP is significantly more potent than its (R)-counterpart.
| Compound | Target | IC50 (µM) | Reference |
| (S)-α-PVP | DAT | 0.02 | [4][5] |
| (R)-α-PVP | DAT | 2.5 | [4][5] |
| Cocaine | DAT | 0.51 | [4] |
| Table 1: Comparative inhibitory activity of α-PVP enantiomers and cocaine on the dopamine transporter (DAT).[4][5] |
The 125-fold greater potency of (S)-α-PVP highlights the critical role of stereochemistry in the interaction with the DAT binding site.[4][5] This dramatic difference in activity underscores the importance of evaluating individual enantiomers in drug development programs targeting monoamine transporters.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes, also demonstrates the importance of stereochemistry.[6][7] A study on all eight stereoisomers of the DPP-4 inhibitor saxagliptin unequivocally demonstrated that the specific stereochemical configuration is crucial for potent inhibition of the enzyme.[8] This finding emphasizes that a deep understanding of the three-dimensional structure of the target enzyme's active site is paramount for designing effective inhibitors.[8]
CC Chemokine Receptor 2 (CCR2) Antagonism
Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as antagonists for the human chemokine receptor 2 (CCR2), a target for inflammatory diseases.[9][10] Structure-activity relationship (SAR) studies on a series of (R)-3-aminopyrrolidine derivatives led to the identification of highly potent CCR2b antagonists.[11] While a direct comparison with the (S)-enantiomers was not the focus of this particular study, the successful optimization of the (R)-series suggests a clear stereopreference for this target.[11]
Experimental Protocols
To facilitate further research and validation, we provide detailed methodologies for key experiments cited in this guide.
Enantioselective Synthesis of 3-Aminopyrrolidine Derivatives
The enantioselective synthesis of 3-aminopyrrolidines is a critical step in the development of chiral drugs based on this scaffold. An efficient method involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination.[12]
Step-by-Step Protocol:
-
α-Amination: To a solution of the desired aldehyde in an appropriate solvent (e.g., dichloromethane), add L-proline (as a catalyst) and a suitable aminating agent (e.g., dibenzyl azodicarboxylate).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude α-amino aldehyde.
-
Reductive Amination: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a primary amine.
-
Reduction: After imine formation, add a reducing agent (e.g., sodium borohydride) to yield the 1,2-diamine.
-
Purification: Purify the final product by column chromatography on silica gel.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers is crucial for determining enantiomeric purity and for isolating individual stereoisomers for biological evaluation.[13] Chiral HPLC is a powerful technique for this purpose.[14][15][16]
Step-by-Step Protocol for Derivatization and HPLC Analysis:
-
Derivatization (if necessary): For analytes lacking a strong chromophore, derivatization with a chiral derivatizing agent can be employed. A common reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).
-
Dissolve the racemic aminopyrrolidine derivative in a suitable solvent.
-
Add Marfey's reagent and a base (e.g., sodium bicarbonate).
-
Heat the mixture to facilitate the reaction.
-
Cool the reaction and quench with acid.
-
-
HPLC Analysis:
-
Column: Utilize a chiral stationary phase (CSP) column, such as a cellulose- or amylose-based column (e.g., Chiralcel® OD-H).
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine to improve peak shape. For reversed-phase separation, a mixture of acetonitrile and an aqueous buffer is commonly used.[17]
-
Detection: Use a UV detector set to an appropriate wavelength for the analyte or its derivative.
-
Injection and Elution: Inject the sample and monitor the chromatogram for the separation of the two enantiomeric peaks.
-
In Vitro Biological Assays
Dopamine Transporter (DAT) Uptake Inhibition Assay:
This assay measures the ability of a compound to inhibit the uptake of dopamine by cells expressing the dopamine transporter.
Step-by-Step Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with the test compounds or vehicle.
-
Add a solution containing a radiolabeled substrate (e.g., [³H]dopamine).
-
Incubate to allow for dopamine uptake.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of dopamine uptake for each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Relationship between aminopyrrolidine stereoisomers and their properties.
Caption: General experimental workflow for comparative analysis.
Conclusion
The stereochemistry of aminopyrrolidine derivatives is a paramount consideration in drug design and development. As demonstrated through the case studies on DAT inhibitors and DPP-4 inhibitors, the seemingly subtle difference between enantiomers can translate into vast disparities in biological activity. A thorough understanding and application of enantioselective synthesis and chiral separation techniques are therefore indispensable for the modern medicinal chemist. By carefully dissecting the structure-activity relationships of aminopyrrolidine stereoisomers, researchers can unlock new avenues for the development of more potent, selective, and safer therapeutic agents.
References
-
Kim, D., et al. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1431-1435. [Link]
-
Kim, D., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. ResearchGate. [Link]
-
Cochet, T., et al. (2014). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 19(10), 15483-15519. [Link]
-
Zhang, C., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1330-1337. [Link]
-
Wang, T., et al. (2014). Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorganic & Medicinal Chemistry, 22(4), 1471-1481. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Pifl, C., et al. (2021). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Neuropsychopharmacology, 46(6), 1143-1151. [Link]
-
ResearchGate. (n.d.). Range of previously reported IC50 values for neurotransmitter uptake inhibition. ResearchGate. [Link]
-
Akhtar, M. F., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. [Link]
-
Metwally, A. A. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 29(30), 4936-4961. [Link]
-
Dong, F., & Li, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(12), 1164-1173. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 13(1), 18868. [Link]
-
Carter, P. H., et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1941-1946. [Link]
-
Ramapanicker, R., & Biju, A. T. (2012). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 77(17), 7385-7393. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Pifl, C., et al. (2021). Psychomotor stimulant effects of α-pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. ResearchGate. [Link]
-
Hutt, A. J. (1995). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drugs, 50(3), 389-404. [Link]
-
Zhang, Y., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2297. [Link]
-
Wang, Y., et al. (2018). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Separation Science, 41(13), 2755-2762. [Link]
Sources
- 1. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 3. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Metabotropic Glutamate Receptor Ligands: Spotlight on (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid and its Analogs
This guide provides a comprehensive comparison of the efficacy of various metabotropic glutamate receptor (mGluR) ligands, with a specific focus on the stereoisomers of 4-Aminopyrrolidine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological landscape of these critical central nervous system targets. We will delve into the structure-activity relationships that govern ligand efficacy, present supporting experimental data, and provide detailed protocols for key assays used in the characterization of these compounds.
Introduction to Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that play a crucial modulatory role in the central nervous system. Unlike their ionotropic counterparts, which form ion channels, mGluRs mediate their effects through the activation of intracellular signaling cascades. This allows them to fine-tune synaptic transmission and neuronal excitability. There are eight known mGluR subtypes, classified into three groups based on their sequence homology, pharmacology, and downstream signaling pathways.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC).
-
Group II mGluRs (mGluR2 and mGluR3): Predominantly found on presynaptic terminals, these receptors couple to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptic and couple to Gi/Go, leading to the inhibition of adenylyl cyclase and a decrease in neurotransmitter release.
The diverse localization and signaling mechanisms of these receptor groups make them attractive therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, Parkinson's disease, and chronic pain.
The Case of 4-Aminopyrrolidine-2-carboxylic Acid Stereoisomers: A Lesson in Stereospecificity
The pharmacological activity of mGluR ligands is highly dependent on their three-dimensional structure. A striking example of this is seen in the stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC). While the topic of this guide is (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid, a comprehensive analysis of its pharmacology necessitates an examination of its isomers.
A seminal study by Monn et al. (1996) synthesized and characterized all four isomers of APDC. Their findings revealed a remarkable degree of stereospecificity in the interaction with mGluRs. The study demonstrated that (2R,4R)-APDC is a potent and selective agonist for Group II mGluRs , while the other three isomers, including (2R,4S)-APDC, (2S,4S)-APDC, and (2S,4R)-APDC, exhibited no significant binding affinity for mGluRs .
This stark difference in activity underscores the critical importance of stereochemistry in drug design and highlights that (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid is, in fact, an inactive isomer at mGluRs. Therefore, for the remainder of this guide, we will focus on comparing the highly active (2R,4R)-APDC with other key mGluR ligands to provide a meaningful analysis of efficacy.
Comparative Efficacy of (2R,4R)-APDC and Other mGluR Ligands
The following tables provide a comparative overview of the binding affinity and functional efficacy of (2R,4R)-APDC and other representative mGluR ligands. These include orthosteric agonists that bind to the same site as the endogenous ligand glutamate, as well as allosteric modulators that bind to a different site on the receptor to modulate its function.
Group II mGluR Orthosteric Agonists
| Ligand | Target(s) | Binding Affinity (Ki in µM) | Functional Efficacy (EC50 in µM) | Key Characteristics |
| (2R,4R)-APDC | mGluR2, mGluR3 | ~0.1 (for mGluR2) | 0.4 (human mGluR2), 0.4 (human mGluR3)[1] | Highly selective Group II agonist. Centrally active after systemic administration. |
| LY354740 | mGluR2, mGluR3 | ~0.02 (for mGluR2) | ~0.1 | Potent and selective Group II agonist. Widely used as a research tool. |
| DCG-IV | mGluR2, mGluR3 | ~0.1 (for mGluR2) | ~0.3 | Potent Group II agonist with some activity at NMDA receptors at higher concentrations. |
| L-CCG-I | Group I, II, III | Broad | Broad | Non-selective mGluR agonist. |
Group III mGluR Orthosteric Agonists
| Ligand | Target(s) | Binding Affinity (Ki in µM) | Functional Efficacy (EC50 in µM) | Key Characteristics |
| L-AP4 | Group III mGluRs | ~1 (for mGluR4) | ~0.3 (human mGluR4) | Prototypical Group III agonist. |
| (R,S)-PPG | Group III mGluRs | ~0.03 (for mGluR8) | ~0.01 (human mGluR8) | Potent Group III agonist with some selectivity for mGluR8. |
Allosteric Modulators
Allosteric modulators offer a more nuanced approach to receptor modulation and can exhibit greater subtype selectivity.
| Ligand | Target | Modality | Key Characteristics |
| BINA | mGluR2 | Positive Allosteric Modulator (PAM) | Enhances the effect of endogenous glutamate. Shows efficacy in preclinical models of anxiety and schizophrenia.[2] |
| MPEP | mGluR5 | Negative Allosteric Modulator (NAM) | Attenuates the effect of endogenous glutamate. Investigated for its potential in treating anxiety, depression, and addiction.[3] |
| Fenobam | mGluR5 | Negative Allosteric Modulator (NAM) | An early non-competitive mGluR5 antagonist with anxiolytic properties. |
Key Experimental Workflows for Characterizing mGluR Ligand Efficacy
The determination of a ligand's efficacy at a specific mGluR subtype requires a combination of in vitro and in vivo experimental approaches. Below are detailed protocols for three fundamental assays.
In Vitro Functional Assay: [³⁵S]GTPγS Binding
This assay measures the first step in G protein activation following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the receptor of interest.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the mGluR subtype of interest.
-
Harvest cells and homogenize them in a cold hypotonic buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Execution:
-
In a 96-well plate, add the following in order: assay buffer (containing MgCl₂, NaCl, and saponin), GDP (to ensure G proteins are in the inactive state), cell membranes, and the test ligand at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer.
-
-
Detection and Data Analysis:
-
Dry the filter mat and place it in a sample bag with a scintillation cocktail.
-
Seal the bag and measure the radioactivity on each filter using a scintillation counter.
-
Data are typically expressed as a percentage of the maximal stimulation achieved with a saturating concentration of a reference agonist. Plot the concentration-response curve and calculate the EC50 and Emax values.
-
In Vitro Functional Assay: Calcium Mobilization (FLIPR)
This high-throughput assay is particularly useful for characterizing ligands of Gq-coupled mGluRs (Group I). It measures the transient increase in intracellular calcium concentration following receptor activation using a calcium-sensitive fluorescent dye.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for FLIPR-based Calcium Mobilization Assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells expressing the Gq-coupled mGluR of interest (e.g., mGluR1 or mGluR5) into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid, to prevent dye leakage).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for approximately 1 hour to allow the cells to take up the dye.
-
-
FLIPR Assay:
-
Prepare a compound plate containing the test ligands at various concentrations.
-
Place both the cell plate and the compound plate into the Fluorometric Imaging Plate Reader (FLIPR).
-
The instrument will first measure the baseline fluorescence of the cells in each well.
-
The FLIPR's integrated pipettor will then add the test ligands from the compound plate to the cell plate.
-
Simultaneously, the instrument's camera will continuously monitor the fluorescence intensity in each well. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak fluorescence minus baseline) is calculated for each well.
-
Plot the change in fluorescence as a function of ligand concentration to generate concentration-response curves.
-
From these curves, determine the EC50 value for each agonist. For antagonists, co-incubate with a known agonist and measure the shift in the agonist's EC50.
-
In Vivo Functional Assay: Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals. It is particularly useful for assessing the effects of presynaptic mGluR ligands on neurotransmitter release.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for In Vivo Microdialysis.
Step-by-Step Protocol:
-
Surgical Preparation:
-
Anesthetize the animal (e.g., a rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the specific brain region of interest (e.g., the striatum or hippocampus).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain tissue.
-
Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and then begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) into small vials.
-
After collecting stable baseline samples, administer the test ligand. This can be done systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to monitor the effect of the ligand on neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the concentration of the neurotransmitter of interest (e.g., glutamate, GABA, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) with a sensitive detector (e.g., electrochemical or fluorescence).
-
Express the results as a percentage of the baseline neurotransmitter concentration and plot these values over time to visualize the effect of the ligand.
-
Signaling Pathways of mGluR Groups
The distinct functional outcomes of mGluR activation are a direct result of their differential coupling to intracellular signaling cascades.
Group I mGluR Signaling
Caption: Group I mGluR Signaling Pathway.
Group II & III mGluR Signaling
Caption: Group II & III mGluR Signaling Pathway.
Conclusion
The study of mGluR ligands is a dynamic field with significant therapeutic potential. This guide has demonstrated the critical importance of stereochemistry in determining the efficacy of these compounds, as exemplified by the inactivity of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid compared to its potent Group II mGluR agonist stereoisomer, (2R,4R)-APDC. By utilizing a combination of robust in vitro and in vivo assays, researchers can effectively characterize the pharmacological profiles of novel mGluR ligands. The continued development of subtype-selective orthosteric and allosteric modulators holds great promise for the treatment of a wide array of neurological and psychiatric disorders.
References
- Monn, J. A., Valli, M. J., Johnson, B. G., Salhoff, C. R., Wright, R. A., Howe, T., ... & Schoepp, D. D. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of medicinal chemistry, 39(15), 2990-3000.
- Markou, A. (2007). Review. The role of mGluR5 in addiction. Annals of the New York Academy of Sciences, 1120, 1-20.
- Galici, R., Jones, C. K., Hemstapat, K., Nong, Y., Echemendia, N. G., Williams, L. C., ... & Conn, P. J. (2006). BINA, a novel, potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has anxiolytic effects in rats. Journal of Pharmacology and Experimental Therapeutics, 318(1), 173-185.
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Selectivity: A Comparative Guide to Cross-Reactivity Studies of Glutamate Receptor Ligands
For researchers, scientists, and drug development professionals navigating the complex landscape of glutamatergic neurotransmission, the precise characterization of investigational compounds is paramount. Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), exerts its effects through a diverse family of receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) subtypes.[1][2] The structural and functional similarities within and between these families present a significant challenge: ensuring the selective action of a developed ligand. This guide provides an in-depth comparison of methodologies to assess compound cross-reactivity across glutamate receptor subtypes, supported by experimental data and protocols, to empower researchers in making informed decisions for their discovery and development programs.
The Glutamate Receptor Superfamily: A Landscape of Diversity and Overlap
A thorough understanding of the glutamate receptor families is the foundation for designing and interpreting cross-reactivity studies.
Ionotropic Glutamate Receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[3][4] They are further subdivided into three main families based on their selective activation by specific agonists:
-
N-methyl-D-aspartate (NMDA) Receptors: Unique in their requirement for dual agonists, glutamate and glycine (or D-serine), for activation.[5][6] They play critical roles in synaptic plasticity, learning, and memory.[7][8]
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: Responsible for the majority of fast excitatory neurotransmission in the brain.[4]
-
Kainate Receptors: Involved in both pre- and postsynaptic modulation of synaptic transmission.[9]
Metabotropic Glutamate Receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[3][10] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:[3][10]
-
Group I (mGlu1 and mGlu5): Typically coupled to Gαq/11, leading to the activation of phospholipase C.
-
Group II (mGlu2 and mGlu3): Coupled to Gαi/o, their activation inhibits adenylyl cyclase.
-
Group III (mGlu4, mGlu6, mGlu7, and mGlu8): Also coupled to Gαi/o, leading to the inhibition of adenylyl cyclase.[11]
The inherent sequence homology, particularly within the ligand-binding domains of these receptor families, underscores the potential for pharmacological cross-reactivity. A compound designed to target a specific subtype may inadvertently interact with others, leading to off-target effects and confounding experimental results. Therefore, rigorous cross-reactivity profiling is not merely a suggestion but a critical step in drug development.
Assessing Ligand Selectivity: A Multi-faceted Approach
A comprehensive assessment of ligand selectivity requires a combination of techniques that probe different aspects of receptor function, from ligand binding to cellular response.
Radioligand Binding Assays: The First Line of Screening
Radioligand binding assays are a high-throughput and cost-effective method for determining the affinity of a test compound for a panel of receptors. The underlying principle is competition: the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity and selectivity for a specific receptor subtype.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Causality in Experimental Design:
-
Choice of Radioligand: The selection of a radioligand with high affinity and selectivity for the target receptor is crucial for obtaining reliable data.
-
Membrane Preparation: Utilizing cell lines stably expressing a single glutamate receptor subtype is essential to avoid confounding results from endogenous receptors.
-
Equilibrium Conditions: Ensuring the binding reaction has reached equilibrium is critical for accurate determination of affinity constants (Ki).
Electrophysiology: A Functional Readout of Ion Channel Modulation
For iGluRs, which are ligand-gated ion channels, electrophysiological techniques provide a direct functional measure of a compound's activity. Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings from mammalian cells allow for the precise measurement of ion flow through the channel in response to agonist application.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)
Caption: Workflow for assessing antagonist activity at iGluRs using TEVC.
Expert Insights:
-
Co-agonist Requirement for NMDA Receptors: When studying NMDA receptors, it is imperative to include a saturating concentration of the co-agonist (glycine or D-serine) in the recording solution to ensure that the receptor can be fully activated by glutamate.[3][12]
-
Voltage-Dependent Blockade: NMDA receptors exhibit a voltage-dependent block by magnesium ions (Mg2+).[12] Recordings are often performed in Mg2+-free solutions to isolate the effect of the test compound.
Functional Assays for mGluRs: Measuring Second Messenger Signaling
Since mGluRs are GPCRs, their activation is assessed by measuring downstream second messenger signaling. Common functional assays include:
-
Calcium Mobilization Assays: For Group I mGluRs (mGlu1 and mGlu5), which couple to Gαq/11 and stimulate the release of intracellular calcium, fluorescent calcium indicators (e.g., Fura-2, Fluo-4) can be used to measure changes in intracellular calcium concentration upon receptor activation.
-
cAMP Assays: For Group II and III mGluRs, which couple to Gαi/o and inhibit adenylyl cyclase, assays that measure changes in cyclic AMP (cAMP) levels are employed. These can be based on various principles, such as competitive immunoassays or reporter gene assays.
Signaling Pathway: Group I mGluRs
Caption: Simplified signaling cascade of Group I mGluRs.
Comparative Data: A Snapshot of Ligand Selectivity
The following tables provide a comparative overview of the selectivity profiles of well-characterized glutamate receptor ligands. This data is intended to serve as a reference for designing cross-reactivity screening panels.
Table 1: Selectivity of Ionotropic Glutamate Receptor Ligands
| Compound | Primary Target | Ki (nM) or IC50 (nM) at Primary Target | Cross-Reactivity at Other iGluRs (Ki or IC50 in nM) |
| Agonists | |||
| NMDA | NMDA | ~500 (EC50) | >100,000 (AMPA, Kainate) |
| AMPA | AMPA | ~20 (EC50) | >10,000 (NMDA, Kainate) |
| Kainic Acid | Kainate | ~50 (EC50) | ~500 (AMPA), >10,000 (NMDA) |
| Antagonists | |||
| AP5 | NMDA | ~2,000 | >100,000 (AMPA, Kainate) |
| CNQX | AMPA/Kainate | ~200 (AMPA), ~1,000 (Kainate) | >50,000 (NMDA) |
| NBQX | AMPA/Kainate | ~30 (AMPA), ~4,000 (Kainate) | >100,000 (NMDA) |
Data compiled from various pharmacological databases and literature sources.
Table 2: Selectivity of Metabotropic Glutamate Receptor Ligands
| Compound | Primary Target | Ki (nM) or IC50 (nM) at Primary Target | Cross-Reactivity at Other mGluR Groups |
| Agonists | |||
| DHPG | Group I | ~10,000 (EC50) | Selective for Group I |
| LY354740 | Group II | ~20 (EC50) | Highly selective for Group II |
| L-AP4 | Group III | ~800 (EC50) | Selective for Group III |
| Antagonists | |||
| MPEP | mGlu5 | ~30 | Highly selective for mGlu5 |
| LY341495 | Group II | ~1.5 | Potent antagonist at all mGluR subtypes |
Data compiled from various pharmacological databases and literature sources.
Conclusion: A Roadmap to Confident Compound Characterization
The development of selective ligands for glutamate receptors holds immense therapeutic potential for a myriad of neurological and psychiatric disorders. However, the structural and functional conservation across this receptor superfamily necessitates a rigorous and multi-pronged approach to assessing cross-reactivity. By combining high-throughput binding assays with functional readouts from electrophysiology and second messenger signaling, researchers can build a comprehensive selectivity profile of their compounds. This systematic approach, grounded in a deep understanding of the underlying biology and experimental principles, is the cornerstone of successful and translatable neuroscience research.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. Ionotropic glutamate receptors. [Link]
-
News-Medical.Net. What are NMDA Receptors?. [Link]
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
-
Paoletti, P. (2011). Co-agonist site of NMDA receptors: From synaptic dynamics to novel signalling mechanisms. Agence Nationale de la Recherche. [Link]
-
Pastore, G., et al. (2022). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules, 27(15), 4988. [Link]
-
Stroebel, D., et al. (2018). Structural insights into NMDA receptor pharmacology. Portland Press. [Link]
-
University of Pittsburgh. Glutamate Receptors. Medical Neuroscience. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-496. [Link]
-
Gray, J. A., et al. (2011). Glutamate receptor ion channel families from diverse species share a common architecture. The Journal of Physiology, 589(Pt 24), 5965-5972. [Link]
-
Wikipedia. NMDA receptor. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Metabotropic glutamate receptors. [Link]
-
Assay Genie. Understanding Glutamate Receptors: Classification, Function, and Implications in Neurological Disorders. [Link]
-
Wikipedia. Metabotropic glutamate receptor. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. m.youtube.com [m.youtube.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Pitt Medical Neuroscience | Glutamate Receptors [pittmedneuro.com]
- 5. portlandpress.com [portlandpress.com]
- 6. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kainate receptor - Wikipedia [en.wikipedia.org]
- 10. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 12. NMDA receptor - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to In Vivo Validation of Anticonvulsant Effects
An Objective Comparison of Foundational Animal Models for Anti-Seizure Drug Discovery
The journey of an anti-seizure drug (ASD) from bench to bedside is a rigorous process, critically dependent on preclinical validation in robust animal models. For researchers, scientists, and drug development professionals, selecting the appropriate model is a pivotal decision that dictates the translational relevance of their findings. This guide provides an in-depth comparison of the cornerstone in vivo models for anticonvulsant screening, grounded in decades of field-proven application and insights from the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP).[1][2] We will dissect the causality behind experimental choices, present self-validating protocols, and offer a clear comparative framework to guide your research.
The Anticonvulsant Screening Funnel: A Strategic Overview
The preclinical evaluation of a potential ASD is not a single experiment but a tiered strategy. The process begins with high-throughput screening in acute seizure models, designed to efficiently identify compounds with anticonvulsant activity. Promising candidates then advance to more complex, lower-throughput chronic epilepsy models that better mimic the human condition and can help identify therapies for drug-resistant epilepsy.[3][4]
Caption: Workflow for the Maximal Electroshock (MES) Test.
The Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a widely used model for generalized myoclonic and absence (petit mal) seizures. [5][6]It played a key role in the discovery of ethosuximide. [3]Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that, when administered, induces a characteristic clonic seizure. [6][7] Mechanism & Rationale: This model identifies compounds that can raise the seizure threshold. By using a chemical convulsant that blocks inhibitory neurotransmission, it effectively screens for drugs that enhance GABAergic activity or block T-type calcium channels. The subcutaneous route of administration provides a slower onset and longer duration of action compared to intravenous injection, allowing for clear observation of the seizure phenotype. [5]
-
Animal Preparation & Drug Administration: As with the MES test, prepare and dose animals with the test compound or vehicle.
-
Seizure Induction: Administer a dose of PTZ (typically 85 mg/kg in mice, dissolved in saline) via subcutaneous injection in the scruff of the neck. This dose is predetermined to cause seizures in >95% of untreated animals (a CD₉₅ dose).
-
Observation & Scoring: Immediately place the animal in an observation chamber and observe for 30 minutes. The key endpoint is the occurrence of a clonic seizure, characterized by rhythmic muscle jerking, often starting with facial and forelimb clonus and progressing to whole-body clonus. A common threshold for a positive seizure is a continuous clonic seizure lasting for at least 5 seconds.
-
Endpoint: An animal is considered "protected" if it does not exhibit the defined clonic seizure within the observation period. Data are used to calculate the ED₅₀.
The 6-Hz Psychomotor Seizure Test
This model is particularly valuable for identifying compounds effective against therapy-resistant focal seizures. [8][9]It uses a longer, lower-frequency electrical stimulus than the MES test, inducing a seizure that is less severe but more difficult to treat with standard ASDs. [8][10] Mechanism & Rationale: The 6-Hz model is considered a model of psychomotor seizures and has a unique pharmacological profile. [11]For example, levetiracetam is potent in this model but inactive in the standard MES and scPTZ tests. The test can be run at different current intensities (e.g., 22, 32, and 44 mA in mice), with higher intensities modeling greater drug resistance. [9]The seizure phenotype is characterized by a "stun" posture, forelimb clonus, and jaw clonus. [8]
Comparative Guide: Acute Seizure Models
| Feature | Maximal Electroshock (MES) | Subcutaneous PTZ (scPTZ) | 6-Hz Psychomotor Test |
| Human Seizure Correlate | Generalized Tonic-Clonic [12] | Generalized Myoclonic, Absence [3][6] | Drug-Resistant Focal Seizures [9] |
| Mechanism of Action | Prevents Seizure Spread [12] | Elevates Seizure Threshold [13] | Mixed/Unique Mechanisms [9] |
| Primary Endpoint | Abolition of tonic hindlimb extension [12] | Absence of generalized clonic seizure | Absence of stereotyped seizure behavior |
| Throughput | High | High | High |
| Predictive For | Phenytoin, Carbamazepine [3] | Ethosuximide, Benzodiazepines [3][6] | Levetiracetam, Lacosamide [14] |
| Key Advantage | High reproducibility, clear endpoint | Models absence seizures | Identifies drugs for resistant epilepsy |
Chapter 2: Chronic Epilepsy Models — Probing Disease Modification
While acute models are excellent for screening, they do not replicate the underlying pathology of epilepsy, such as epileptogenesis (the process by which a normal brain becomes epileptic). [13][15]Chronic models address this gap by inducing a state of enduring seizure susceptibility. They are more complex and labor-intensive but provide critical insights into a compound's potential to treat established epilepsy or even modify the course of the disease. [4][16]
The Kindling Model
Kindling is a phenomenon where repeated application of an initially sub-convulsive stimulus (either chemical or electrical) leads to the progressive intensification of seizure activity, eventually culminating in full-blown convulsions. [15][17]This model is considered a gold standard for studying temporal lobe epilepsy (TLE) and the process of epileptogenesis. [18][19] Mechanism & Rationale: The kindling model replicates the progressive nature of epilepsy development. It induces long-lasting changes in neuronal excitability and synaptic plasticity, creating a hyperexcitable network. [20]The amygdala kindling model, in particular, has high predictive validity for drugs used to treat human focal epilepsy and was the only model to correctly identify the anticonvulsant activity of levetiracetam prior to its clinical use. [3]
-
Surgical Implantation: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala of adult rats. Cortical electrodes for EEG recording can also be implanted. [18]Allow a recovery period of 1-2 weeks.
-
Threshold Determination: Determine the afterdischarge threshold (ADT) for each animal. This is the minimum current intensity required to elicit an electrographic seizure (afterdischarge) of at least 5 seconds.
-
Kindling Stimulation: Stimulate each rat once or twice daily with a current at or just above its ADT (e.g., a 1-second train of 60 Hz sine waves).
-
Behavioral Scoring: After each stimulation, score the behavioral seizure severity using the Racine scale. [21][22]This scale provides a quantifiable measure of seizure progression.
-
Stage 1: Facial clonus (mouth/eye movements)
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling (loss of postural control)
-
-
Endpoint (Fully Kindled): An animal is considered "fully kindled" after it consistently exhibits Stage 5 seizures (e.g., 3 consecutive Stage 5 seizures).
-
Drug Testing: Once animals are fully kindled, the efficacy of a test compound can be evaluated. The drug is administered prior to a stimulation, and its effect on seizure severity (Racine score), seizure duration, and afterdischarge duration is measured. [23]
Caption: Progression and Drug Testing in the Kindling Model.
Conclusion: Selecting the Right Model for Your Research Question
The choice of an in vivo model is fundamentally tied to the scientific question being asked.
-
For high-throughput primary screening to identify any anticonvulsant signal, the MES and scPTZ tests remain the cost-effective and efficient workhorses of the field.
-
To discover compounds with efficacy against drug-resistant focal seizures , the 6-Hz model is an indispensable tool.
-
For in-depth characterization of a lead compound's efficacy in a model of chronic epilepsy, or to investigate mechanisms of epileptogenesis and disease modification , the kindling model offers unparalleled translational relevance and predictive power. [3][24] A multi-tiered approach, beginning with broad screening in acute models and progressing to focused validation in chronic models, provides the most robust and scientifically sound pathway for the development of the next generation of anti-seizure drugs.
References
-
National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. Available from: [Link]
-
Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107641. Available from: [Link]
-
NINDS. (2020). A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group, of the National Advisory Neurological Disorders and Stroke. Available from: [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.37. Available from: [Link]
-
Castel-Branco, M. M., Alves, G. L., & Figueiredo, I. V. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. Available from: [Link]
-
SynapCell. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG. Available from: [Link]
-
Curia, G., et al. (2014). Animal models of epilepsy: use and limitations. Neuroscience and biobehavioral reviews, 47, 661-667. Available from: [Link]
-
National Institutes of Health. 6 Hz Electrical Stimulation Test (mouse, rat) - PANAChE Database. Available from: [Link]
-
Lüttjohann, A., Fabene, P. F., & van Luijtelaar, G. (2009). A revised Racine's scale for PTZ-induced seizures in rats. Physiology & behavior, 98(5), 579–586. Available from: [Link]
-
Löscher, W. (2017). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy & behavior, 76, 14-29. Available from: [Link]
-
National Institute of Neurological Disorders and Stroke. Epilepsy Therapy Screening Program (ETSP). Available from: [Link]
-
Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 162-167. Available from: [Link]
-
Melior Discovery. 6-Hz Psychomotor Seizure Model. Available from: [Link]
-
van Erum, J., et al. (2019). Modified Racine scale for the behavioral scoring of seizure severity of audiogenic seizures in GAERS. ResearchGate. Available from: [Link]
-
Zhao, M., et al. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Medicina, 60(6), 903. Available from: [Link]
-
Pál, E., et al. (2023). Acute and chronic animal models of epileptic seizures in vivo and in vitro. ResearchGate. Available from: [Link]
-
Esneault, E., et al. (2021). electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols. American Epilepsy Society. Available from: [Link]
-
Wilcox, K. S., & Löscher, W. (2022). Animal Models of Pharmacoresistant Epilepsy. Jasper's Basic Mechanisms of the Epilepsies. Available from: [Link]
-
Löscher, W., & Schmidt, D. (1998). Frontal versus transcorneal stimulation to induce maximal electroshock seizures or kindling in mice and rats. Epilepsy research, 31(2), 125–134. Available from: [Link]
-
Melior Discovery. Maximal Electroshock Seizure Model. Available from: [Link]
-
Wikipedia. Racine stages. Available from: [Link]
-
Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. Available from: [Link]
-
University of Utah. The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. Available from: [Link]
-
Klitgaard, H., Matagne, A., & Löscher, W. (1998). Validation of corneally kindled mice: a sensitive screening model for partial epilepsy in man. Epilepsy research, 31(2), 135–148. Available from: [Link]
-
Al-masawa, M. E., et al. (2024). Classification of Current Experimental Models of Epilepsy. Medicina, 60(5), 785. Available from: [Link]
-
Löscher, W. (2022). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 23(21), 13328. Available from: [Link]
-
Reddy, D. S. (2023). Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy. Current protocols, 3(10), e913. Available from: [Link]
-
Shafieq, S., et al. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. Available from: [Link]
-
NINDS. (2012). Anticonvulsant Screening Program Report. Available from: [Link]
-
Löscher, W. (2012). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available from: [Link]
-
ResearchGate. (2016). Which are the best electrodes for performing mice transcorneal electrical stimulation? Available from: [Link]
-
Kubová, H., & Mares, P. (2021). Seizures elicited by transcorneal 6 Hz stimulation in developing rats. PLOS ONE, 16(1), e0245279. Available from: [Link]
-
Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. Available from: [Link]
-
Vanlı-Yavuz, E. N., et al. (2020). A New View of The Racine Scoring System in The Pentylenetetrazol Epilepsy Model. DergiPark. Available from: [Link]
-
Löscher, W. (2002). Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy. Epilepsy research, 50(1-2), 105–123. Available from: [Link]
-
Li, Y., et al. (2022). Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling. Frontiers in Behavioral Neuroscience, 16, 1060647. Available from: [Link]
-
Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(2), 286–296. Available from: [Link]
-
White, H. S., et al. (2018). The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). ResearchGate. Available from: [Link]
-
Sharma, P., & Bhattacharyya, A. (2014). Models of Epilepsy used in Antiepileptic Drugs Discovery A Review. International Journal of Pharmacy and Pharmaceutical Science, 6(2), 1-10. Available from: [Link]
-
OcuScience. (2021). Complete Rodent ERG Setup. YouTube. Available from: [Link]
-
Wang, Y., et al. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease, 13(1), 215–231. Available from: [Link]
-
Gharib, A. (2015). What is the best protocol for amygdala kindling? ResearchGate. Available from: [Link]
-
Shimada, T., & Yamagata, T. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57655. Available from: [Link]
-
Sharma, A., et al. (2024). Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions. Journal of Neuroscience Methods, 403, 110056. Available from: [Link]
-
Chuang, Y. C., et al. (2016). Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats. PloS one, 11(6), e0158131. Available from: [Link]
-
Soni, R., et al. (2022). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Springer Nature Experiments. Available from: [Link]
-
Varlamis, E., et al. (2024). Comparative Analysis of Seizure Clusters in Patients with and Without a History of Epilepsy Presenting to the Emergency Department. Medicina, 60(4), 629. Available from: [Link]
Sources
- 1. Epilepsy Therapy Screening Program (ETSP) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of corneally kindled mice: a sensitive screening model for partial epilepsy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 19. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Racine stages - Wikipedia [en.wikipedia.org]
- 23. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments [mdpi.com]
- 24. Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scientist's Guide to Peptide Structure: A Head-to-Head Comparison of Constrained Amino Acids
In the dynamic landscape of peptide-based drug discovery and chemical biology, the ability to precisely control the three-dimensional structure of a peptide is paramount. Unconstrained peptides often exist as a flexible ensemble of conformations in solution, a characteristic that can lead to reduced receptor binding affinity and increased susceptibility to proteolytic degradation. The strategic incorporation of constrained amino acids offers a powerful solution to these challenges, pre-organizing the peptide into a bioactive conformation and enhancing its drug-like properties.
This guide provides an in-depth, head-to-head comparison of commonly employed constrained amino acids. We will delve into their distinct structural and functional impacts, supported by experimental data, to empower researchers in making informed decisions for their peptide design strategies.
The Rationale for Conformational Constraint: Why Rigidity Matters
The fundamental principle behind using constrained amino acids is to reduce the entropic penalty associated with a peptide binding to its target. A flexible peptide must "freeze" into a specific conformation upon binding, a process that is entropically unfavorable. By pre-organizing the peptide into a conformation that closely resembles its bound state, we can significantly enhance binding affinity.[1] Furthermore, many proteases recognize and cleave peptides in an extended conformation. Inducing a specific secondary structure, such as an α-helix or a β-turn, can effectively shield the peptide backbone from these enzymes, thereby increasing its proteolytic stability.[1][2]
This guide will focus on a comparative analysis of key players in the world of constrained amino acids:
-
Hydrocarbon Staples: Covalently cross-linking amino acid side chains to enforce an α-helical structure.
-
Lactam Bridges: Forming an amide bond between the side chains of acidic and basic amino acids to induce helicity or turns.
-
Aminoisobutyric Acid (Aib): A non-proteinogenic amino acid that strongly promotes helical conformations.
-
Proline and its Derivatives: Cyclic amino acids that act as potent inducers of β-turns.
-
N-methylated Amino Acids: A subtle modification that can influence conformation and improve pharmacokinetic properties.
Head-to-Head Comparison: Impact on Peptide Structure and Function
To provide a clear and objective comparison, we will examine the performance of these constraining strategies across several key parameters: induction of secondary structure, enhancement of proteolytic stability, and impact on target binding affinity.
Inducing α-Helicity: Hydrocarbon Staples vs. Lactam Bridges vs. Aib
The α-helix is a critical recognition motif in many protein-protein interactions.[1] Stabilizing short peptides in an α-helical conformation is a primary goal in the design of inhibitors for such interactions.
| Constraint Type | Mechanism of Helicity Induction | Typical Helicity Enhancement (% Helicity) | Reference |
| Hydrocarbon Staple | Covalent cross-linking of olefinic side chains via ring-closing metathesis, typically at i, i+4 or i, i+7 positions.[2] | Can significantly increase helicity. For example, a SARS-CoV-2 derived peptide showed a 6-fold higher efficacy in its stapled form compared to its linear counterpart, attributed to conformational retention.[2] | [2] |
| Lactam Bridge | Intramolecular amide bond formation between the side chains of amino acids like glutamic acid and lysine, commonly at the i, i+4 spacing.[3] | A comparative study on a 9-mer peptide showed a lactam staple induced up to 55% helicity.[4] | [4] |
| Aminoisobutyric Acid (Aib) | The gem-dimethyl groups on the α-carbon sterically restrict the peptide backbone to helical Ramachandran space (φ ≈ -60°, ψ ≈ -30°).[5] | Aib is a potent helix inducer. A 14-mer peptide with ~20% Aib content exhibited similar stability to a 26-mer Ala-based helix.[6] | [6] |
Expert Insights: The choice between these methods depends on the specific peptide sequence and the desired properties. Hydrocarbon stapling often results in more hydrophobic peptides, which can sometimes enhance cell permeability.[1] Lactam bridges, being more polar, may be preferred for applications where increased hydrophobicity is a concern. Aib is a powerful and synthetically straightforward way to induce helicity, but its bulky nature may not be suitable for all positions within a peptide, especially those directly involved in target recognition. A comparative study on peptides targeting the estrogen receptor coactivator found that lactam and all-hydrocarbon stapled peptides exhibited the highest helical contents, followed by triazole and m-xylene crosslinks.[7]
Promoting β-Turns: Proline vs. Aib
β-turns are crucial for reversing the direction of the peptide chain and are often found in bioactive loops.[8] Proline and Aib are both known to be potent inducers of β-turns.
| Amino Acid | Mechanism of β-Turn Induction | Preferred Turn Type | Reference |
| Proline | The cyclic nature of the proline side chain restricts the φ dihedral angle to approximately -60°, which is favorable for the i+1 position of Type I and Type II β-turns.[9] | Proline is frequently found in Type I and Type II β-turns.[9] | [9] |
| Aib | The steric bulk of the gem-dimethyl groups favors dihedral angles that are compatible with both helical and β-turn structures. | Aib has been shown to promote β-turns when positioned at the i+2 position adjacent to a proline residue.[10] | [10] |
Expert Insights: Proline's rigid structure makes it a highly reliable β-turn inducer, particularly at the i+1 position.[9] The cis-trans isomerization of the peptide bond preceding proline can also be a key determinant of the local conformation. Aib can also effectively induce turns, and its incorporation can be a useful strategy when the specific constraints of proline are not desired.[10]
Enhancing Proteolytic Stability: A Comparative Look
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases. Constraining the peptide backbone can significantly hinder protease recognition and cleavage.
| Constraint Type | Mechanism of Protease Resistance | Quantitative Improvement | Reference |
| Hydrocarbon Staple | Enforces an α-helical conformation, which is generally not a substrate for many proteases that recognize extended strands. The staple itself can also sterically shield cleavage sites.[11] | A doubly stapled peptide showed a 192-fold enhancement in half-life compared to its unmodified counterpart in the presence of pepsin.[12] | [11][12] |
| Lactam Bridge | Similar to hydrocarbon staples, lactam bridges stabilize non-extended conformations, reducing susceptibility to proteolysis. | A comparative study showed that a lactam-bridged peptide was significantly more stable than its linear counterpart in rat plasma, with a half-life of 5.0 hours compared to rapid degradation of the linear peptide.[2] | [2] |
| Aib | The steric hindrance from the gem-dimethyl groups can directly impede protease binding and catalysis. | Peptides containing Aib were found to be 100% resistant to degradation by trypsin, whereas the corresponding peptides without Aib were 95% degraded after 4 hours.[6] | [6] |
| N-methylation | The methylation of the backbone amide nitrogen removes the hydrogen bond donor capability and can sterically hinder protease access. | N-methylation is a known strategy to confer high stability against proteases.[13] | [13] |
Expert Insights: All the constraining strategies discussed offer a significant improvement in proteolytic stability. The choice may depend on the specific proteases of concern and the desired overall properties of the peptide. For instance, while both hydrocarbon staples and lactam bridges are effective, a direct comparison showed that the hydrocarbon-stapled peptide had a slightly longer half-life (6.8 hours) than the lactam-bridged version (5.0 hours) in rat plasma.[2] Aib offers a very effective and localized method of imparting stability. N-methylation is a more subtle modification that can be applied to specific residues to block cleavage sites without drastically altering the overall peptide architecture.[13]
Case Study: Inhibitors of the p53-MDM2 Interaction
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a prime target for cancer therapy. Peptides derived from the p53 transactivation domain can disrupt this interaction, but they require conformational stabilization to be effective.
| Peptide/Inhibitor | Constraint Type | Binding Affinity (IC50 or Kd) | Reference |
| Linear p53 peptide | None | Kd = 160 nM for MDM2 | |
| pDIQ (phage display-optimized) | Optimized sequence | IC50 = 8 nM for MDM2 | |
| DPMI-α (D-peptide) | D-amino acids | Kd = 220 nM for MDM2 | |
| DPMI-δ (optimized D-peptide) | D-amino acids | Kd = 220 pM for MDM2 | |
| Stapled peptide (α/Sulfono-γ-AA14) | Lactam bridge | IC50 = 4.9 µM | [9] |
Expert Insights: This case study highlights that various strategies can be employed to enhance the binding affinity of peptides to their targets. While the stapled peptide in this example shows a micromolar IC50, other studies have reported nanomolar affinities for stapled peptides targeting MDM2. The use of D-peptides, as exemplified by DPMI-δ, represents a powerful approach to achieve both high affinity and exceptional proteolytic stability. The choice of constraining strategy will ultimately depend on a balance of factors including synthetic feasibility, desired binding affinity, and required pharmacokinetic properties.
Experimental Workflows for Structural Characterization
The validation of a designed constrained peptide's structure is a critical step. The following are detailed protocols for the key experimental techniques used in this process.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
CD spectroscopy is a rapid and powerful technique for determining the overall secondary structure content of a peptide in solution.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high chloride concentrations.
-
Determine the precise peptide concentration, as this is crucial for accurate data analysis.
-
Prepare a blank solution containing the same buffer as the sample.
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Set the measurement parameters: typically, a wavelength range of 190-260 nm, a data pitch of 0.1-1.0 nm, a scan speed of 50 nm/min, and a bandwidth of 1 nm.[6]
-
Use a quartz cuvette with a path length appropriate for the sample concentration (typically 0.1 cm).
-
-
Data Acquisition:
-
Collect a baseline spectrum of the buffer.
-
Collect the spectrum of the peptide sample.
-
For improved signal-to-noise, collect multiple scans and average them.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity, MRW is the mean residue weight, d is the path length in cm, and c is the concentration in g/mL.
-
Analyze the resulting spectrum to estimate the secondary structure content. α-helices show characteristic negative bands at ~208 and ~222 nm and a positive band at ~192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. Random coil structures have a strong negative band near 195 nm.
-
Diagram of CD Spectroscopy Workflow
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimentally-Driven Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Hazard Identification and Risk Assessment
Before initiating any procedure that will generate waste, a thorough understanding of the compound's hazard profile is paramount. (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, and its stereoisomers, are classified with specific hazards that dictate the necessary handling and disposal precautions. The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system.[1][2][3]
Table 1: GHS Hazard Profile
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2][3] |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[3] |
The causality behind these classifications stems from the chemical nature of the compound. As a dihydrochloride salt of an amino acid derivative, it can be acidic and reactive. The fine, dusty nature of the solid powder increases the risk of inhalation, leading to respiratory tract irritation.
Pre-Disposal Planning and Spill Management
Effective waste management begins before the first gram of the compound is used.
Personal Protective Equipment (PPE): A standard laboratory PPE protocol is mandatory. However, due to the specific hazards of this compound, the following must be worn when handling the solid or its solutions:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1] The serious eye irritation hazard (H319) necessitates this level of protection.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as chemical waste. The skin irritation hazard (H315) is the primary driver for this requirement.[1]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator.[4] All handling of the solid powder should occur within a certified chemical fume hood to minimize inhalation risks (H335).[1][2]
Spill Management: Accidental spills must be managed promptly and safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Containment: Prevent the spill from spreading or entering drains.[1][5]
-
Cleanup (Solid Spills): Carefully sweep or vacuum up the solid material, avoiding dust generation.[4][5] Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of waste containing (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride.
Step 1: Waste Segregation at the Source
-
Rationale: Proper segregation is the cornerstone of safe and compliant chemical waste disposal. It prevents unintended chemical reactions in the waste container and ensures the waste is sent to the correct treatment facility.
-
Procedure:
-
Designate a specific, sealed waste container for all solid waste contaminated with (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride. This includes contaminated weigh boats, gloves, and paper towels.
-
Aqueous solutions containing this compound should be collected in a separate, sealed liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Step 2: Container Selection and Labeling
-
Rationale: The container must be compatible with the chemical and clearly communicate its contents to all laboratory personnel and waste handlers.
-
Procedure:
-
Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
The container must be labeled "Hazardous Waste."
-
The label must include:
-
The full chemical name: "(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride" and its CAS number (if available for this specific isomer, otherwise note it as an isomer of CAS: 16257-89-9).[3]
-
An accurate estimation of the concentration.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
-
Step 3: Waste Accumulation
-
Rationale: Safe storage of the accumulating waste is critical to prevent spills and exposure.
-
Procedure:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
Step 4: Final Disposal
-
Rationale: Final disposal must be handled by trained professionals in accordance with institutional and governmental regulations.
-
Procedure:
-
Once the container is full, or if the experiment is complete, arrange for a pickup from your institution's EHS department or a licensed hazardous waste contractor.
-
Never dispose of this chemical down the drain or in the regular trash.[1][5] This is a violation of environmental regulations and can harm aquatic ecosystems. The standard directive is to "Dispose of contents/container to an approved waste disposal plant."[1][2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride.
Caption: Disposal workflow for (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride.
References
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
